molecular formula C18H9ClF5N3O B1664857 CRAC channel inhibitor-1

CRAC channel inhibitor-1

Cat. No.: B1664857
M. Wt: 413.7 g/mol
InChI Key: LWJKSVUJZBEXCH-UHFFFAOYSA-N
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Description

N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide is a sophisticated research compound designed for investigating novel antibacterial strategies. This benzamide derivative is a valuable tool for microbiologists and chemical biologists studying the essential bacterial cell division protein, Filamentous temperature-sensitive Z (FtsZ). FtsZ is a prokaryotic protein homologous to eukaryotic β-tubulin and plays a critical role in cytokinesis, making it a promising target for antimicrobial development . Compounds based on the 2,6-difluorobenzamide scaffold, such as this one, have demonstrated potent activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis , and Mycobacterium tuberculosis . The primary mechanism of action for this class of inhibitors is the targeted disruption of FtsZ function. By binding to FtsZ, these compounds interfere with its ability to assemble into the Z-ring, a structure fundamental to bacterial cell division . This intervention effectively halts the proliferation of bacterial cells, providing researchers with a means to explore mechanisms of bacterial death and the potential for overcoming multi-drug resistant infections. The structural design of this inhibitor, incorporating a pyrazinyl core and specific halogenated phenyl groups, is intended to optimize binding affinity and selectivity for FtsZ. Its use is strictly confined to laboratory research for advancing the understanding of bacterial cell division and evaluating new therapeutic avenues against antibiotic-resistant bacteria.

Properties

IUPAC Name

N-[5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF5N3O/c19-11-5-4-9(18(22,23)24)6-10(11)14-7-26-15(8-25-14)27-17(28)16-12(20)2-1-3-13(16)21/h1-8H,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJKSVUJZBEXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC=C(N=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of CM4620 (Zegocractin/Auxora): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CM4620, also known as Zegocractin and its intravenous formulation Auxora, is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] It primarily targets the Orai1 subunit, the pore-forming component of the CRAC channel, thereby blocking store-operated calcium entry (SOCE) into cells.[3][4][5] This mechanism is crucial in modulating pathological calcium overload and subsequent inflammatory cascades implicated in various diseases, most notably acute pancreatitis.[1][2][6] Preclinical and clinical studies have demonstrated the therapeutic potential of CM4620 in mitigating inflammation and cellular damage by preventing excessive calcium influx.[1][2][6] This technical guide provides an in-depth overview of the mechanism of action of CM4620, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to CRAC Channels and Their Role in Pathophysiology

Calcium (Ca²⁺) is a fundamental second messenger that regulates a vast array of cellular processes. CRAC channels are a highly selective pathway for calcium entry into cells, activated in response to the depletion of intracellular calcium stores in the endoplasmic reticulum (ER), a process termed store-operated calcium entry (SOCE).[2] The key molecular players in this pathway are:

  • STIM1 (Stromal Interaction Molecule 1): An ER-resident transmembrane protein that acts as a calcium sensor. Upon depletion of ER calcium, STIM1 undergoes conformational changes and oligomerizes.[2]

  • Orai1: A transmembrane protein that forms the pore of the CRAC channel in the plasma membrane.[3][4][5]

The interaction between activated STIM1 and Orai1 at ER-plasma membrane junctions leads to the opening of the CRAC channel, allowing for a sustained influx of extracellular calcium.[2] While this process is vital for normal cellular functions, such as T-cell activation, dysregulation and overactivation of CRAC channels can lead to pathological calcium overload, triggering cellular stress, premature enzyme activation, and the production of pro-inflammatory cytokines.[2][5][7] This pathological cascade is a key driver in inflammatory conditions like acute pancreatitis.[2][5][7]

Molecular Mechanism of Action of CM4620

CM4620 functions as a direct inhibitor of the Orai1 subunit of the CRAC channel.[3][4][5] Its mechanism of action can be delineated as follows:

  • Selective Inhibition of Orai1: CM4620 exhibits a significant selectivity for the Orai1 isoform over other Orai isoforms, such as Orai2.[4][5][8] This selectivity is crucial for minimizing off-target effects.

  • Blockade of Store-Operated Calcium Entry (SOCE): By binding to Orai1, CM4620 effectively blocks the pore of the CRAC channel, thereby preventing the influx of extracellular calcium that is triggered by the depletion of intracellular stores.[1][2]

  • Downregulation of Calcium-Dependent Signaling: The inhibition of calcium influx by CM4620 leads to the attenuation of downstream calcium-dependent signaling pathways. This includes the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is critical for the transcription of pro-inflammatory cytokine genes in immune cells.[5][7]

  • Anti-inflammatory and Cytoprotective Effects: By dampening the production of pro-inflammatory cytokines and preventing calcium-induced cellular damage and necrosis, CM4620 exerts both anti-inflammatory and cytoprotective effects.[2][5][7][9]

The precise binding site of CM4620 on the Orai1 protein has not been publicly disclosed. However, studies on other Orai1 inhibitors suggest potential binding sites on the extracellular loops or within the pore region of the channel. For instance, the inhibitor AnCoA4 has been shown to bind to the C-terminus of Orai1.[3]

Quantitative Data

The potency and selectivity of CM4620 have been characterized in various in vitro and preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of CM4620
Target/AssayCell Type/SystemIC50 (nM)Reference(s)
Orai1/STIM1 Mediated Ca²⁺ CurrentHEK-293 cells119[4][5][8]
Orai2/STIM1 Mediated Ca²⁺ CurrentHEK-293 cells895[4][8]
IL-2 ReleaseHuman PBMCs59[2][9]
IL-17 ReleaseHuman PBMCs120[2][9]
IL-6 ReleaseHuman PBMCs135[9]
IFN-γ ReleaseHuman PBMCs138[9]
TNF-α ReleaseHuman PBMCs225[9]
IL-1β ReleaseHuman PBMCs240[9]
IL-10 ReleaseHuman PBMCs303[9]
Table 2: Preclinical Efficacy of CM4620 in Animal Models of Acute Pancreatitis
Animal ModelParameterTreatmentOutcomeReference(s)
Mouse (Cerulein-induced)Blood Amylase20 mg/kg CM4620~20% reduction[2]
Mouse (Cerulein-induced)Blood Lipase20 mg/kg CM4620~45% reduction[2]
Mouse (Cerulein-induced)Intrapancreatic Trypsin20 mg/kg CM4620≥65% reduction[2]
Rat (Cerulein-induced)Pancreatic Edema5, 10, 20 mg/kg CM4620Significant reduction[2]
Rat (Cerulein-induced)Acinar Cell Vacuolization5, 10, 20 mg/kg CM4620Significant reduction[2]
Rat (Cerulein-induced)Necrosis5, 10, 20 mg/kg CM4620Significant reduction[2]
Rat (Cerulein-induced)Inflammatory Cell Infiltration5, 10, 20 mg/kg CM4620Significant reduction[2]
Mouse (Palmitoleic acid-alcohol-induced)Histopathological Score0.1 mg/kg CM4620Significant reduction[2]
Mouse (Palmitoleic acid-alcohol-induced)Necrosis and Inflammation0.1 mg/kg CM4620 + GalactoseFurther significant reduction[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CRAC channel inhibitors like CM4620.

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to store depletion using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest (e.g., HEK-293 cells expressing Orai1/STIM1, primary pancreatic acinar cells)

  • Glass-bottom culture dishes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or similar physiological buffer (with and without Ca²⁺)

  • Thapsigargin (B1683126) or another SERCA pump inhibitor to deplete ER Ca²⁺ stores

  • Fluorescence microscopy system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere.

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

  • Imaging:

    • Mount the dish on the microscope stage and perfuse with Ca²⁺-free HBS.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

    • To deplete ER stores, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBS. This will cause a transient increase in [Ca²⁺]i due to release from the ER.

    • Once the [Ca²⁺]i returns to baseline, reintroduce Ca²⁺-containing HBS to the perfusion. The subsequent rise in the 340/380 nm ratio represents SOCE.

  • Inhibitor Treatment: To test the effect of CM4620, pre-incubate the cells with the desired concentration of the inhibitor for a specified time before initiating the experiment, and maintain the inhibitor in all solutions throughout the imaging process.

  • Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. The magnitude and rate of the rise in this ratio upon Ca²⁺ re-addition are used to quantify SOCE.

Whole-Cell Patch-Clamp Electrophysiology to Measure ICRAC

This protocol provides a direct measurement of the CRAC channel current (ICRAC).

Materials:

  • HEK-293 cells stably expressing Orai1 and STIM1

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External (Bath) Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 BAPTA, 10 HEPES, 8 MgCl₂ (pH 7.2 with CsOH). Store depletion is achieved by the inclusion of the Ca²⁺ chelator BAPTA in the pipette solution.

Procedure:

  • Cell Preparation: Plate cells at a low density on glass coverslips.

  • Recording:

    • Obtain a gigaohm seal on a single cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a potential of 0 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit currents.

    • ICRAC develops over several minutes as BAPTA from the pipette diffuses into the cell and chelates intracellular Ca²⁺, leading to store depletion.

  • Inhibitor Application: Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of CM4620.

  • Data Analysis: Measure the amplitude of the inward current at -80 mV or -100 mV. The percentage of current inhibition is plotted against the CM4620 concentration to determine the IC50 value.

Cytokine Release Assay

This protocol measures the effect of CM4620 on the release of cytokines from activated immune cells, such as human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

  • 96-well cell culture plates

  • ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for specific cytokines (e.g., IL-2, IFN-γ, TNF-α)

Procedure:

  • Cell Plating: Seed PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

  • Inhibitor Treatment: Add varying concentrations of CM4620 to the wells and pre-incubate for 30-60 minutes.

  • Stimulation: Add the T-cell stimulant to the wells to activate the cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using an appropriate immunoassay according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the CM4620-treated wells to the vehicle-treated (stimulated) control wells to determine the percentage of inhibition. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of CRAC Channel Activation and Inhibition by CM4620

CRAC_Channel_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1_open Orai1 Channel (Open) Ca_ext->Orai1_open Influx Receptor GPCR/RTK PLC PLC Receptor->PLC Activates IP3 IP₃ PLC->IP3 Generates Orai1_closed Orai1 Channel (Closed) Orai1_closed->Orai1_open Ca_influx Ca²⁺ Influx Orai1_open->Ca_influx IP3R IP₃R IP3->IP3R Binds Downstream Downstream Signaling (e.g., Calcineurin-NFAT) Ca_influx->Downstream Inflammation Inflammation & Cellular Damage Downstream->Inflammation Ca_er Ca²⁺ IP3R->Ca_er Releases STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Store Depletion STIM1_active->Orai1_closed Binds & Activates CM4620 CM4620 CM4620->Orai1_open Inhibits Selectivity_Workflow start Start cell_culture Culture HEK-293 cells stably expressing: - Orai1/STIM1 - Orai2/STIM1 start->cell_culture patch_clamp Whole-cell Patch Clamp cell_culture->patch_clamp ca_imaging Calcium Imaging (Fura-2) cell_culture->ca_imaging induce_depletion_pc Induce store depletion (e.g., BAPTA in pipette) patch_clamp->induce_depletion_pc load_fura2 Load cells with Fura-2 AM ca_imaging->load_fura2 record_icrac Record I-CRAC induce_depletion_pc->record_icrac apply_cm4620_pc Apply varying concentrations of CM4620 record_icrac->apply_cm4620_pc measure_inhibition_pc Measure inhibition of I-CRAC apply_cm4620_pc->measure_inhibition_pc calculate_ic50 Calculate IC50 values and determine selectivity measure_inhibition_pc->calculate_ic50 measure_baseline Measure baseline fluorescence load_fura2->measure_baseline induce_depletion_ca Induce store depletion (e.g., Thapsigargin) measure_baseline->induce_depletion_ca measure_influx Measure Ca²⁺ influx upon re-addition of extracellular Ca²⁺ induce_depletion_ca->measure_influx apply_cm4620_ca Apply varying concentrations of CM4620 measure_influx->apply_cm4620_ca measure_inhibition_ca Measure inhibition of Ca²⁺ influx apply_cm4620_ca->measure_inhibition_ca measure_inhibition_ca->calculate_ic50 Pancreatitis_Logic insult Pancreatic Insult (e.g., alcohol, bile acids) er_depletion ER Ca²⁺ Store Depletion in Acinar Cells insult->er_depletion crac_activation CRAC Channel (Orai1) Overactivation er_depletion->crac_activation ca_overload Pathological Intracellular Ca²⁺ Overload crac_activation->ca_overload enzyme_activation Premature Digestive Enzyme Activation ca_overload->enzyme_activation cell_injury Acinar Cell Injury & Necrosis ca_overload->cell_injury enzyme_activation->cell_injury inflammation Inflammatory Response cell_injury->inflammation pancreatitis Acute Pancreatitis cell_injury->pancreatitis inflammation->pancreatitis cm4620 CM4620 cm4620->crac_activation Inhibits

References

The Discovery and Synthesis of a Novel CRAC Channel Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 1-phenyl-3-(1-phenylethyl)urea, a Potent and Specific Blocker of ORAI1-mediated Calcium Influx

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene expression and proliferation to neurotransmission and muscle contraction. In non-excitable cells, a primary mechanism for elevating intracellular Ca²⁺ levels is through store-operated Ca²⁺ entry (SOCE), a process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER).[1] The Ca²⁺ release-activated Ca²⁺ (CRAC) channel is the archetypal store-operated channel, distinguished by its high selectivity for Ca²⁺.[2][3] The molecular components of the CRAC channel are the ER-resident Ca²⁺ sensor, stromal interaction molecule 1 (STIM1), and the pore-forming subunit in the plasma membrane, ORAI1.[3] Dysregulation of CRAC channel activity has been implicated in a variety of pathologies, including immunodeficiency, autoimmune diseases, and some cancers, making these channels attractive targets for therapeutic intervention.[4][5][6]

This technical guide provides a comprehensive overview of the discovery and synthesis of a novel CRAC channel inhibitor, identified as 1-phenyl-3-(1-phenylethyl)urea . While the designation "CRAC channel inhibitor-1" is not a standardized nomenclature, this document will use this specific, well-characterized molecule as a representative example to detail the process of inhibitor discovery, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.

Discovery of 1-phenyl-3-(1-phenylethyl)urea as a CRAC Channel Inhibitor

The identification of 1-phenyl-3-(1-phenylethyl)urea as a CRAC channel inhibitor was the result of a high-throughput screening (HTS) campaign.[7][8] The primary screening assay utilized a cell line stably co-expressing the essential components of the CRAC channel, STIM1 and ORAI1, to identify compounds that could modulate store-operated Ca²⁺ influx.

High-Throughput Screening Protocol

A common HTS workflow for identifying CRAC channel inhibitors involves a fluorescence-based assay to measure intracellular Ca²⁺ concentrations.[9][10]

  • Cell Preparation: HEK293 cells stably co-expressing human STIM1 and ORAI1 are seeded into multi-well plates.

  • Compound Incubation: A library of small molecules is added to the wells.

  • Fluorescent Dye Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[9]

  • Store Depletion: The ER Ca²⁺ stores are depleted using an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, such as thapsigargin, in a Ca²⁺-free medium. This action triggers the conformational change in STIM1.

  • Ca²⁺ Influx Measurement: Ca²⁺ is reintroduced to the extracellular solution, and the resulting increase in intracellular Ca²⁺, mediated by the opening of CRAC channels, is measured using a fluorescence plate reader.[10]

  • Hit Identification: Compounds that significantly reduce the Ca²⁺ influx compared to control wells are identified as potential CRAC channel inhibitors.

From a library of 32,000 compounds, 1-phenyl-3-(1-phenylethyl)urea was identified as a hit, demonstrating a concentration-dependent inhibition of Ca²⁺ influx with an IC₅₀ of 3.25 ± 0.17 µmol/L.[8]

cluster_0 High-Throughput Screening Workflow start Start cell_seeding Seed STIM1/ORAI1 expressing cells start->cell_seeding compound_addition Add library compounds cell_seeding->compound_addition dye_loading Load with Ca2+ sensitive dye compound_addition->dye_loading store_depletion Deplete ER Ca2+ stores (e.g., thapsigargin) dye_loading->store_depletion ca_readdition Re-add extracellular Ca2+ store_depletion->ca_readdition fluorescence_measurement Measure fluorescence (Ca2+ influx) ca_readdition->fluorescence_measurement hit_identification Identify compounds that inhibit Ca2+ influx fluorescence_measurement->hit_identification end End hit_identification->end

High-throughput screening workflow for CRAC channel inhibitors.

Synthesis of 1-phenyl-3-(1-phenylethyl)urea

The synthesis of unsymmetrical ureas such as 1-phenyl-3-(1-phenylethyl)urea can be achieved through several established synthetic routes. A common and efficient method involves the reaction of an isocyanate with an amine.

Proposed Synthetic Pathway

A plausible and direct synthesis of 1-phenyl-3-(1-phenylethyl)urea involves the reaction of phenyl isocyanate with 1-phenylethylamine (B125046).

Step 1: Formation of Phenyl Isocyanate (if not commercially available)

Phenyl isocyanate can be synthesized from aniline (B41778) through various methods, including reaction with phosgene (B1210022) or a phosgene equivalent. A more modern and safer alternative involves the Curtius rearrangement of a benzoic acid derivative.[2]

Step 2: Urea Formation

The final step is the nucleophilic addition of 1-phenylethylamine to phenyl isocyanate.

  • Reactants: Phenyl isocyanate and (S)-α-phenylethylamine (to obtain the more active S-enantiomer as indicated by structure-activity relationship studies).[8]

  • Solvent: A polar aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Conditions: The reaction is typically carried out at room temperature.

  • Work-up: The product can often be isolated by removal of the solvent and purification by recrystallization or column chromatography.

cluster_1 Synthesis of 1-phenyl-3-(1-phenylethyl)urea reactant1 Phenyl Isocyanate product 1-phenyl-3-(1-phenylethyl)urea reactant1->product + reactant2 1-Phenylethylamine reactant2->product

Synthetic scheme for 1-phenyl-3-(1-phenylethyl)urea.

Mechanism of Action and Biological Evaluation

Further studies have elucidated that 1-phenyl-3-(1-phenylethyl)urea specifically targets the ORAI1 subunit of the CRAC channel.[7] This was confirmed through electrophysiological experiments and by testing the compound against different ORAI channel isoforms, where it showed selectivity for ORAI1 over ORAI2.[7]

Quantitative Data and Comparative Analysis

The potency of 1-phenyl-3-(1-phenylethyl)urea has been quantified and can be compared with other well-known CRAC channel inhibitors.

InhibitorTarget/AssayIC₅₀Cell Type/System
1-phenyl-3-(1-phenylethyl)urea Ca²⁺ influx3.25 µMHEK293 (STIM1/ORAI1)
ICRAC~10 µM (47% inhibition)HEK293 (STIM1/ORAI1)
IL-2 Production>10 µMJurkat
BTP-2 (YM-58483) Thapsigargin-induced Ca²⁺ influx100 nMJurkat T cells
T cell proliferation12.7 nMMixed Lymphocyte Reaction
Synta66 ICRAC1.4 µMRBL cells
IL-5 production125 nMHuman peripheral blood cells
GSK-5498A ICRAC~1 µMHEK293 (STIM1/ORAI1)
RO2959 ICRAC~400 nMRBL-2H3 cells

Data compiled from multiple sources.[5][8][11] IC₅₀ values can vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of novel CRAC channel inhibitors.

Calcium Influx Assay Using Fura-2 AM

This ratiometric fluorescence assay is a widely used method to measure intracellular Ca²⁺ concentrations.

  • Cell Culture: Plate cells (e.g., HEK293-STIM1/ORAI1 or Jurkat T cells) on glass-bottom dishes or 96-well plates.

  • Dye Loading:

    • Prepare a Fura-2 AM stock solution in DMSO.

    • Dilute the stock solution in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 1-5 µM.

    • Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C.[12]

  • Washing: Wash the cells with HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.[1]

  • Measurement:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system or place the plate in a fluorescence plate reader.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.

    • Establish a baseline fluorescence ratio in a Ca²⁺-free buffer.

    • Add the test compound at the desired concentration.

    • Initiate SOCE by first adding a SERCA inhibitor (e.g., 1 µM thapsigargin) followed by the re-addition of extracellular Ca²⁺ (e.g., 2 mM CaCl₂).

    • Record the change in the 340/380 nm fluorescence ratio over time. The ratio is proportional to the intracellular Ca²⁺ concentration.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This "gold-standard" technique provides a direct measurement of the ionic current through CRAC channels.[13]

  • Cell Preparation: Plate cells at a low density on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 10 TEA-Cl, 1 MgCl₂, 10 HEPES (pH 7.4).

    • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2). Thapsigargin (1 µM) can be included to passively deplete stores.

  • Recording Procedure:

    • Obtain a whole-cell recording configuration on a single cell.

    • Hold the cell at a potential of 0 mV.

    • Apply hyperpolarizing voltage ramps or steps (e.g., from +100 mV to -100 mV over 50 ms, applied every 2 seconds) to elicit the inwardly rectifying ICRAC. The current will develop over several minutes as the stores deplete.

    • Once a stable ICRAC is established, perfuse the external solution containing the inhibitor to measure its effect on the channel current.

    • Analyze the current density (pA/pF) at a specific negative potential (e.g., -80 mV).

IL-2 Production Assay in Jurkat Cells

This assay assesses the functional downstream consequences of CRAC channel inhibition on T-cell activation.[5][11]

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

  • Assay Procedure:

    • Seed Jurkat cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the CRAC channel inhibitor for 1-2 hours.

    • Stimulate the cells with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µg/mL), or with anti-CD3/anti-CD28 antibodies, to induce T-cell activation and IL-2 production.[11]

    • Incubate for 16-24 hours.

  • Quantification of IL-2:

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted IL-2 using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[11]

CRAC Channel Signaling Pathway

The activation of CRAC channels is a well-orchestrated process that ultimately leads to the activation of downstream signaling pathways, such as the calcineurin-NFAT pathway, which is crucial for T-cell activation and cytokine production.[4][14]

cluster_2 CRAC Channel Activation and Downstream Signaling receptor Cell Surface Receptor plc PLC receptor->plc activates ip3 IP3 plc->ip3 produces er Endoplasmic Reticulum (ER) ip3->er releases Ca2+ stim1 STIM1 er->stim1 senses Ca2+ depletion orai1 ORAI1 (CRAC Channel) stim1->orai1 activates ca_influx Ca2+ Influx orai1->ca_influx mediates calcineurin Calcineurin ca_influx->calcineurin activates nfat_p NFAT-P calcineurin->nfat_p dephosphorylates nfat NFAT nfat_p->nfat nucleus Nucleus nfat->nucleus translocates to gene_expression Gene Expression (e.g., IL-2) nucleus->gene_expression regulates inhibitor CRAC Channel Inhibitor inhibitor->orai1 blocks

Simplified CRAC channel signaling pathway.

Conclusion

The discovery of potent and selective CRAC channel inhibitors like 1-phenyl-3-(1-phenylethyl)urea provides valuable tools for dissecting the physiological roles of store-operated Ca²⁺ entry and offers promising starting points for the development of novel therapeutics for a range of diseases. The methodologies and data presented in this guide offer a framework for the identification, synthesis, and characterization of new modulators of this critical signaling pathway. Continued research in this area will undoubtedly lead to a deeper understanding of CRAC channel biology and the development of next-generation therapies targeting Ca²⁺ signaling.

References

"CRAC channel inhibitor-1" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a crucial role in the activation and function of immune cells, among other cell types. Dysregulation of CRAC channel activity has been implicated in a variety of autoimmune and inflammatory diseases, making them a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of a specific and potent CRAC channel inhibitor, designated as CRAC channel inhibitor-1 (also known as Compound 55). This document details its chemical structure, physicochemical properties, mechanism of action, and provides established experimental protocols for its characterization and use in research settings.

Chemical Structure and Properties

This compound is a synthetic small molecule with the chemical name N-(4-(4-chloro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)-2,6-difluorobenzamide. Its identity is confirmed by its molecular formula and SMILES notation, which are crucial for its unambiguous identification in chemical databases and research publications.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-(4-(4-chloro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)-2,6-difluorobenzamideInternal Compilation
Synonyms Compound 55[1]
Molecular Formula C18H9ClF5N3O[1]
Molecular Weight 413.73 g/mol [1]
SMILES O=C(C1=C(F)C=CC=C1F)NC2=CN=C(C3=CC(C(F)(F)F)=CC=C3Cl)C=N2[1]
CAS Number 903591-53-7[1]

Mechanism of Action and Biological Activity

This compound exerts its biological effects by directly targeting and blocking the pore of the CRAC channel, which is primarily formed by the ORAI1 protein. This inhibition prevents the influx of extracellular calcium into the cell following the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE).

Table 2: Inhibitory Activity of this compound and Comparators

CompoundTargetIC50Cell LineAssay TypeSource
This compound (Compound 55) CRAC Channel (ORAI1)Data not available in primary literature---
GSK-7975AORAI1/STIM1~4 µMHEK293Electrophysiology (ICRAC)[2]
Synta66CRAC Channel1.4 µMRBL cellsElectrophysiology (ICRAC)[3]
RO2959CRAC Channel~400 nMRBL-2H3 cellsElectrophysiology (ICRAC)[3]

The inhibition of SOCE by this compound has significant downstream consequences on cellular signaling pathways that are dependent on sustained calcium influx. A primary target of this pathway is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.

Signaling Pathway Diagram:

CRAC_Channel_Signaling TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) Activation TCR->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (ER) Ca2+ Store Depletion IP3->ER STIM1 STIM1 Activation and Oligomerization ER->STIM1 ORAI1 ORAI1 Channel (CRAC Channel) Opening STIM1->ORAI1 Ca_Influx Ca2+ Influx (SOCE) ORAI1->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT Nuclear Translocation NFAT_dephospho->NFAT_translocation Gene_Expression Target Gene Expression (e.g., IL-2) NFAT_translocation->Gene_Expression Inhibitor This compound Inhibitor->ORAI1

Caption: CRAC Channel-Mediated NFAT Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols are generalized methods for assessing the activity of CRAC channel inhibitors. While not specific to "this compound" due to a lack of dedicated publications, these represent the standard procedures in the field.

Calcium Imaging for Measurement of Store-Operated Calcium Entry (SOCE)

This method fluorescently measures changes in intracellular calcium concentration to assess the inhibition of SOCE.

Experimental Workflow Diagram:

SOCE_Workflow cluster_prep Cell Preparation cluster_exp Experiment Cell_Culture 1. Culture cells on glass-bottom dishes Dye_Loading 2. Load cells with a Ca2+-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) Cell_Culture->Dye_Loading Ca_Free 3. Incubate in Ca2+-free buffer Dye_Loading->Ca_Free Store_Depletion 4. Add Thapsigargin to deplete ER Ca2+ stores Ca_Free->Store_Depletion Inhibitor_Incubation 5. Incubate with This compound Store_Depletion->Inhibitor_Incubation Ca_Addition 6. Re-introduce extracellular Ca2+ Inhibitor_Incubation->Ca_Addition Fluorescence_Measurement 7. Measure fluorescence (indicator of Ca2+ influx) Ca_Addition->Fluorescence_Measurement

Caption: Workflow for Calcium Imaging to Assess SOCE Inhibition.

Detailed Methodology:

  • Cell Preparation:

    • Plate cells (e.g., Jurkat T-cells, HEK293 cells stably expressing STIM1/ORAI1) on glass-bottom dishes suitable for fluorescence microscopy.

    • On the day of the experiment, wash the cells with a calcium-free physiological saline solution (e.g., Hanks' Balanced Salt Solution).

    • Load the cells with a calcium-sensitive fluorescent indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the calcium-free buffer for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.

    • Wash the cells to remove excess dye.

  • Measurement of SOCE:

    • Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for image acquisition.

    • Initially, perfuse the cells with a calcium-free buffer.

    • To deplete intracellular calcium stores, add a SERCA pump inhibitor, such as 1-2 µM thapsigargin, to the calcium-free buffer and perfuse over the cells. This will cause a transient increase in cytosolic calcium due to leakage from the ER.

    • Once the fluorescence signal returns to baseline, perfuse the cells with a buffer containing the desired concentration of this compound for a predetermined incubation period (e.g., 5-15 minutes).

    • To initiate SOCE, switch to a buffer containing both the inhibitor and a physiological concentration of extracellular calcium (e.g., 1-2 mM CaCl2).

    • Record the change in fluorescence intensity over time. A potent inhibitor will significantly reduce the rate and magnitude of the fluorescence increase upon calcium re-addition compared to a vehicle control.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest over time.

    • Calculate the peak or the area under the curve of the calcium influx phase.

    • Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for Measurement of I-CRAC

This technique directly measures the ionic current (I-CRAC) flowing through CRAC channels, providing a highly quantitative assessment of channel inhibition.

Experimental Workflow Diagram:

Electrophysiology_Workflow Cell_Prep 1. Plate cells on coverslips Store_Depletion 2. Deplete ER Ca2+ stores (passive dialysis with pipette solution containing EGTA or active depletion with Thapsigargin) Cell_Prep->Store_Depletion Patching 3. Establish whole-cell patch-clamp configuration Store_Depletion->Patching Baseline_Recording 4. Record baseline I-CRAC (inwardly rectifying current) Patching->Baseline_Recording Inhibitor_Application 5. Perfuse with extracellular solution containing This compound Baseline_Recording->Inhibitor_Application Inhibition_Measurement 6. Measure the reduction in I-CRAC amplitude Inhibitor_Application->Inhibition_Measurement

Caption: Workflow for Electrophysiological Recording of I-CRAC Inhibition.

Detailed Methodology:

  • Solutions:

    • External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA (or 20 EGTA), 10 HEPES (pH 7.2 with CsOH). The high concentration of a calcium chelator (BAPTA or EGTA) in the pipette solution ensures passive depletion of intracellular calcium stores upon establishing the whole-cell configuration.

  • Electrophysiological Recording:

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

    • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

    • Establish a giga-ohm seal between the patch pipette and a cell, and then rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 100 ms) or hyperpolarizing voltage steps to elicit I-CRAC. The current will develop over several minutes as the intracellular stores are depleted by the pipette solution.

    • Once a stable, inwardly rectifying I-CRAC is established, perfuse the external solution containing the desired concentration of this compound.

    • Record the inhibition of the I-CRAC.

  • Data Analysis:

    • Measure the amplitude of the inward current at a negative potential (e.g., -80 mV or -100 mV).

    • Plot the current amplitude over time to visualize the baseline current and the inhibitory effect of the compound.

    • Generate current-voltage (I-V) curves before and after inhibitor application to confirm the characteristic inwardly rectifying nature of the inhibited current.

    • Calculate the percentage of inhibition and determine the IC50 from a dose-response curve.

Conclusion

This compound (Compound 55) is a valuable tool for studying the roles of CRAC channels and store-operated calcium entry in various physiological and pathological processes. Its specific mechanism of action on the ORAI1 subunit provides a targeted approach to dissecting calcium-dependent signaling pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this and other CRAC channel inhibitors, ultimately contributing to the development of novel therapeutics for a range of diseases. Further primary research is needed to fully characterize the inhibitory profile and selectivity of this specific compound.

References

An In-depth Technical Guide to CRAC Channel Inhibitor-1: Target Specificity and Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling, playing a crucial role in a myriad of cellular processes, including immune responses, proliferation, and gene expression.[1] The dysregulation of CRAC channel activity is implicated in various pathologies such as autoimmune disorders, allergies, and certain cancers, making them a prime target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the target specificity and binding site of a class of molecules generically referred to as "CRAC channel inhibitor-1," with a specific focus on prominent examples like Synta66, GSK-7975A, and BTP2. This document details their mechanism of action, summarizes quantitative data on their potency, delineates their binding sites on the ORAI1 subunit, and discusses their off-target profiles. Furthermore, it provides detailed experimental protocols for the characterization of such inhibitors.

The CRAC Channel: A Primer

The CRAC channel is a highly Ca²⁺-selective ion channel composed of two essential proteins: the stromal interaction molecule (STIM) in the endoplasmic reticulum (ER) membrane and the ORAI protein in the plasma membrane.[1][4] STIM1 acts as a Ca²⁺ sensor within the ER. Upon depletion of ER Ca²⁺ stores, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[4][5] At these junctions, STIM1 directly interacts with and activates ORAI1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular Ca²⁺.[6][7] This process is known as store-operated calcium entry (SOCE).[2]

Mechanism of Inhibition

The majority of selective CRAC channel inhibitors, including Synta66, GSK-7975A, and BTP2, function by directly targeting the ORAI1 subunit.[1][8] Their primary mechanism of action is the allosteric blockage of the channel pore, thereby preventing Ca²⁺ influx.[8] This inhibition occurs downstream of the STIM1-ORAI1 interaction, meaning these compounds do not typically interfere with STIM1 oligomerization or its binding to ORAI1.[6][8]

Quantitative Analysis of Inhibitor Potency

The potency of CRAC channel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the specific inhibitor, the cell type used, and the experimental conditions.[9][10]

InhibitorTarget/AssayCell TypeIC₅₀Reference(s)
Synta66 ICRACRBL cells1.4 µM[9]
ORAI1 CurrentHEK293 cells~3 µM[11]
GSK-7975A ICRACHuman lung mast cells340 nM[12]
ORAI1 CurrentHEK293 cells~4.1 µM[6]
ORAI3 CurrentHEK293 cells~3.8 µM[6]
Thapsigargin-induced Ca²⁺ entryRBL cells0.8 ± 0.1 µM[6]
Store-Operated Ca²⁺ EntryPancreatic acinar cells3.4 µM[13]
BTP2 (YM-58483) Thapsigargin-induced Ca²⁺ influxJurkat T cells100 nM[14]
ICRACHuman T cells~10 nM[2]
Orai1-mediated SOCEMDA-MB-231 cells2.8 µM[15]

Binding Site on the ORAI1 Subunit

The binding sites for several well-characterized CRAC channel inhibitors have been localized to the extracellular side of the ORAI1 protein, in close proximity to the channel pore and its selectivity filter.

  • Synta66: Molecular docking and mutagenesis studies have identified the binding site for Synta66 near the extracellular entrance of the ORAI1 pore.[1][16] This site involves residues within the transmembrane helices TM1 and TM3, as well as the connecting extracellular loops 1 and 3.[1][16] Mutations in these regions have been shown to diminish the inhibitory effect of Synta66.[1][14]

  • GSK-7975A: The binding site for GSK-7975A is also located on the extracellular side of Orai1, near the pore.[4][6] The glutamic acid residue at position 106 (E106), a key component of the ORAI1 selectivity filter, is critical for the inhibitory action of GSK-7975A.[4][6] Mutation of this residue significantly reduces the inhibitor's potency.[6]

  • BTP2 (YM-58483): Evidence suggests that BTP2 also acts from the extracellular side of the CRAC channel.[17] Its binding is thought to involve the conserved glutamic acid at position 107 (in rat Orai1, equivalent to E106 in human Orai1) and surrounding residues.[4]

Target Specificity and Off-Target Effects

While newer generations of CRAC channel inhibitors exhibit improved selectivity, off-target effects remain a consideration, particularly at higher concentrations.[9]

InhibitorKnown Off-TargetsNotesReference(s)
Synta66 ORAI2, ORAI3Can potentiate ORAI2 currents while having no effect on ORAI3.[18][18]
GSK-7975A TRPV6Shows potent inhibition of the TRPV6 channel.[12]
Non-selective cation channelsCan inhibit non-selective cation channels in aortic smooth muscle cells at higher concentrations.[19]
BTP2 (YM-58483) ORAI2, ORAI3Effectively inhibits ORAI1 and ORAI2, but only partially inhibits ORAI3.[15][18]
Ryanodine receptors (RYRs)Can indirectly impair RYR function in skeletal muscle at higher concentrations.[7]

Experimental Protocols

The characterization of CRAC channel inhibitors relies on two primary experimental techniques: electrophysiology to directly measure the CRAC current (ICRAC) and fluorescence microscopy to monitor intracellular Ca²⁺ levels.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This "gold-standard" technique provides a direct measure of the electrical current flowing through CRAC channels.[9]

Methodology:

  • Cell Preparation: Plate cells (e.g., HEK293 cells overexpressing STIM1 and ORAI1, or RBL cells) on glass coverslips at a low density.[9]

  • Solutions:

    • External (Bath) Solution: Typically contains (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH. For isolating ICRAC, a solution with 20 mM CaCl₂ as the primary charge carrier can be used.[9]

    • Internal (Pipette) Solution: To induce passive store depletion and activate ICRAC, the pipette solution should contain a high concentration of a Ca²⁺ chelator. A typical solution contains (in mM): 135 Cs-methanesulfonate, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH.[2]

  • Recording:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration. This allows the internal solution to dialyze the cell, chelating intracellular Ca²⁺ and leading to the passive depletion of ER stores.[9]

    • Hold the cell at a potential of 0 mV and apply hyperpolarizing voltage ramps or steps (e.g., from +100 mV to -100 mV) to elicit the characteristic inwardly rectifying ICRAC. The current will develop over several minutes as the stores deplete.[9]

  • Inhibitor Application: Once a stable ICRAC is established, perfuse the external solution containing the desired concentration of the CRAC channel inhibitor to measure its effect on the channel current.[9]

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This method uses fluorescent Ca²⁺ indicators to monitor changes in intracellular Ca²⁺ concentration in a population of cells.[17]

Methodology:

  • Cell Preparation and Dye Loading:

    • Seed cells on a glass-bottom dish suitable for microscopy.[9]

    • Wash the cells with a Ca²⁺-free physiological saline solution (e.g., Hanks' Balanced Salt Solution).[9]

    • Load the cells with a Ca²⁺-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at room temperature.[9][20]

  • Measurement of SOCE:

    • Wash the cells to remove excess dye and place them in a Ca²⁺-free saline solution.[9]

    • Establish a baseline fluorescence reading.

    • Deplete the ER Ca²⁺ stores by applying an agent such as thapsigargin (B1683126) (a SERCA pump inhibitor) or a Ca²⁺ ionophore (e.g., ionomycin) in the Ca²⁺-free solution. This will cause a transient increase in cytosolic Ca²⁺ as it is released from the ER.[9]

    • Once the cytosolic Ca²⁺ level has returned to near baseline, reintroduce a solution containing extracellular Ca²⁺ (e.g., 2 mM). The subsequent rise in intracellular Ca²⁺ represents SOCE.[9]

  • Inhibitor Treatment: To test the effect of an inhibitor, pre-incubate the cells with the desired concentration of the compound for a specified time before initiating the SOCE protocol. Compare the magnitude of SOCE in the presence and absence of the inhibitor.[8]

Visualizations

Signaling Pathway

CRAC_Channel_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ ORAI1 ORAI1 Ca_ext->ORAI1 Ca_cyto [Ca²⁺]i ↑ ORAI1->Ca_cyto Influx PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃R IP3->IP3R Binds Downstream Downstream Signaling (e.g., NFAT activation) Ca_cyto->Downstream STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active ER Ca²⁺ depletion STIM1_active->ORAI1 Activates Ca_er Ca²⁺ IP3R->Ca_er Releases Receptor Receptor Receptor->PLC Ligand Inhibitor CRAC Channel Inhibitor Inhibitor->ORAI1 Blocks Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp cluster_imaging Calcium Imaging ephys_start Prepare Cells & Solutions ephys_giga Achieve Giga-seal ephys_start->ephys_giga ephys_wc Establish Whole-Cell ephys_giga->ephys_wc ephys_record Record Baseline I_CRAC ephys_wc->ephys_record ephys_inhib Apply Inhibitor ephys_record->ephys_inhib ephys_analyze Analyze Current Inhibition ephys_inhib->ephys_analyze img_start Seed Cells img_load Load with Ca²⁺ Dye img_start->img_load img_preincub Pre-incubate with Inhibitor img_load->img_preincub img_deplete Deplete ER Stores (Thapsigargin) img_preincub->img_deplete img_readd Re-add Extracellular Ca²⁺ img_deplete->img_readd img_measure Measure Fluorescence Change img_readd->img_measure

References

The Impact of CRAC Channel Inhibitors on STIM-Orai Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-operated calcium entry (SOCE) is a fundamental and ubiquitous signaling mechanism in a multitude of cell types, governing a wide array of physiological processes ranging from gene expression and proliferation to immune responses. The primary molecular players orchestrating this pathway are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor, and Orai1, the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel in the plasma membrane. The precise and dynamic interaction between STIM1 and Orai1 is the central event that gates calcium influx. Consequently, this interaction has emerged as a critical target for therapeutic intervention in various pathologies, including autoimmune diseases, allergic reactions, and certain cancers.

This technical guide provides an in-depth examination of the effect of a representative CRAC channel inhibitor on the STIM-Orai interaction. For the purpose of this guide, we will focus on a class of inhibitors that act downstream of the initial STIM1-Orai1 coupling, exemplified by compounds such as GSK-7975A and GSK-5503A, to which we will refer to conceptually as "CRAC channel inhibitor-1". We will delve into the molecular choreography of STIM-Orai signaling, the mechanism of inhibition, present quantitative data on inhibitor effects, and provide detailed experimental protocols for studying this crucial protein-protein interaction.

The STIM-Orai Signaling Pathway

The activation of CRAC channels is a multi-step process initiated by the depletion of calcium from the ER stores.[1][2] This process can be summarized as follows:

  • ER Calcium Sensing: In resting cells, STIM1 is distributed throughout the ER membrane and its luminal EF-hand domain is bound to Ca2+.[1][2][3]

  • STIM1 Oligomerization and Relocation: Upon depletion of ER Ca2+, STIM1 undergoes a conformational change, leading to its oligomerization.[1][2][3][4][5][6] These STIM1 oligomers then translocate to ER-plasma membrane (PM) junctions.[1][2][3][7][8]

  • Puncta Formation: At these junctions, STIM1 accumulates into discrete clusters or "puncta," which are observable by advanced microscopy techniques.[7][9][10][11][12]

  • STIM1-Orai1 Interaction: Orai1 channels, which are present in the plasma membrane, are recruited to these puncta where they directly interact with the C-terminal domain of STIM1, specifically the STIM-Orai activating region (SOAR) or CRAC activation domain (CAD).[3][8][13][14][15][16]

  • CRAC Channel Gating: This direct physical coupling between STIM1 and Orai1 induces a conformational change in the Orai1 channel, leading to its opening and the subsequent influx of extracellular Ca2+ into the cell.[2][17][18][19]

STIM_Orai_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca ER Ca2+ STIM1_inactive STIM1 (Inactive Dimer) ER_Ca->STIM1_inactive dissociation STIM1_active STIM1 (Oligomer) STIM1_inactive->STIM1_active Oligomerization & Translocation Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Interaction at ER-PM Junctions (Puncta Formation) Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Gating Ca_influx Ca2+ Influx Orai1_open->Ca_influx Cellular_Response Cellular Response Ca_influx->Cellular_Response Store_Depletion Store Depletion (e.g., IP3R activation) Store_Depletion->ER_Ca release

Caption: The STIM-Orai signaling pathway for CRAC channel activation.

Mechanism of Action of this compound

This compound represents a class of inhibitors that do not interfere with the initial steps of the signaling cascade. FRET experiments have indicated that these compounds do not affect STIM1-STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[20] Instead, they act downstream of this interaction, likely by binding to the Orai1 channel and inducing an allosteric change that prevents channel opening or ion permeation, even when STIM1 is bound.[20] This mechanism suggests that the inhibitor targets the pore region of the Orai1 channel or a site that allosterically modulates the channel's gate. The inhibitory effect is often characterized by a slow onset and limited reversibility upon washout.[20]

Inhibitor_Mechanism STIM1_Orai1_Complex STIM1-Orai1 Complex Orai1_Gating Orai1 Gating STIM1_Orai1_Complex->Orai1_Gating Induces Inhibitor CRAC Channel Inhibitor-1 Inhibitor->Orai1_Gating Prevents Channel_Open Channel Open (Ca2+ Influx) Orai1_Gating->Channel_Open leads to Channel_Blocked Channel Blocked Orai1_Gating->Channel_Blocked results in

Caption: Mechanism of action of a downstream CRAC channel inhibitor.

Quantitative Data on Inhibitor Effects

The efficacy of CRAC channel inhibitors is typically quantified through various biophysical and cell-based assays. The following table summarizes key quantitative parameters for representative downstream CRAC channel inhibitors.

ParameterValueCell TypeAssayReference
IC50 (Orai1) ~4 µMHEK293Whole-cell patch clamp[20]
IC50 (Orai3) ~4 µMHEK293Whole-cell patch clamp[20]
Effect on STIM1 Oligomerization No significant effectHEK293FRET Microscopy[20]
Effect on STIM1-Orai1 Coupling No significant effectHEK293FRET Microscopy[20]
Inhibition Onset (t1/2) ~25 seconds (slower than La3+)HEK293Whole-cell patch clamp[20]
Reversibility Almost no recovery upon washoutHEK293Whole-cell patch clamp[20]

Detailed Experimental Protocols

Förster Resonance Energy Transfer (FRET) Microscopy to Monitor STIM1-Orai1 Interaction

FRET microscopy is a powerful technique to study protein-protein interactions in living cells.[17][21][22] By tagging STIM1 and Orai1 with a donor and an acceptor fluorophore, respectively, their interaction can be quantified by measuring the energy transfer between the fluorophores.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are plated on glass-bottom dishes suitable for microscopy.

    • Co-transfect cells with plasmids encoding STIM1 fused to a donor fluorophore (e.g., CFP or YFP) and Orai1 fused to an acceptor fluorophore (e.g., YFP or mCherry) using a suitable transfection reagent.[17] An empty vector can be used as a control.

  • Image Acquisition:

    • Mount the dish on an inverted microscope equipped for live-cell imaging and FRET analysis.

    • Maintain cells in a physiological buffer (e.g., Ringer's solution).

    • Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (FRET channel), and acceptor excitation/acceptor emission.

    • Establish a baseline fluorescence in resting cells.

  • Induction of STIM1-Orai1 Interaction:

    • Induce ER store depletion by adding a SERCA pump inhibitor such as thapsigargin (B1683126) (1-2 µM) or cyclopiazonic acid (CPA) to the imaging buffer.[22]

    • Acquire images at regular intervals to monitor the change in FRET signal over time.

  • Application of Inhibitor:

    • Once a stable FRET signal is established post-store depletion, add the this compound at the desired concentration.

    • Continue to acquire images to determine if the inhibitor disrupts the STIM1-Orai1 interaction (i.e., causes a decrease in the FRET signal).

  • Data Analysis:

    • Correct images for background fluorescence and spectral bleed-through.

    • Calculate the normalized FRET (NFRET) or apparent FRET efficiency (Eapp) for each cell over time.[17]

    • Compare the FRET signal before and after inhibitor addition to quantify its effect on the STIM1-Orai1 complex.

FRET_Workflow start Start: HEK293 cells on glass-bottom dish transfect Co-transfect with STIM1-CFP & Orai1-YFP start->transfect image_baseline Acquire baseline fluorescence images (CFP, YFP, FRET channels) transfect->image_baseline deplete Induce store depletion (e.g., 1 µM Thapsigargin) image_baseline->deplete image_fret Time-lapse imaging to monitor FRET increase deplete->image_fret add_inhibitor Add this compound image_fret->add_inhibitor image_inhibitor Time-lapse imaging to assess FRET signal change add_inhibitor->image_inhibitor analyze Analyze FRET efficiency (background correction, bleed-through correction) image_inhibitor->analyze end End: Quantify inhibitor effect on STIM1-Orai1 interaction analyze->end

Caption: Experimental workflow for FRET microscopy.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Visualizing STIM1 Puncta Formation

TIRF microscopy selectively illuminates a thin section of the cell near the coverslip (~100 nm), making it ideal for visualizing events at the plasma membrane, such as the formation of STIM1 puncta.[7][9][11]

Methodology:

  • Cell Preparation:

    • Culture and transfect cells with a fluorescently tagged STIM1 construct (e.g., STIM1-YFP or STIM1-mCherry) on high-quality glass coverslips.[7][10]

  • Microscopy Setup:

    • Use a TIRF microscope equipped with the appropriate lasers for excitation of the chosen fluorophore.

    • Ensure proper alignment to achieve total internal reflection.

  • Imaging Protocol:

    • Image the cells in TIRF mode to visualize the distribution of STIM1 at the cell footprint in the resting state.

    • Induce store depletion with thapsigargin or CPA.

    • Acquire a time-lapse series of TIRF images to observe the formation of fluorescent STIM1 puncta over time.[7][9]

  • Inhibitor Treatment:

    • To test the effect of an inhibitor on puncta formation, pre-incubate the cells with the inhibitor before store depletion.

    • Alternatively, add the inhibitor after puncta have formed to see if it causes their dispersal.

  • Data Analysis:

    • Quantify the number, size, and intensity of STIM1 puncta per cell using image analysis software (e.g., ImageJ/Fiji).

    • Compare these parameters between control and inhibitor-treated cells.

TIRF_Workflow start Start: Cells expressing STIM1-YFP on coverslip pre_treat Optional: Pre-incubate with inhibitor start->pre_treat tirf_baseline Image baseline STIM1 distribution in TIRF mode pre_treat->tirf_baseline deplete Induce store depletion tirf_baseline->deplete tirf_timelapse Acquire time-lapse TIRF images deplete->tirf_timelapse post_treat Optional: Add inhibitor after puncta formation tirf_timelapse->post_treat analyze Quantify STIM1 puncta (number, size, intensity) post_treat->analyze end End: Determine inhibitor effect on puncta formation/stability analyze->end

Caption: Experimental workflow for TIRF microscopy.
Co-immunoprecipitation (Co-IP) to Detect Endogenous STIM1-Orai1 Interaction

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells (e.g., HEK293 or Jurkat T-cells) to a high density.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., anti-STIM1) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the prey protein (e.g., anti-Orai1) to detect its presence in the immunoprecipitated complex.

    • Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • As a control, probe a separate blot with the anti-STIM1 antibody to confirm the successful immunoprecipitation of the bait protein.

CoIP_Workflow start Start: Cell culture treat Treat cells (+/- Thapsigargin) start->treat lyse Lyse cells in non-denaturing buffer treat->lyse preclear Pre-clear lysate with Protein A/G beads lyse->preclear ip Immunoprecipitate with anti-STIM1 antibody preclear->ip capture Capture complex with Protein A/G beads ip->capture wash Wash beads to remove non-specific binding capture->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE and Western Blot elute->sds_page probe Probe with anti-Orai1 antibody sds_page->probe end End: Detect STIM1-Orai1 interaction probe->end

Caption: Experimental workflow for Co-immunoprecipitation.

Conclusion

The interaction between STIM1 and Orai1 is the cornerstone of store-operated calcium entry, making it a highly attractive target for pharmacological modulation. A thorough understanding of the mechanism of action of inhibitors targeting this pathway is crucial for the development of novel therapeutics. This guide has provided a detailed overview of the STIM-Orai signaling axis, the mode of action of a representative downstream inhibitor, and comprehensive protocols for key experimental techniques used to interrogate this interaction. The combination of quantitative biophysical measurements and detailed cellular imaging provides a robust framework for characterizing the efficacy and mechanism of novel CRAC channel modulators, paving the way for the development of next-generation therapies for a host of human diseases.

References

The Role of CRAC Channel Inhibitors in Store-Operated Calcium Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Store-operated calcium entry (SOCE) is a crucial signaling pathway in a vast array of cell types, governing a multitude of physiological processes ranging from gene expression and proliferation to immune responses. The calcium release-activated calcium (CRAC) channel, a key component of SOCE, has emerged as a significant therapeutic target for various immunological, inflammatory, and oncological disorders. This technical guide provides an in-depth overview of CRAC channel inhibitors, their mechanism of action in modulating SOCE, quantitative data on their efficacy, and detailed protocols for key experiments to investigate their impact on cellular function.

Introduction to Store-Operated Calcium Entry (SOCE) and CRAC Channels

Store-operated calcium entry is a cellular process initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[1][2] This depletion is sensed by the stromal interaction molecule 1 (STIM1), a transmembrane protein primarily located in the ER membrane.[3][4] Upon sensing a drop in ER Ca²⁺ levels, STIM1 undergoes conformational changes, oligomerizes, and translocates to regions of the ER in close proximity to the plasma membrane.[2][4] At these ER-plasma membrane junctions, STIM1 interacts with and activates Orai1, the pore-forming subunit of the CRAC channel.[3][5] The subsequent influx of extracellular Ca²⁺ through the activated CRAC channels leads to a sustained increase in intracellular Ca²⁺ concentration.[1][5] This rise in cytosolic Ca²⁺ is a versatile second messenger that triggers a wide range of downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is a critical driver of T-cell activation and cytokine production.[6]

CRAC channels are highly selective for Ca²⁺ and have a very low conductance.[1] Dysregulation of CRAC channel activity has been implicated in a variety of diseases, including immunodeficiency, autoimmune disorders, and certain cancers, making them a prime target for therapeutic intervention.[1][5][6]

Mechanism of Action of CRAC Channel Inhibitors

CRAC channel inhibitors are small molecules that block the influx of Ca²⁺ through the Orai1 pore, thereby attenuating SOCE and subsequent downstream signaling.[5][6] These inhibitors can act through various mechanisms. Some may directly bind to the Orai1 protein, either within the pore to occlude ion passage or at an allosteric site to induce a non-conductive state.[5][7] Others might interfere with the crucial interaction between STIM1 and Orai1, preventing the activation of the channel.[1] However, many of the well-characterized inhibitors, such as the GSK compounds, appear to act downstream of STIM1 oligomerization and its coupling with Orai1, suggesting a direct effect on the Orai channel itself.[7] By inhibiting CRAC channels, these compounds can effectively dampen pathological cellular responses that are dependent on sustained Ca²⁺ signaling, such as the overactive immune responses seen in autoimmune diseases.[6]

Quantitative Data on CRAC Channel Inhibitors

The potency of CRAC channel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the CRAC channel-mediated Ca²⁺ influx by 50%. The following table summarizes the IC50 values for several commonly studied CRAC channel inhibitors.

InhibitorIC50 ValueCell TypeAssay MethodReference
BTP2 (YM-58483) ~10 nMHuman T cellsElectrophysiology (Icrac)[1]
100 nMJurkat T cellsCa²⁺ influx[1]
Synta 66 1.4 µMRBL cellsElectrophysiology (Icrac)[1]
~3 µM[8]
GSK-5498A ~1 µMHEK cells (STIM1/ORAI1)Electrophysiology (Icrac)[1]
GSK-7975A ~4 µMHEK cells (STIM1/Orai1)Electrophysiology (Icrac)[7]
0.8 ± 0.1 µMRBL cellsCa²⁺ influx[7]
RO2959 ~400 nMRBL-2H3 cellsElectrophysiology (Icrac)[1]
25 nMSOCE mediated by Orai1/Stim1[3]
SKF-96365 12 µMJurkat T cellsElectrophysiology (Icrac)[1]
Compound 1 0.38 µmol/LCa²⁺ influx (O1S1 channel)[8]
~0.2 µmol/LMSS cellsCa²⁺ influx[8]

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) using Ratiometric Fluorescence Imaging

This protocol describes the use of the ratiometric Ca²⁺ indicator Fura-2 to measure SOCE in adherent cells.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin (SERCA pump inhibitor)

  • CRAC channel inhibitor of interest

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and an emission filter around 510 nm)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency. For suspension cells, coat the glass with poly-L-lysine to facilitate attachment.[9]

  • Dye Loading:

    • Prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.[9]

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[9]

  • Washing: Wash the cells 2-3 times with HBSS to remove extracellular Fura-2 AM and allow for the de-esterification of the dye within the cells.[9]

  • Baseline Measurement:

    • Mount the coverslip onto the microscope stage and perfuse with normal HBSS containing CaCl₂ (e.g., 2 mM).[9]

    • Record the baseline 340/380 nm fluorescence ratio for 1-3 minutes.[9][10]

  • Store Depletion:

    • Switch the perfusion to Ca²⁺-free HBSS containing a SERCA pump inhibitor, such as 2 µM thapsigargin, to deplete the ER Ca²⁺ stores.[11] This will cause a transient increase in intracellular Ca²⁺ due to leakage from the ER.

    • Continue recording until the fluorescence ratio returns to a stable baseline.

  • Ca²⁺ Re-addition:

    • Reintroduce HBSS containing 2 mM Ca²⁺.[10] The subsequent sharp and sustained increase in the 340/380 nm ratio represents SOCE.

  • Inhibitor Treatment: To test the effect of a CRAC channel inhibitor, pre-incubate the cells with the desired concentration of the inhibitor for an appropriate time before starting the experiment and include the inhibitor in all solutions throughout the experiment.

  • Data Analysis: The magnitude of SOCE can be quantified by measuring the peak amplitude of the Ca²⁺ signal upon re-addition of extracellular Ca²⁺ or by calculating the area under the curve.[9] Compare the SOCE in control cells versus inhibitor-treated cells to determine the inhibitory effect.

Electrophysiological Measurement of CRAC Current (Icrac) using Whole-Cell Patch-Clamp

This protocol provides a method to directly measure the electrical current flowing through CRAC channels.

Materials:

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (e.g., containing in mM: 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES, pH 7.4).

  • Internal (pipette) solution (e.g., containing in mM: 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2). Store depletion can be induced by including a high concentration of a Ca²⁺ chelator like BAPTA or EGTA in the internal solution.[12]

Procedure:

  • Cell Preparation: Plate cells on small glass coverslips suitable for the recording chamber.

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the plasma membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Record Icrac:

    • Clamp the cell membrane potential at a holding potential of 0 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 2 seconds to elicit the current.

    • The inwardly rectifying current that develops over several minutes as the intracellular Ca²⁺ is chelated by the BAPTA in the pipette solution is the CRAC current (Icrac).

  • Inhibitor Application: Once a stable Icrac is established, perfuse the recording chamber with the external solution containing the CRAC channel inhibitor at the desired concentration.

  • Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after inhibitor application to quantify the degree of inhibition.

Visualizations

Signaling Pathway of Store-Operated Calcium Entry

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High [Ca²⁺]ER STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active Conformational Change & Oligomerization Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Translocation & Interaction Orai1_open Orai1 (open) Orai1_closed->Orai1_open Activation Downstream Downstream Signaling (e.g., NFAT activation) Orai1_open->Downstream Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Orai1_open Ca²⁺ Influx (SOCE) Store_Depletion Store Depletion (Low [Ca²⁺]ER) Store_Depletion->STIM1_inactive CRAC_Inhibitor CRAC Channel Inhibitor CRAC_Inhibitor->Orai1_open Blockade

Caption: The signaling cascade of store-operated calcium entry (SOCE) and the point of intervention for CRAC channel inhibitors.

Experimental Workflow for Measuring SOCE with Fura-2

SOCE_Workflow Start Start: Adherent cells on coverslip Dye_Loading Load with Fura-2 AM (30-60 min, 37°C) Start->Dye_Loading Wash Wash 2-3x with HBSS Dye_Loading->Wash Baseline Record Baseline Fluorescence (340/380 nm ratio) in HBSS with 2 mM Ca²⁺ Wash->Baseline Store_Depletion Perfuse with Ca²⁺-free HBSS + Thapsigargin Baseline->Store_Depletion Ca_Readdition Perfuse with HBSS with 2 mM Ca²⁺ Store_Depletion->Ca_Readdition Data_Acquisition Record Fluorescence Ratio Changes Ca_Readdition->Data_Acquisition Analysis Analyze SOCE (Peak or Area Under Curve) Data_Acquisition->Analysis End End Analysis->End

Caption: A step-by-step workflow for the Fura-2 based measurement of store-operated calcium entry.

Logical Relationship of CRAC Channel Components and Inhibitors

CRAC_Components ER_Store_Depletion ER Ca²⁺ Store Depletion STIM1 STIM1 (ER Sensor) ER_Store_Depletion->STIM1 activates Orai1 Orai1 (Plasma Membrane Pore) STIM1->Orai1 interacts with & activates SOCE Store-Operated Ca²⁺ Entry Orai1->SOCE mediates Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) SOCE->Cellular_Response triggers Inhibitor CRAC Channel Inhibitor Inhibitor->Orai1 blocks

Caption: The functional relationship between the core components of the CRAC channel and the action of its inhibitors.

References

An In-depth Technical Guide to CRAC Channel Inhibitor-1 for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a crucial role in the activation and function of immune cells, particularly T lymphocytes. Dysregulation of CRAC channel activity is implicated in the pathogenesis of numerous autoimmune diseases. This has led to the development of targeted inhibitors to modulate their function. This technical guide focuses on "CRAC channel inhibitor-1," a designation for a novel ORAI1-specific chemotype, providing a comprehensive overview of its mechanism of action, methodologies for its study, and its potential application in autoimmune disease research. The information presented herein is synthesized from publicly available data and is intended to serve as a foundational resource for researchers in the field.

Introduction to CRAC Channels and Their Role in Autoimmunity

CRAC channels are highly calcium-selective ion channels primarily composed of two key proteins: the stromal interaction molecule (STIM) located in the endoplasmic reticulum (ER) and the Orai protein, which forms the channel pore in the plasma membrane. In T lymphocytes, the engagement of the T-cell receptor (TCR) triggers the depletion of ER calcium stores. This is sensed by STIM proteins, which then translocate to the plasma membrane to interact with and activate Orai channels. The subsequent influx of extracellular calcium, known as store-operated calcium entry (SOCE), is a critical event that initiates a signaling cascade leading to T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[1][2]

In autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis, the over-activation of T cells contributes to chronic inflammation and tissue damage.[1] By blocking the CRAC channel-mediated calcium influx, inhibitors can effectively dampen this aberrant immune response, making them a promising therapeutic strategy.[1][2]

This compound: A Novel ORAI1-Specific Chemotype

"this compound" is an inhibitor that targets the ORAI1 protein component of the CRAC channel.[2] It represents a novel chemical scaffold that holds potential for the development of more refined and selective CRAC channel inhibitors.[2] While detailed public data on a specific compound universally designated as "this compound" is limited, the IUPHAR/BPS Guide to PHARMACOLOGY references a key study by Derler et al. (2013) in relation to this inhibitor type, which extensively characterizes the properties of selective CRAC channel blockers. This guide will draw upon the principles and methodologies described in such seminal works to provide a practical framework for studying ORAI1-targeted inhibitors.

Mechanism of Action

This compound exerts its effect by directly or allosterically binding to the ORAI1 subunit of the CRAC channel. This interaction prevents the influx of calcium into the cell following the depletion of intracellular calcium stores. By inhibiting SOCE, the downstream signaling pathways that are dependent on sustained intracellular calcium elevation are disrupted. This ultimately leads to a reduction in the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT), which is crucial for the expression of key pro-inflammatory cytokines like Interleukin-2 (IL-2).[3][4]

Signaling Pathway of T-Cell Activation and CRAC Channel Inhibition

The following diagram illustrates the central role of CRAC channels in T-cell activation and the point of intervention for this compound.

T_Cell_Activation_and_CRAC_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er ER Lumen TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation IP3 IP3 PLCg->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ER Ca²⁺ STIM1 STIM1 Ca_ER->STIM1 Depletion sensed by ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activates Ca_influx Ca²⁺ Influx (SOCE) ORAI1->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFATp NFAT (P) Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT nucleus Nucleus NFAT->nucleus Translocates to cytokine Pro-inflammatory Cytokine Genes (e.g., IL-2) nucleus->cytokine Induces Transcription inhibitor CRAC Channel Inhibitor-1 inhibitor->ORAI1 Blocks

Caption: T-Cell activation pathway and the inhibitory action of this compound.

Quantitative Data on CRAC Channel Inhibitors

The following table summarizes representative quantitative data for well-characterized, selective CRAC channel inhibitors, which can serve as a benchmark for evaluating novel compounds like this compound.

InhibitorTargetAssayCell TypeIC₅₀Reference
GSK-7975A ORAI1/ORAI3ICRACHEK293 cells expressing STIM1/ORAI1 or STIM1/ORAI3~4 µM[5][6]
ORAI1Thapsigargin-induced Ca²⁺ entryRBL-2H3 cells0.8 ± 0.1 µM[7]
GSK-5503A ORAI1/ORAI3ICRACHEK293 cells expressing STIM1/ORAI1 or STIM1/ORAI3~4 µM[5][6]
YM-58483 (BTP2) CRAC channelsThapsigargin-induced Ca²⁺ influxJurkat T cells100 nM
Synta66 ORAI1ICRACRBL cells1.4 µM
Zegocractin (CM-4620) ORAI1/STIM1Not SpecifiedNot Specified119 nM
ORAI2/STIM1Not SpecifiedNot Specified895 nM

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CRAC channel inhibitors. Below are protocols for key experiments.

Calcium Influx Assay (Fluorometric)

This assay measures changes in intracellular calcium concentration in response to store depletion and subsequent calcium add-back.

Objective: To determine the inhibitory effect of a compound on store-operated calcium entry.

Materials:

  • Cells (e.g., Jurkat T cells, primary T cells, or HEK293 cells stably expressing STIM1 and ORAI1)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBS) with and without CaCl₂

  • Thapsigargin (B1683126) (TG) or other SERCA pump inhibitor

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Preparation: Seed cells in a 96-well plate and allow them to adhere if necessary.

  • Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBS for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with Ca²⁺-free HBS to remove extracellular dye.

  • Compound Incubation: Add Ca²⁺-free HBS containing the desired concentration of this compound or vehicle control to the cells and incubate for 10-30 minutes.

  • Store Depletion: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Add thapsigargin (e.g., 1-2 µM) to deplete ER calcium stores. This will cause a transient increase in intracellular calcium.

  • Calcium Add-back: Once the fluorescence signal has returned to a stable baseline, add HBS containing CaCl₂ (final concentration 1-2 mM) to initiate SOCE.

  • Data Acquisition: Record the fluorescence intensity over time. The second rise in fluorescence after calcium add-back represents SOCE.

  • Analysis: Calculate the extent of SOCE inhibition by comparing the peak fluorescence or the area under the curve in inhibitor-treated wells to vehicle-treated wells. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

T-Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of T cells following activation.

Objective: To measure the anti-proliferative activity of the CRAC channel inhibitor.

Materials:

  • Primary T cells or a T-cell line (e.g., Jurkat)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))

  • Cell proliferation reagent (e.g., CFSE, BrdU, or MTS/WST-1)

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

Protocol:

  • Cell Staining (for CFSE): If using CFSE, label the T cells according to the manufacturer's protocol before stimulation.

  • Cell Plating: Plate the T cells in a 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of this compound to the wells.

  • T-Cell Activation: Add the T-cell activation stimuli to the wells.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Proliferation Measurement:

    • CFSE: Analyze the dilution of CFSE fluorescence by flow cytometry.

    • BrdU: Add BrdU to the culture for the final few hours, then perform an ELISA-based assay to detect incorporated BrdU.

    • MTS/WST-1: Add the reagent to the wells and measure the absorbance according to the manufacturer's instructions.

  • Analysis: Quantify the inhibition of proliferation relative to the vehicle control and determine the IC₅₀.

Cytokine Release Assay (ELISA)

This assay measures the production of key cytokines, such as IL-2, from activated T cells.

Objective: To quantify the effect of the inhibitor on cytokine secretion.

Protocol:

  • Follow steps 2-5 of the T-Cell Proliferation Assay.

  • Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Perform an ELISA for the cytokine of interest (e.g., IL-2) on the collected supernatants according to the manufacturer's protocol.

  • Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the IC₅₀ for the inhibition of cytokine production.

Workflow for Evaluating this compound

Inhibitor_Evaluation_Workflow start Start: CRAC Channel Inhibitor-1 ca_influx Calcium Influx Assay (Cell-based) start->ca_influx ic50_ca Determine IC₅₀ for SOCE Inhibition ca_influx->ic50_ca tcell_prolif T-Cell Proliferation Assay ic50_ca->tcell_prolif ic50_prolif Determine IC₅₀ for Proliferation Inhibition tcell_prolif->ic50_prolif cytokine_release Cytokine Release Assay (e.g., IL-2 ELISA) ic50_prolif->cytokine_release ic50_cytokine Determine IC₅₀ for Cytokine Inhibition cytokine_release->ic50_cytokine animal_model In vivo Autoimmune Disease Model (e.g., EAE, Arthritis) ic50_cytokine->animal_model efficacy Evaluate Therapeutic Efficacy animal_model->efficacy end End: Candidate for Further Development efficacy->end

Caption: A stepwise workflow for the preclinical evaluation of this compound.

Application in Autoimmune Disease Models

The therapeutic potential of CRAC channel inhibitors is being actively investigated in various preclinical models of autoimmune diseases. For instance, pharmacological inhibition of CRAC channels has been shown to ameliorate disease severity in the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis.[1] In such studies, treatment with a CRAC channel inhibitor has been demonstrated to reduce the infiltration of inflammatory cells into the central nervous system and decrease the production of pro-inflammatory cytokines by pathogenic T cells.[1] Similar promising results have been observed in models of rheumatoid arthritis and inflammatory bowel disease.

Conclusion

This compound, as a representative of a novel class of ORAI1-specific inhibitors, holds significant promise for the study and potential treatment of autoimmune diseases. Its mechanism of action, centered on the blockade of calcium influx in T cells, offers a targeted approach to mitigating the chronic inflammation that drives these conditions. The experimental protocols and evaluation workflow detailed in this guide provide a robust framework for researchers to characterize this and other CRAC channel inhibitors, ultimately facilitating the translation of these promising compounds from the laboratory to the clinic. Further investigation into the selectivity, pharmacokinetics, and in vivo efficacy of these novel chemotypes is warranted to fully realize their therapeutic potential.

References

The CRAC Channel Inhibitor-1: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Calcium Release-Activated Calcium (CRAC) channel inhibitors, with a specific focus on "CRAC channel inhibitor-1," as powerful tools in cancer research. Dysregulation of calcium (Ca²⁺) signaling is increasingly recognized as a hallmark of cancer, contributing to processes such as proliferation, migration, and resistance to apoptosis. CRAC channels, as key regulators of Ca²⁺ influx, have emerged as promising therapeutic targets. This document provides a comprehensive overview of the mechanism of action, experimental protocols, and relevant signaling pathways associated with CRAC channel inhibition in cancer.

The CRAC Channel: A Gateway for Cancer Cell Signaling

The CRAC channel is a highly selective calcium channel primarily composed of two key proteins: the stromal interaction molecule (STIM) in the endoplasmic reticulum (ER) and the Orai protein in the plasma membrane.[1][2] The canonical activation of the CRAC channel, a process known as store-operated calcium entry (SOCE), is initiated by the depletion of Ca²⁺ from the ER.[1] This depletion is sensed by STIM proteins, which then translocate and cluster at ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to a sustained influx of extracellular Ca²⁺.[2][3]

This influx of Ca²⁺ acts as a crucial second messenger, activating a cascade of downstream signaling pathways that are pivotal for cancer cell pathophysiology, including proliferation, survival, and metastasis.[1]

This compound (Compound 55)

"this compound" is a specific small molecule inhibitor of the Orai1 protein component of the CRAC channel.[4] It is also referred to as "compound 55" in scientific literature.[4] Its chemical structure represents a novel chemotype for targeting CRAC channels.[5]

Chemical Structure of this compound (Compound 55):

  • Canonical SMILES: c1ccc(cc1)C(C)NC(=O)Nc2ccc(cc2)C(F)(F)F

  • InChI: InChI=1S/C17H17F3N2O/c1-11(12-5-3-2-4-6-12)21-16(23)22-14-9-7-13(8-10-14)17(18,19)20/h2-11H,1H3

  • InChIKey: QWSDCSONRPLTCM-UHFFFAOYSA-N

This compound serves as a valuable tool for dissecting the role of CRAC channels in cancer biology and as a lead compound for the development of more potent and selective inhibitors.

Quantitative Data: Potency of CRAC Channel Inhibitors in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and other commonly used CRAC channel inhibitors against various cancer cell lines. These values highlight the differential sensitivity of cancer cells to CRAC channel blockade and provide a basis for selecting appropriate inhibitors and concentrations for experimental studies.

InhibitorCancer Cell LineCancer TypeIC₅₀ (µM)AssayReference
This compound (Compound 55) JurkatLeukemia~1IL-2 Production[6]
RP4010 L3.6plPancreatic Ductal Adenocarcinoma~1MTT[7]
RP4010 MiaPaCa-2Pancreatic Ductal Adenocarcinoma~10MTT[7]
RP4010 BxPC-3Pancreatic Ductal Adenocarcinoma~26MTT[7]
Synta66 RBL cellsRat Basophilic Leukemia1.4ICRAC[8]
SKF-96365 JurkatLeukemia12ICRAC[8]
SKF-96365 K510Esophageal Squamous Cell Carcinoma5.58CCK-8[9]
SKF-96365 K30Esophageal Squamous Cell Carcinoma31.52CCK-8[9]
SKF-96365 EC9706Esophageal Squamous Cell Carcinoma23.78CCK-8[9]
Carboxyamidotriazole (CAI) HEK293Human Embryonic Kidney~0.5ICRAC[8]
GSK-5498A HEK293 (STIM1/ORAI1)Human Embryonic Kidney~1ICRAC[8]
RO2959 RBL-2H3 cellsRat Basophilic Leukemia~0.4ICRAC[6]

Signaling Pathways and Visualizations

Inhibition of CRAC channels disrupts key signaling pathways that drive cancer progression. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for evaluating CRAC channel inhibitors.

CRAC Channel Activation and Downstream Signaling

CRAC_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Orai1 Orai1 Ca_influx Ca²⁺ Influx Orai1->Ca_influx PLC PLC IP3 IP₃ PLC->IP3 Receptor Receptor Receptor->PLC STIM1_inactive STIM1 (Ca²⁺ bound) STIM1_active STIM1 (unbound) STIM1_inactive->STIM1_active Low [Ca²⁺]ER STIM1_active->Orai1 Activation ER_Ca ER Ca²⁺ Store ER_Ca->STIM1_inactive High [Ca²⁺]ER Ligand Ligand Ligand->Receptor IP3R IP₃R IP3->IP3R IP3R->ER_Ca Ca²⁺ Release Calcineurin Calcineurin Ca_influx->Calcineurin PI3K PI3K Ca_influx->PI3K NFAT_p NFAT (cytosolic, phosphorylated) Calcineurin->NFAT_p NFAT_a NFAT (nuclear, active) NFAT_p->NFAT_a Proliferation Cell Proliferation, Survival, Migration NFAT_a->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation CRAC_inhibitor CRAC Channel Inhibitor-1 CRAC_inhibitor->Orai1

CRAC Channel Activation and Downstream Signaling Pathways.
NFAT-Mediated Regulation of the Cell Cycle

NFAT_CellCycle CRAC_Channel CRAC Channel (Orai1) Ca_influx Ca²⁺ Influx CRAC_Channel->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT_p NFAT (cytosolic) Calcineurin->NFAT_p NFAT_a NFAT (nuclear) NFAT_p->NFAT_a CDK4 CDK4 NFAT_a->CDK4 CyclinD Cyclin D NFAT_a->CyclinD CyclinE Cyclin E NFAT_a->CyclinE G1_S_Transition G1/S Phase Transition CDK4->G1_S_Transition CyclinD->G1_S_Transition CDK2 CDK2 CDK2->G1_S_Transition CyclinE->G1_S_Transition CRAC_inhibitor CRAC Channel Inhibitor-1 CRAC_inhibitor->CRAC_Channel

NFAT-mediated cell cycle regulation downstream of CRAC channels.
PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR CRAC_Channel CRAC Channel (Orai1) Ca_influx Ca²⁺ Influx CRAC_Channel->Ca_influx PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth CRAC_inhibitor CRAC Channel Inhibitor-1 CRAC_inhibitor->CRAC_Channel Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Ca_Influx Calcium Influx Assay (Fura-2, Fluo-4) Proliferation Cell Proliferation Assay (MTT, BrdU) Ca_Influx->Proliferation Apoptosis Apoptosis Assay (Annexin V) Proliferation->Apoptosis Western_Blot Western Blot (Signaling Pathway Analysis) Apoptosis->Western_Blot Confirm mechanism of action Xenograft Cancer Cell Line Xenograft Model Western_Blot->Xenograft Promising in vitro results Treatment Inhibitor Treatment Xenograft->Treatment Tumor_Monitoring Tumor Volume & Body Weight Monitoring Treatment->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint Start Novel CRAC Channel Inhibitor Start->Ca_Influx Determine IC₅₀ for SOCE inhibition

References

The Role of CRAC Channel Inhibitor-1 in Attenuating Microglial Activation and Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, predominantly mediated by the brain's resident immune cells, microglia, is a critical component in the pathophysiology of acute brain injuries and chronic neurodegenerative diseases. A key signaling pathway governing microglial activation is the store-operated Ca²⁺ entry (SOCE) facilitated by Calcium Release-Activated Calcium (CRAC) channels. This technical guide provides an in-depth analysis of a novel and selective CRAC channel inhibitor, referred to here as CRAC channel inhibitor-1 (identified in literature as CM-EX-137), and its profound effects on microglia and neuroinflammatory processes. We present a comprehensive overview of its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring therapeutic strategies targeting neuroinflammation.

Introduction: CRAC Channels and Neuroinflammation

Neuroinflammation is a double-edged sword in the central nervous system (CNS). While essential for defense and repair, its dysregulation contributes significantly to neuronal damage in conditions like traumatic brain injury (TBI), stroke, and neurodegenerative disorders.[1] Microglia are the primary immune effector cells in the brain that orchestrate this inflammatory response.[2]

A central mediator in microglial activation is intracellular calcium (Ca²⁺), a ubiquitous second messenger.[1] Store-Operated Calcium Entry (SOCE) is a major mechanism for elevating intracellular Ca²⁺ levels in microglia.[1][3] This process is orchestrated by CRAC channels, which are composed of two key proteins:

  • STIM (Stromal Interaction Molecule): Located in the endoplasmic reticulum (ER), STIM1 and STIM2 function as Ca²⁺ sensors.[1]

  • Orai: Located on the plasma membrane, Orai1 is the primary isoform that forms the pore of the CRAC channel in immune cells.[2]

Upon depletion of ER Ca²⁺ stores, STIM1 activates Orai1, leading to a sustained influx of Ca²⁺ into the cell.[2] This rise in intracellular Ca²⁺ triggers downstream signaling cascades, including the activation of calcineurin, which in turn dephosphorylates and activates the nuclear factor of activated T cells (NFAT).[2][3] NFAT, along with other transcription factors like NF-κB, then translocates to the nucleus to upregulate the expression of pro-inflammatory genes.[2]

Given their critical role in initiating and sustaining inflammatory responses, CRAC channels have emerged as a promising therapeutic target for mitigating neuroinflammation.[1][4] This guide focuses on the effects of a specific small molecule inhibitor of the CRAC channel, demonstrating its potential as a neuroprotective agent.

Mechanism of Action of this compound

This compound is a selective inhibitor of the Orai1 CRAC channel.[2] Its primary mechanism involves preventing the influx of extracellular calcium through the Orai1 pore, thereby attenuating the sustained elevation of intracellular calcium that is characteristic of microglial activation.[2][4] By blocking this initial step, the inhibitor effectively suppresses the activation of downstream signaling pathways.

Specifically, the inhibition of CRAC channels by this compound has been shown to:

  • Reduce Agonist-Induced Intracellular Calcium Accumulation: Directly limits the rise in cytosolic Ca²⁺ in microglia following stimulation with inflammatory agonists.[3]

  • Suppress Inflammatory Transcription Factors: Prevents the nuclear translocation of key pro-inflammatory transcription factors, namely NFAT and NF-κB.[2][3]

  • Act Upstream of Calcineurin: The inhibitory effect occurs before the activation of calcineurin, a pivotal enzyme in the NFAT signaling pathway.[2]

This targeted inhibition of the initial calcium influx provides a potent and specific means of modulating microglial activation without the broad, off-target effects associated with less specific anti-inflammatory agents.[5]

Quantitative Data: In Vitro and In Vivo Effects

The efficacy of this compound in suppressing microglial activation and neuroinflammation has been demonstrated in both cell culture and animal models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of this compound on Activated Microglia
ParameterCell TypeStimulusInhibitor ConcentrationObserved EffectReference
Nitric Oxide (NO) Release BV2 microgliaLPS (1 µg/mL), Poly (I:C) (100 µg/mL), or IFNγ (100 ng/mL)1–20 µMDose-dependent decrease[2][3]
iNOS Expression BV2 microgliaLPS, Poly (I:C), or IFNγ1–20 µMDecreased expression[2][3]
COX-2 Expression BV2 microgliaTLR agonists or IFNγNot specifiedDecreased expression[6][7]
NF-κB Nuclear Translocation BV2 microgliaLPSNot specifiedPrevented[2]
NFAT Nuclear Translocation BV2 microgliaLPSNot specifiedPrevented[2]
JNK1/2 Kinase Activation BV2 microgliaTLR agonists or IFNγNot specifiedAttenuated[6][7]
Neuronal Viability (in co-culture) Neuro-2A neurons + BV2 microgliaOxygen Glucose Deprivation (OGD)Not specifiedProtected from microglia-induced death[6]
Table 2: In Vivo Effects of this compound in Models of Neuroinflammation
ParameterAnimal ModelTreatment RegimenObserved EffectReference
Lesion Size Traumatic Brain Injury (TBI) - CCINot specifiedSignificantly decreased[2][3]
Brain Hemorrhage Traumatic Brain Injury (TBI) - CCINot specifiedDecreased[2][3]
Neurological Deficits Traumatic Brain Injury (TBI) - CCINot specifiedImproved[2][3]
iNOS Positive Cells TBI - CCI and LPS-induced neuroinflammationNot specifiedSignificant reduction[2]
CD68 Positive Cells (Activated Microglia/Macrophages) TBI - CCI and LPS-induced neuroinflammationNot specifiedSignificant reduction[2]
Infarct Volume Ischemic Stroke - tMCAO5mg/kg IP dailyReduced by ~60%[5]
Neurological Function Ischemic Stroke - tMCAO5mg/kg IP dailySignificantly improved[5]
Microglial/Monocyte Activation (Isolectin B4 staining) Ischemic Stroke - tMCAO5mg/kg IP dailyMarkedly reduced[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is crucial for understanding the mechanism of action and the experimental approaches used to study CRAC channel inhibitors.

CRAC Channel Signaling Pathway in Microglia

The following diagram illustrates the signaling cascade initiated by the activation of CRAC channels in microglia and the point of intervention for this compound.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Microglia cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum Stimulus Inflammatory Stimulus (LPS, IFNγ, etc.) Receptor Receptor (e.g., TLR) Stimulus->Receptor PLC PLC Receptor->PLC NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Orai1 Orai1 Ca_influx Ca²⁺ Influx (SOCE) Orai1->Ca_influx STIM1 STIM1 STIM1->Orai1 Activates ER_Ca Ca²⁺ ER_Ca->STIM1 Depletion activates IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R IP3R->ER_Ca Release Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation NFkB_pathway->Nucleus Translocation Inhibitor CRAC Channel Inhibitor-1 Inhibitor->Orai1 Blocks Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) Nucleus->Gene_Expression

Caption: CRAC channel signaling pathway in microglia and inhibition point.

Experimental Workflow: In Vitro Microglial Activation Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on microglial activation in vitro.

Experimental_Workflow cluster_assays 5. Downstream Assays Cell_Culture 1. Culture BV2 Microglial Cells Pre-treatment 2. Pre-treat with CRAC Channel Inhibitor-1 or Vehicle Cell_Culture->Pre-treatment Stimulation 3. Stimulate with Inflammatory Agonist (e.g., LPS) Pre-treatment->Stimulation Incubation 4. Incubate for a Defined Period (e.g., 24 hours) Stimulation->Incubation Griess_Assay NO Release (Griess Assay) Incubation->Griess_Assay Western_Blot Protein Expression (iNOS, COX-2) (Western Blot) Incubation->Western_Blot Immunofluorescence Transcription Factor Translocation (NFAT, NF-κB) (Immunofluorescence) Incubation->Immunofluorescence qPCR Gene Expression (qPCR) Incubation->qPCR

Caption: Workflow for in vitro microglial activation and inhibitor testing.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment
  • Cell Line: Murine microglial BV2 cells are commonly used.[2]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Inhibitor Preparation: this compound (CM-EX-137) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the final desired concentrations (e.g., 1–20 µM).[2]

  • Treatment Protocol: Cells are typically pre-incubated with the inhibitor or vehicle control for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.

  • Stimulation: Microglial activation is induced using agonists such as Lipopolysaccharide (LPS; 1 µg/mL), Polyinosinic:polycytidylic acid (Poly (I:C); 100 µg/mL), or Interferon-gamma (IFNγ; 100 ng/mL).[2] The cells are then incubated for a further period, typically 24 hours, before analysis.[2]

Nitric Oxide (NO) Release Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the culture supernatant from treated and control wells.

    • In a 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blotting for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., STIM1, Orai1, iNOS, COX-2) in cell lysates.[2][6]

  • Procedure:

    • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Immunofluorescence for Transcription Factor Nuclear Translocation
  • Principle: This imaging technique is used to visualize the subcellular localization of transcription factors like NFAT and NF-κB, providing a measure of their activation.[2]

  • Procedure:

    • Grow and treat cells on glass coverslips.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in phosphate-buffered saline (PBS) for 10 minutes.

    • Block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies against NFAT or NF-κB overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

    • Analyze the images to determine the extent of nuclear translocation of the transcription factor.

In Vivo Traumatic Brain Injury (TBI) Model
  • Model: The controlled cortical impact (CCI) model in mice (e.g., male C57/BL6) is frequently used.[2]

  • Procedure:

    • Anesthetize the mouse and secure it in a stereotaxic frame.

    • Perform a craniotomy to expose the cortex.

    • Induce a standardized cortical injury using a pneumatic impactor device.

    • Suture the scalp and allow the animal to recover.

  • Treatment: Administer this compound (e.g., via intraperitoneal injection) or vehicle control at specified time points relative to the injury.[2]

  • Outcome Measures:

    • Histology: At the end of the experiment, perfuse the animals and collect the brains for histological analysis. Stain brain sections with cresyl violet to measure lesion volume.[2]

    • Immunohistochemistry: Stain sections for markers of microglial activation (e.g., Iba1, CD68) and inflammation (e.g., iNOS).[2]

    • Behavioral Testing: Assess neurological function using tests such as the Bederson score, elevated body swing test, and corner test at various time points post-injury.[5]

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent modulator of microglial activation and neuroinflammation. By selectively targeting the initial Ca²⁺ influx that triggers pro-inflammatory signaling, this inhibitor offers a promising therapeutic strategy for a range of neurological conditions characterized by an overactive immune response in the CNS.[4][5] The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing inflammatory mediators, suppressing microglial activation, and improving functional outcomes in models of acute brain injury.[2][3][5]

Future research should focus on:

  • Chronic Neurodegenerative Models: Evaluating the efficacy of CRAC channel inhibition in models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis, where chronic neuroinflammation is a key pathological feature.[1][8]

  • Pharmacokinetics and Brain Penetration: Detailed characterization of the pharmacokinetic profile of this compound, particularly its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the CNS.

  • Safety and Off-Target Effects: Comprehensive safety and toxicology studies to ensure a favorable therapeutic window and minimal off-target effects.

  • Combination Therapies: Investigating the potential synergistic effects of CRAC channel inhibitors with other neuroprotective agents.

References

The Pyrazole Derivative YM-58483 (BTP2): A Technical Guide to a Seminal CRAC Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling in a multitude of cell types, particularly those of the immune system.[1] These channels are a critical component of store-operated calcium entry (SOCE), a process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER).[2] The molecular players in this pathway are the ER-resident Ca²⁺ sensor, stromal interaction molecule 1 (STIM1), and the pore-forming subunit of the CRAC channel in the plasma membrane, Orai1.[3] Upon ER Ca²⁺ store depletion, STIM1 undergoes conformational changes, oligomerizes, and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai1, leading to a sustained influx of extracellular Ca²⁺.[2][3] This elevation in intracellular Ca²⁺ concentration is a crucial second messenger, driving a variety of cellular processes including gene expression, proliferation, and cytokine release.[1][4]

Given their central role in immune cell function, aberrant CRAC channel activity has been implicated in the pathophysiology of autoimmune and inflammatory diseases.[3] This has made CRAC channels an attractive target for therapeutic intervention. Among the first and most widely studied selective inhibitors of CRAC channels is the pyrazole (B372694) derivative YM-58483, also known as BTP2.[5][6] This technical guide provides a comprehensive review of the literature on YM-58483, presenting its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

YM-58483 is a potent and selective blocker of store-operated Ca²⁺ entry.[7] It exerts its inhibitory effect by acting on the Orai1 protein, the pore-forming subunit of the CRAC channel.[8] By blocking the channel pore, YM-58483 prevents the sustained influx of Ca²⁺ that follows the depletion of intracellular stores.[6][8] This action is highly specific to SOCE, as the compound does not significantly affect voltage-gated Ca²⁺ channels, K⁺ channels, or Cl⁻ channels.[9] The inhibition of Ca²⁺ influx subsequently suppresses the activation of Ca²⁺-dependent signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is essential for the transcription of key cytokines like Interleukin-2 (IL-2).[9][10]

Data Presentation

The inhibitory activity of YM-58483 has been quantified across various in vitro and in vivo models. The following tables summarize the key half-maximal inhibitory concentration (IC₅₀) values reported in the literature.

Table 1: In Vitro Inhibitory Activity of YM-58483 (BTP2)
Biological ProcessCell Type / SystemIC₅₀ (nM)Reference(s)
Thapsigargin-induced Ca²⁺ InfluxJurkat T cells100[3][6][7][10]
T-cell Proliferation (Mixed Lymphocyte Reaction)Human T cells330
IL-2 ProductionJurkat T cells~100[5][10]
IL-4 ProductionMurine Th2 T cell clone (D10.G4.1)~100[5]
IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)~100[5]
IL-5 ProductionPhytohemagglutinin-stimulated human whole blood~100[5]
IL-5 ProductionPhytohemagglutinin-P (PHA)-stimulated human peripheral blood cells125[1]
IL-13 ProductionPhytohemagglutinin-P (PHA)-stimulated human peripheral blood cells148[1]
Histamine ReleaseIgE-primed RBL-2H3 cells460[1]
Leukotriene ProductionIgE-primed RBL-2H3 cells310[1]
Table 2: In Vivo Effects of YM-58483 (BTP2)
Animal ModelEffectDosageReference(s)
Mouse Graft-versus-Host Disease (GVHD)Inhibition of donor anti-host CTL activity and IFN-γ production1-30 mg/kg, p.o.
Mouse Delayed-Type Hypersensitivity (DTH)Inhibition of sheep red blood cell-induced DTH1-10 mg/kg, p.o.
Rat Antigen-induced Airway EosinophiliaReduction of eosinophil infiltration and IL-4 levels3-30 mg/kg, p.o.[5]
Guinea Pig Antigen-induced BronchoconstrictionSignificant inhibition30 mg/kg, p.o.[1]
Rat Airway Hyperresponsiveness (AHR)Complete inhibition3-30 mg/kg, p.o.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CRAC channel inhibitors. The following are protocols for key experiments used to characterize YM-58483.

Whole-Cell Patch Clamp Electrophysiology for I-CRAC Measurement

This technique directly measures the Ca²⁺ current (I-CRAC) through CRAC channels.

a. Cell Preparation:

  • Culture Jurkat T cells, RBL-1 cells, or HEK293 cells overexpressing STIM1 and Orai1 on glass coverslips.[9]

  • Ensure cells are in a healthy, logarithmic growth phase.[11]

b. Solutions:

  • Extracellular (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).[5]

  • Intracellular (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 BAPTA, 10 HEPES, 3 MgCl₂ (pH 7.2 with CsOH).[5] To passively deplete stores, 0.05 mM IP₃ can be included.[5] The high concentration of the Ca²⁺ chelator BAPTA facilitates store depletion upon establishing the whole-cell configuration.[4]

c. YM-58483 Stock Solution:

  • Prepare a 10 mM stock solution of YM-58483 (MW: 421.32 g/mol ) in high-purity DMSO.[9]

d. Recording Procedure:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the intracellular solution.[5]

  • Establish a giga-ohm seal and then rupture the cell membrane to achieve the whole-cell configuration.[9]

  • Clamp the cell at a holding potential of 0 mV to minimize the activity of voltage-gated channels.[9]

  • Apply voltage ramps (e.g., -100 mV to +100 mV over 100 ms) periodically to monitor the development of the inwardly rectifying I-CRAC.[5][9] The current will develop over several minutes as BAPTA diffuses from the pipette into the cell, depleting the ER Ca²⁺ stores.[9]

  • Once a stable baseline I-CRAC is established, perfuse the bath with the extracellular solution containing the desired concentration of YM-58483.[9]

  • Record the inhibition of I-CRAC over time.

e. Data Analysis:

  • Measure the inward current amplitude at a negative potential (e.g., -80 mV or -100 mV).[9]

  • Plot the current amplitude over time to visualize the inhibitory effect.[9]

  • To determine the IC₅₀, apply a range of YM-58483 concentrations and plot the percentage of inhibition against the logarithm of the concentration, then fit the data with a Hill equation.[9]

Ratiometric Calcium Imaging with Fura-2

This method assesses CRAC channel activity by measuring changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).

a. Cell Preparation and Dye Loading:

  • Seed cells (e.g., Jurkat) on glass-bottom dishes or coverslips.[5]

  • Wash cells with a physiological salt solution, such as Hanks' Balanced Salt Solution (HBSS).[10][11]

  • Load cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at room temperature or 37°C in the dark.[3][10]

  • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the AM ester for at least 20-30 minutes.[4][5]

b. Calcium Imaging Procedure:

  • Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.[5]

  • Perfuse the cells with a Ca²⁺-free HBSS solution.

  • Record a stable baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm).[11]

  • To induce store depletion, add a stimulus such as 1 µM thapsigargin (B1683126) (a SERCA pump inhibitor) or an anti-CD3 monoclonal antibody to the Ca²⁺-free solution.[11]

  • After the [Ca²⁺]i returns to baseline (indicating store depletion), reintroduce a Ca²⁺-containing HBSS solution (e.g., 1-2 mM CaCl₂) to initiate SOCE.[3]

  • To test the inhibitor, pre-incubate the Fura-2-loaded cells with the desired concentration of YM-58483 for 10-15 minutes before store depletion or add it to the bath just before the reintroduction of extracellular Ca²⁺.[3]

c. Data Analysis:

  • The ratio of fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.[11]

  • Quantify the effect of YM-58483 by comparing the peak or integrated Ca²⁺ influx in its presence versus its absence (vehicle control).[3]

Cytokine Production Assay (ELISA)

This protocol measures the secretion of cytokines, such as IL-2, from stimulated T cells.

a. Materials:

  • Jurkat cells or purified human peripheral blood mononuclear cells (PBMCs).[3]

  • RPMI 1640 medium supplemented with 10% FBS.[3]

  • Stimulating agents: e.g., plate-bound anti-CD3 mAb (1-10 µg/mL) and soluble anti-CD28 mAb (1-5 µg/mL), or Phytohemagglutinin (PHA).[3]

  • YM-58483.

  • 96-well cell culture plates.[3]

  • ELISA kit for the specific cytokine of interest (e.g., human IL-2).[3]

b. Procedure:

  • Seed cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well.[3]

  • Add various concentrations of YM-58483 (and a vehicle control) to the wells and pre-incubate for 1 hour at 37°C.[3]

  • Add the stimulating agents to the wells.[3]

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[3]

  • Centrifuge the plate and carefully collect the supernatant from each well.[3]

  • Perform the ELISA for the target cytokine according to the manufacturer's instructions.[3]

c. Data Analysis:

  • Generate a standard curve using the provided cytokine standards.

  • Calculate the concentration of the cytokine in each sample.

  • Determine the inhibitory effect of YM-58483 by comparing the cytokine levels in treated wells to the stimulated control wells.

Mandatory Visualization

Signaling Pathway Diagram

CRAC_Signaling_Pathway cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus STIM1_inactive STIM1 (Ca²⁺-bound) STIM1_active STIM1 (Ca²⁺-free) Oligomerized STIM1_inactive->STIM1_active Conformational Change ORAI1_closed ORAI1 Channel (Closed) STIM1_active->ORAI1_closed Ca_Store Ca²⁺ Store Ca_Store->STIM1_inactive Ca²⁺ Depletion ORAI1_open ORAI1 Channel (Open) ORAI1_closed->ORAI1_open Gating Calcineurin Calcineurin ORAI1_open->Calcineurin Ca²⁺ Influx TCR TCR PLC PLC TCR->PLC Antigen Stimulation PLC->Ca_Store IP₃ generation NFAT_P NFAT-P Calcineurin->NFAT_P Activation NFAT NFAT NFAT_P->NFAT Dephosphorylation Gene_Expression Cytokine Gene Expression (e.g., IL-2) NFAT->Gene_Expression Nuclear Translocation YM58483 YM-58483 (BTP2) YM58483->ORAI1_open Inhibition

Caption: CRAC channel activation pathway and the inhibitory site of YM-58483.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_electrophys Electrophysiology cluster_ca_imaging Calcium Imaging cluster_functional Functional Assays start Start: Select Cell Line (e.g., Jurkat T cells) culture Cell Culture & Expansion start->culture prep Prepare Cells for Assay culture->prep patch_clamp Whole-Cell Patch Clamp prep->patch_clamp dye_load Load Cells with Fura-2 AM prep->dye_load stimulate Stimulate Cells (e.g., anti-CD3/CD28) prep->stimulate icrac_measure Measure I-CRAC patch_clamp->icrac_measure icrac_inhibit Apply YM-58483 & Record Inhibition icrac_measure->icrac_inhibit ic50_ephys Determine IC₅₀ for I-CRAC icrac_inhibit->ic50_ephys soce_measure Induce & Measure SOCE dye_load->soce_measure soce_inhibit Apply YM-58483 & Record Inhibition soce_measure->soce_inhibit ic50_ca Determine IC₅₀ for SOCE soce_inhibit->ic50_ca treat Treat with YM-58483 stimulate->treat cytokine_assay Cytokine ELISA (e.g., IL-2) treat->cytokine_assay ic50_cytokine Determine IC₅₀ for Cytokine Release cytokine_assay->ic50_cytokine

Caption: Workflow for the in vitro characterization of YM-58483.

References

The Evolving Landscape of CRAC Channel Inhibition: A Technical Guide to "CRAC channel inhibitor-1" and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a critical role in a myriad of cellular functions, particularly in the immune system. Their dysregulation is implicated in a range of autoimmune and inflammatory disorders, positioning them as a prime therapeutic target. This technical guide provides an in-depth exploration of "CRAC channel inhibitor-1" and its derivatives, a class of pyrazole-based compounds that have shown significant promise in modulating CRAC channel activity. This document details their mechanism of action, structure-activity relationships, synthesis, and key experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The CRAC Channel as a Therapeutic Target

The CRAC channel, a highly calcium-selective ion channel, is the principal mediator of store-operated calcium entry (SOCE) in numerous cell types. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of calcium into the cell.[1][2] This influx is crucial for downstream signaling events, including the activation of transcription factors like the nuclear factor of activated T-cells (NFAT) and nuclear factor-kappa B (NF-κB), which drive cellular responses such as T-cell activation, proliferation, and cytokine release.[3]

Given their central role in immune cell function, the inhibition of CRAC channels presents a compelling strategy for the treatment of various autoimmune and inflammatory diseases. This has spurred the development of numerous small molecule inhibitors, including the pyrazole-based "this compound" and its analogs.

Mechanism of Action of "this compound" and its Derivatives

"this compound" and its related compounds are potent and selective blockers of CRAC channels. Their primary mechanism of action is the inhibition of store-operated calcium entry (SOCE). These inhibitors are thought to act directly on the Orai1 protein, the pore-forming subunit of the CRAC channel, thereby preventing the influx of calcium into the cell. Unlike some other inhibitors, they do not appear to interfere with the initial steps of CRAC channel activation, such as STIM1 oligomerization or its translocation to the plasma membrane.

The inhibition of calcium influx by these compounds effectively dampens the downstream signaling cascades that are dependent on sustained intracellular calcium levels. This leads to the suppression of key immune cell functions, such as T-cell proliferation and the production of pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2).[4]

Quantitative Analysis of Inhibitor Potency

The potency of "this compound" and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays. The following tables summarize the inhibitory activities of a series of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides and other notable CRAC channel inhibitors.

Table 1: Inhibitory Activity of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide Derivatives on CRAC Channels

CompoundRIC50 (nM) for Thapsigargin-induced Ca2+ influx in Jurkat cells
22 4-Trifluoromethylphenyl77
24 4-Chlorophenyl130
ReferenceYM-58483100

Data extracted from Yonetoku et al., Bioorg Med Chem. 2006 Jul 15;14(14):4750-60.[4]

Table 2: Comparative Potency of Various CRAC Channel Inhibitors

InhibitorTargetCell TypeAssayIC50
BTP2 (YM-58483) CRAC channelsJurkat T cellsThapsigargin-induced Ca2+ influx~100 nM[5]
GSK-7975A Orai1/STIM1RBL-2H3 cells (endogenous)Thapsigargin-induced Ca2+ entry0.8 ± 0.1 µM[6]
Zegocractin (CM-4620) Orai1/STIM1--119 nM[7]
Synta66 OraiMüller gliaSOCE10 µM
SKF-96365 SOCE (non-selective)VariousCa2+ influxµM range[8]

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides have revealed key structural features that govern their inhibitory potency. The pyrazole (B372694) core, particularly the trifluoromethyl group at the 3-position and the methyl group at the 1-position, is crucial for activity. Modifications to the carboxamide moiety have a significant impact on potency, with aromatic substituents on the amide nitrogen generally leading to potent inhibitors. For instance, the presence of a 4-trifluoromethylphenyl group (compound 22) or a 4-chlorophenyl group (compound 24) results in highly potent CRAC channel inhibition.[4]

Synthesis of "this compound" Analogues

The synthesis of the 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide series of CRAC channel inhibitors is a multi-step process. A key intermediate is 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can be synthesized from ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine.[9][10][11][12] The pyrazole intermediate is then further functionalized to introduce the thiophenecarboxamide moiety. A general synthetic scheme is outlined below:

  • Step 1: Pyrazole Ring Formation: Reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine sulfate (B86663) in the presence of a base like triethylamine (B128534) yields 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.[1]

  • Step 2: Thiophene (B33073) Moiety Introduction: The pyrazole intermediate is coupled with a suitable thiophene derivative, typically a thiophene-2-carbonyl chloride, to form the thiophenecarboxamide linkage.

  • Step 3: Amide Formation: The carboxylic acid on the thiophene ring is then activated and reacted with a desired amine to generate the final carboxamide derivatives.

Experimental Protocols

Calcium Influx Assay

This protocol describes a method for measuring store-operated calcium entry (SOCE) in a cell population using a fluorescent calcium indicator.

Materials:

  • Cells (e.g., Jurkat T cells)

  • Calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+)

  • Thapsigargin (B1683126) (ER Ca2+-ATPase inhibitor)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • CRAC channel inhibitor (test compound)

  • Calcium chloride (CaCl2)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate at an appropriate density and allow them to adhere if necessary.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in calcium-free buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells with calcium-free buffer to remove excess dye.

  • Store Depletion and Inhibitor Treatment:

    • Add calcium-free buffer containing thapsigargin (e.g., 1 µM) and the desired concentration of the CRAC channel inhibitor (or vehicle control) to the cells.

    • Incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for ER store depletion and inhibitor binding.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add a solution of CaCl2 (e.g., final concentration of 1-2 mM) to initiate calcium influx.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity as a measure of calcium influx.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Immunofluorescence Staining for NFAT and NF-κB Nuclear Translocation

This protocol outlines the steps for visualizing the nuclear translocation of NFAT and NF-κB, key downstream effectors of CRAC channel activation.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (anti-NFAT and anti-NF-κB)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (nuclear counterstain)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Stimulation: Treat cells with a stimulus that activates CRAC channels (e.g., a combination of a phorbol (B1677699) ester and a calcium ionophore, or an antigen for specific T-cell activation) in the presence or absence of the CRAC channel inhibitor.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • In unstimulated or inhibitor-treated cells, NFAT and NF-κB will be localized in the cytoplasm. Upon stimulation, they will translocate to the nucleus, which can be observed by the co-localization of the antibody signal with the DAPI stain.

Visualizations

Signaling Pathway

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Ca Ca2+ STIM1_inactive Inactive STIM1 STIM1_active Active STIM1 STIM1_inactive->STIM1_active activates Orai1_closed Closed Orai1 Channel Orai1_open Open Orai1 Channel Orai1_closed->Orai1_open opens NFAT_c NFAT (cytoplasmic) NFAT_n NFAT (nuclear) NFAT_c->NFAT_n translocates to NFkB_c NF-κB (cytoplasmic) NFkB_n NF-κB (nuclear) NFkB_c->NFkB_n translocates to Gene_expression Gene Expression (e.g., IL-2) NFAT_n->Gene_expression NFkB_n->Gene_expression ER_depletion ER Ca2+ Store Depletion ER_depletion->STIM1_inactive senses Ca_influx Ca2+ Influx Ca_influx->NFAT_c activates Calcineurin, which dephosphorylates NFAT Ca_influx->NFkB_c activates IKK, leading to IκB degradation Inhibitor CRAC Channel Inhibitor-1 Inhibitor->Orai1_open blocks STIM1_active->Orai1_closed binds to & activates Orai1_open->Ca_influx

Caption: CRAC Channel Signaling Pathway and Point of Inhibition.

Experimental Workflow: Calcium Influx Assay

Calcium_Influx_Workflow start Start prep_cells Prepare Cells (e.g., Jurkat T cells) start->prep_cells dye_loading Load Cells with Fluorescent Ca2+ Indicator prep_cells->dye_loading wash1 Wash Cells dye_loading->wash1 store_depletion Induce ER Store Depletion (Thapsigargin) wash1->store_depletion add_inhibitor Add CRAC Channel Inhibitor (or Vehicle) store_depletion->add_inhibitor read_baseline Measure Baseline Fluorescence add_inhibitor->read_baseline add_ca Add Extracellular Ca2+ read_baseline->add_ca measure_influx Measure Fluorescence Change (Ca2+ Influx) add_ca->measure_influx analyze Analyze Data (Calculate IC50) measure_influx->analyze end End analyze->end

Caption: Workflow for a Calcium Influx Assay.

Experimental Workflow: Immunofluorescence

Immunofluorescence_Workflow start Start cell_culture Culture Cells on Coverslips start->cell_culture stimulate Stimulate Cells (+/- CRAC Channel Inhibitor) cell_culture->stimulate fix Fix Cells (e.g., Paraformaldehyde) stimulate->fix permeabilize Permeabilize Cells (e.g., Triton X-100) fix->permeabilize block Block Non-specific Binding (e.g., BSA) permeabilize->block primary_ab Incubate with Primary Antibody (e.g., anti-NFAT, anti-NF-κB) block->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain mount Mount Coverslips counterstain->mount image Image with Fluorescence Microscope mount->image end End image->end

Caption: Workflow for Immunofluorescence Staining.

References

An In-depth Technical Guide to the CRAC Channel Inhibitor YM-58483 (BTP2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of YM-58483, a potent and selective inhibitor of the Ca²⁺ Release-Activated Ca²⁺ (CRAC) channel. Also widely known as BTP2, this small molecule is a critical tool for studying store-operated calcium entry (SOCE) and its role in cellular signaling, particularly in immune cells.

Introduction to YM-58483 (BTP2)

YM-58483 is a pyrazole (B372694) derivative that was identified as the first selective and potent inhibitor of CRAC channels, which are the primary conduits for SOCE in non-excitable cells like lymphocytes.[1][2] The CRAC channel is composed of the Orai protein, which forms the channel pore in the plasma membrane, and the stromal interaction molecule (STIM), an endoplasmic reticulum (ER) Ca²⁺ sensor.[3][4] Upon depletion of ER Ca²⁺ stores, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, leading to a sustained influx of extracellular Ca²⁺.[1][3] This Ca²⁺ influx is crucial for a variety of cellular functions, including the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT), which drives T-cell activation, proliferation, and cytokine production.[5][6]

YM-58483 blocks this pathway by inhibiting the Orai channel, thereby suppressing the sustained Ca²⁺ signal required for downstream events.[7] This makes it a valuable pharmacological tool for investigating autoimmune diseases, inflammation, and other conditions where CRAC channel activity is implicated.[8]

Purchasing and Supplier Information

YM-58483 (BTP2) is readily available from numerous biochemical suppliers. When purchasing, it is crucial to obtain a certificate of analysis to verify purity and identity.

SupplierProduct Name(s)Purity (Typical)
MedchemExpress YM-58483 (BTP2)>99%
Selleck Chemicals YM-58483 (BTP2)>99%
Abcam YM-58483 (CRAC Channel Inhibitor, BTP2)>98%
Cayman Chemical YM-58483 (BTP 2)≥98%
Tocris Bioscience YM 58483≥99% (HPLC)
Sigma-Aldrich (Merck) CRAC Channel Inhibitor, BTP2≥95% (HPLC)

Technical and Quantitative Data

The following table summarizes key quantitative data for YM-58483 (BTP2) based on published literature and supplier datasheets.

ParameterValueCell Type / ConditionsReference(s)
Molecular Formula C₁₅H₉F₆N₅OS-
Molecular Weight 421.3 g/mol -
CAS Number 223499-30-7-
IC₅₀ (CRAC Channel) ~100 nMJurkat T-cells (Thapsigargin-induced Ca²⁺ influx)
IC₅₀ (T-Cell Proliferation) 12.7 nMOne-way mixed lymphocyte reaction
IC₅₀ (IL-2 Production) ~100 nMJurkat T-cells
Solubility >30 mg/mL in DMSO-
Storage Store at -20°C for long-term use.Dessicate to protect from moisture.

Core Signaling Pathway

The CRAC channel signaling pathway is a fundamental process in cellular calcium homeostasis and immune cell activation. YM-58483 acts as a direct inhibitor of the Orai1 channel pore.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ext_Ca Ca²⁺ Orai1_Open Orai1 Channel (Open) Ext_Ca->Orai1_Open Ca²⁺ Influx (SOCE) Receptor Antigen Receptor (e.g., TCR) PLC PLC Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Orai1 Orai1 Channel (Closed) Orai1->Orai1_Open Calcineurin_inactive Calcineurin (Inactive) Orai1_Open->Calcineurin_inactive Activates via Ca²⁺ YM58483 YM-58483 (BTP2) YM58483->Orai1_Open Inhibits IP3R IP₃ Receptor IP3->IP3R Binds Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocates ER_Ca Ca²⁺ Store STIM1 STIM1 (Inactive) ER_Ca->STIM1 Depletion Sensed IP3R->ER_Ca Releases Ca²⁺ STIM1_active STIM1 (Active/Oligomerized) STIM1->STIM1_active Activates STIM1_active->Orai1 Binds & Activates Gene Gene Transcription (e.g., IL-2) NFAT_nuc->Gene Activates SOCE_Workflow start Start: Culture Cells load_dye Load Cells with Fura-2 AM (30-45 min, 37°C) start->load_dye wash Wash 2x with HBSS load_dye->wash resuspend Resuspend in Ca²⁺-free HBSS wash->resuspend measure_baseline Measure Baseline Ratio (F340/F380) resuspend->measure_baseline add_inhibitor Add YM-58483 or Vehicle measure_baseline->add_inhibitor add_tg Deplete Stores (Add Thapsigargin) add_inhibitor->add_tg add_ca Re-add Extracellular Ca²⁺ add_tg->add_ca measure_soce Measure Sustained Ca²⁺ Influx (SOCE) add_ca->measure_soce analyze Analyze Data & Calculate IC₅₀ measure_soce->analyze

References

Methodological & Application

"CRAC channel inhibitor-1" cell loading concentration and time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling, playing a crucial role in a multitude of cellular processes, including gene expression, cell proliferation, and immune responses. The dysregulation of CRAC channel activity has been implicated in various pathologies, making them a significant target for therapeutic intervention. This document provides detailed application notes and protocols for the use of "CRAC channel inhibitor-1," a representative small molecule inhibitor of CRAC channels, in cell-based assays. For the purpose of these notes, we will focus on two well-characterized CRAC channel inhibitors, GSK-7975A and Synta66, as exemplary compounds.

CRAC Channel Signaling Pathway

The activation of CRAC channels is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER). This depletion is sensed by the Stromal Interaction Molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER Ca²⁺ levels, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel. This interaction opens the channel, allowing for the influx of extracellular Ca²⁺ into the cell. This sustained Ca²⁺ influx is critical for downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which in turn regulates the expression of genes involved in immune responses and other cellular functions.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca_ext Ca²⁺ Orai1 Orai1 (CRAC Channel Pore) Ca_cyt Ca²⁺ Orai1->Ca_cyt Influx PLC PLC IP3 IP₃ PLC->IP3 Generates IP3R IP₃R IP3->IP3R Binds NFAT_P NFAT-P NFAT NFAT Gene_Expression Gene Expression (e.g., Cytokines) NFAT->Gene_Expression Translocates & Activates Calcineurin Calcineurin Calcineurin->NFAT_P Dephosphorylates Ca_cyt->Calcineurin Activates Ca_er Ca²⁺ IP3R->Ca_er Releases STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Activates STIM1_active->Orai1 Activates Ca_er->STIM1_inactive Depletion Receptor Cell Surface Receptor Receptor->PLC Activates Ligand Ligand Ligand->Receptor

Caption: CRAC channel activation and downstream signaling pathway.

Data Presentation: Cell Loading Concentrations and Times

The optimal concentration and incubation time for a CRAC channel inhibitor are cell-type and assay-dependent. Below is a summary of reported conditions for GSK-7975A and Synta66.

InhibitorCell TypeAssayConcentrationIncubation Time
GSK-7975A HEK293 cellsElectrophysiology (ICRAC)~4 µM (IC₅₀)Acute application
RBL cellsCalcium Influx0.8 µM (IC₅₀)30 minutes (pre-incubation)
Pancreatic acinar cellsTrypsin/Protease Activity10 µM10 minutes (pre-treatment)
T-cellsCytokine ReleaseNot specifiedNot specified
Synta66 RBL-1 cellsElectrophysiology (ICRAC)10 µM~20 minutes (pre-treatment)
Glioblastoma cellsCalcium Influx (SOCE)1 µM - 10 µM20 minutes (pre-treatment)
Glioblastoma cellsProliferation/Viability1 µM - 10 µM24, 48, or 72 hours
Human Lung Mast CellsHistamine/TNFα Release10 µMNot specified

Experimental Protocols

Experimental Workflow for Evaluating CRAC Channel Inhibitors

A general workflow for characterizing the efficacy and specificity of a CRAC channel inhibitor involves a multi-tiered approach, starting with in vitro biochemical or biophysical assays, followed by cell-based functional assays, and culminating in more complex physiological or in vivo models.

Experimental_Workflow cluster_tier1 Tier 1: Primary Screening & Potency cluster_tier2 Tier 2: Cellular Functional Assays cluster_tier3 Tier 3: Specificity & Advanced Models Calcium_Imaging Calcium Imaging (e.g., Fura-2) - Determine functional IC₅₀ - Assess inhibition of SOCE Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) - Assess impact on cell growth Calcium_Imaging->Proliferation Electrophysiology Electrophysiology (Patch Clamp) - Directly measure Icrac inhibition - Determine IC₅₀ Electrophysiology->Proliferation Off_Target Off-Target Screening - Panel of other ion channels - Kinase panels Proliferation->Off_Target Cytotoxicity Cytotoxicity Assay (e.g., LDH, Trypan Blue) - Evaluate off-target toxicity Cytotoxicity->Off_Target Cytokine_Release Cytokine Release Assay (e.g., ELISA, Multiplex) - Measure inhibition of immune response In_Vivo In Vivo Models - Disease-relevant animal models - Assess therapeutic efficacy Cytokine_Release->In_Vivo Off_Target->In_Vivo

Caption: A tiered experimental workflow for the evaluation of CRAC channel inhibitors.

Protocol 1: Calcium Imaging for Store-Operated Calcium Entry (SOCE)

This protocol describes the measurement of SOCE in adherent cells using the ratiometric Ca²⁺ indicator Fura-2 AM.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) with Ca²⁺ (containing 1-2 mM CaCl₂)

  • HBSS without Ca²⁺ (supplemented with 0.5 mM EGTA)

  • Thapsigargin (B1683126) (or another SERCA inhibitor)

  • CRAC channel inhibitor (e.g., GSK-7975A or Synta66)

  • Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with Ca²⁺).

    • Wash cells once with HBSS with Ca²⁺.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBSS with Ca²⁺ and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Inhibitor Pre-incubation:

    • Replace the medium with HBSS without Ca²⁺ containing the desired concentration of the CRAC channel inhibitor (e.g., 10 µM Synta66) or vehicle control.

    • Incubate for the desired time (e.g., 20 minutes) at room temperature.

  • Measurement of SOCE:

    • Mount the dish/coverslip on the microscope stage and begin recording the Fura-2 fluorescence ratio (340/380 nm excitation).

    • Establish a stable baseline fluorescence in Ca²⁺-free HBSS.

    • To deplete ER Ca²⁺ stores, add thapsigargin (typically 1-2 µM) to the Ca²⁺-free HBSS. This will cause a transient increase in cytosolic Ca²⁺ as it leaks from the ER.

    • Once the cytosolic Ca²⁺ level returns to baseline, reintroduce Ca²⁺ by perfusing with HBSS containing Ca²⁺ (and the inhibitor/vehicle). The subsequent rise in the Fura-2 ratio represents SOCE.

    • Continue recording until the signal reaches a plateau.

  • Data Analysis:

    • Quantify the magnitude of SOCE by measuring the peak increase in the 340/380 nm ratio after Ca²⁺ re-addition.

    • Compare the SOCE in inhibitor-treated cells to that in vehicle-treated cells to determine the percentage of inhibition.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of a CRAC channel inhibitor on cell proliferation.

Materials:

  • Cells in suspension or adherent cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • CRAC channel inhibitor (e.g., Synta66)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-10,000 cells/well).

    • For adherent cells, allow them to attach overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the CRAC channel inhibitor in complete culture medium.

    • Remove the existing medium from the wells and replace it with medium containing the inhibitor or vehicle control.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Incubation:

    • At the end of the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell proliferation relative to the vehicle-treated control.

    • Plot the percentage of proliferation against the inhibitor concentration to determine the IC₅₀ value.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol provides a general method for measuring the effect of a CRAC channel inhibitor on the release of a specific cytokine (e.g., IL-2) from stimulated immune cells (e.g., Jurkat T-cells or primary T-cells).

Materials:

  • Immune cells (e.g., Jurkat T-cells, PBMCs)

  • Complete RPMI-1640 medium

  • Cell stimulant (e.g., PHA and PMA, or anti-CD3/anti-CD28 antibodies)

  • CRAC channel inhibitor

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest

  • Microplate reader for ELISA

Procedure:

  • Cell Preparation and Seeding:

    • Wash and resuspend immune cells in complete RPMI-1640 medium.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁵ to 2 x 10⁵ cells/well).

  • Inhibitor Pre-treatment:

    • Add the CRAC channel inhibitor at various concentrations to the wells.

    • Incubate for a short period (e.g., 30-60 minutes) at 37°C.

  • Cell Stimulation:

    • Add the cell stimulant to the wells to induce cytokine production.

    • Include appropriate controls: unstimulated cells (negative control) and stimulated cells with vehicle (positive control).

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Supernatant Collection:

    • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification:

    • Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of the cytokine in each sample from the standard curve.

    • Determine the percentage of inhibition of cytokine release for each inhibitor concentration relative to the stimulated vehicle control.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell type, inhibitor, and experimental setup. Always include appropriate positive and negative controls in your experiments. For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols: CRAC Channel Inhibitor-1 in Primary T-Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling in T-lymphocytes. Upon T-cell receptor (TCR) engagement, a signaling cascade leads to the depletion of calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by STIM (Stromal Interaction Molecule) proteins in the ER membrane, which then translocate and aggregate near the plasma membrane to activate Orai proteins, the pore-forming subunits of the CRAC channel. The subsequent influx of extracellular calcium, known as store-operated calcium entry (SOCE), is a critical signal for T-cell activation, proliferation, and effector functions, including the production of key cytokines. This process is primarily mediated through the activation of the calmodulin-dependent phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the transcription of target genes.[1][2][3][4]

CRAC Channel Inhibitor-1 represents a class of small molecules designed to specifically block the Orai channel pore, thereby inhibiting SOCE. By preventing the sustained increase in intracellular calcium, these inhibitors effectively suppress the downstream signaling pathways that are essential for a productive immune response. This makes CRAC channel inhibitors a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases where T-cell hyperactivity is a key pathological feature.[5][6] These application notes provide a comprehensive guide to the use of CRAC channel inhibitors in primary T-cell culture, including detailed protocols for assessing their effects on T-cell function.

Data Presentation

The following tables summarize the quantitative effects of various CRAC channel inhibitors on primary T-cell functions. It is important to note that IC50 values can vary depending on the specific inhibitor, the T-cell subset, and the experimental conditions.

Table 1: Inhibition of T-Cell Proliferation by CRAC Channel Inhibitors

InhibitorT-Cell TypeAssayIC50Reference
BTP2 (YM-58483)Human T-cells[3H]-thymidine incorporation~10 nM[6]
Synta66Human T-cellsProliferation AssayNot specified, but effective inhibition observed[7]
RO2959Human T-cellsT-cell proliferationPotent inhibition reported[6]

Table 2: Inhibition of Cytokine Production by CRAC Channel Inhibitors

InhibitorT-Cell SubsetCytokine InhibitedIC50Reference
BTP2 (YM-58483)Human T-cellsIL-2~100 nM[8]
BTP2 (YM-58483)Murine Th2 cellsIL-4, IL-5~100 nM[8]
Synta66Human CD8+ T-cellsIFN-γ>95% inhibition at tested concentrations[9]
GSK-5498AHuman T-cellsPro-inflammatory cytokines~1 µM (for Icrac)[6]
GSK-5503AHEK293 (expressing STIM1/Orai1)Icrac~4 µM[6]
GSK-7975AHEK293 (expressing STIM1/Orai1)Icrac~4 µM[6]
Compound 5DMurine Th17 cellsIL-17AMore potent inhibition compared to Th1/Th2[10]
Compound 5DMurine Th1 cellsIFN-γLess potent inhibition compared to Th17[10]
Compound 5DMurine Th2 cellsIL-4Less potent inhibition compared to Th17[10]

Experimental Protocols

Herein are detailed protocols for the isolation, culture, and functional analysis of primary T-cells treated with CRAC channel inhibitors.

Protocol 1: Isolation and Culture of Primary Human T-Cells from Peripheral Blood

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Phosphate Buffered Saline (PBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute peripheral blood 1:1 with PBS in 50 mL conical tubes.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper plasma layer, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.

  • Collect the buffy coat layer and transfer to a new 50 mL conical tube.

  • Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.

  • (Optional - for highly purified T-cells) Resuspend the cell pellet in PBS and perform negative selection using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Resuspend the purified T-cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

  • Count the cells using a hemocytometer or automated cell counter and adjust the cell density to 1 x 10^6 cells/mL for culture.

Protocol 2: T-Cell Activation and Treatment with CRAC Channel Inhibitor

Materials:

  • Purified primary T-cells

  • Anti-CD3/CD28 T-cell activator beads

  • This compound (stock solution in DMSO)

  • Complete RPMI 1640 medium

  • 96-well flat-bottom culture plates

Procedure:

  • Plate the purified T-cells at a density of 1 x 10^5 cells/well in a 96-well plate in a volume of 100 µL of complete RPMI 1640 medium.

  • Prepare serial dilutions of the this compound in complete RPMI 1640 medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity. Include a vehicle control (DMSO only).

  • Add 50 µL of the diluted inhibitor or vehicle control to the respective wells.

  • Add anti-CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1.

  • Bring the final volume in each well to 200 µL with complete RPMI 1640 medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 24-72 hours).

Protocol 3: T-Cell Proliferation Assay using CFSE

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Activated and inhibitor-treated T-cells

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Prior to activation, label the purified T-cells with CFSE. Resuspend 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium.

  • Wash the cells twice with complete RPMI 1640 medium.

  • Proceed with the T-cell activation and inhibitor treatment as described in Protocol 2.

  • After the desired incubation period (e.g., 72 hours), harvest the cells and wash with FACS buffer.

  • Acquire the samples on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Protocol 4: Intracellular Cytokine Staining and Flow Cytometry

Materials:

  • Activated and inhibitor-treated T-cells

  • Brefeldin A or Monensin

  • Fixation/Permeabilization solution

  • Fluorochrome-conjugated antibodies against cytokines of interest (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17)

  • FACS buffer

  • Flow cytometer

Procedure:

  • Four to six hours before the end of the culture period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell cultures to allow for intracellular accumulation of cytokines.

  • Harvest the cells and wash with FACS buffer.

  • (Optional) Perform surface staining for T-cell markers (e.g., CD4, CD8) according to standard protocols.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines by incubating the cells with fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer and then with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

Protocol 5: Cytokine Quantification by ELISA

Materials:

  • Supernatants from activated and inhibitor-treated T-cell cultures

  • Cytokine-specific ELISA kit (e.g., for IFN-γ, IL-4, IL-17)

  • Microplate reader

Procedure:

  • After the desired incubation period, centrifuge the 96-well plates at 300 x g for 5 minutes.

  • Carefully collect the culture supernatants without disturbing the cell pellet.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathway

CRAC_Signaling_Pathway TCR TCR Engagement PLCg PLCγ Activation TCR->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca_Store ER Ca2+ Store Depletion IP3->ER_Ca_Store STIM1 STIM1 Activation & Translocation ER_Ca_Store->STIM1 Orai1 Orai1 Activation STIM1->Orai1 SOCE Store-Operated Ca2+ Entry (SOCE) Orai1->SOCE Calcineurin Calcineurin Activation SOCE->Calcineurin NFATp NFAT-P Calcineurin->NFATp dephosphorylates NFAT NFAT (Active) NFATp->NFAT Nucleus Nuclear Translocation NFAT->Nucleus Gene_Expression Gene Expression (Cytokines, etc.) Nucleus->Gene_Expression Inhibitor CRAC Channel Inhibitor-1 Inhibitor->Orai1 blocks

Caption: CRAC Channel Signaling Pathway in T-Cells.

Experimental Workflow

Experimental_Workflow cluster_assays Functional Assays Start Start: Primary T-Cell Isolation Culture T-Cell Culture Start->Culture Activation T-Cell Activation (anti-CD3/CD28) Culture->Activation Treatment Treatment with This compound Activation->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Proliferation Proliferation Assay (CFSE) Incubation->Proliferation Cytokine_Staining Intracellular Cytokine Staining (Flow Cytometry) Incubation->Cytokine_Staining ELISA Cytokine Quantification (ELISA) Incubation->ELISA

Caption: Experimental Workflow for Assessing CRAC Channel Inhibitor Effects.

Logical Relationship of Inhibitor Effects

Inhibitor_Effects cluster_outcomes Functional Outcomes Inhibitor CRAC Channel Inhibitor-1 Block_SOCE Blockade of Store-Operated Ca2+ Entry Inhibitor->Block_SOCE Reduced_Ca Reduced Intracellular Ca2+ Signaling Block_SOCE->Reduced_Ca Inhibit_NFAT Inhibition of NFAT Activation Reduced_Ca->Inhibit_NFAT Reduced_Proliferation Decreased T-Cell Proliferation Inhibit_NFAT->Reduced_Proliferation Reduced_Cytokines Decreased Cytokine Production Inhibit_NFAT->Reduced_Cytokines

Caption: Logical Flow of this compound's Effects on T-Cells.

References

Application of CRAC Channel Inhibitor-1 in Jurkat Cell Line: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of CRAC Channel Inhibitor-1 in the Jurkat cell line, a cornerstone model for studying T-cell signaling and activation. These guidelines are intended to facilitate research into the therapeutic potential of CRAC channel modulation in immunology and oncology.

Introduction to CRAC Channels in Jurkat Cells

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling in T-lymphocytes, including the Jurkat cell line. These channels are essential for initiating and sustaining the elevated intracellular Ca²⁺ levels required for T-cell activation, proliferation, and cytokine production. The primary components of CRAC channels are the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum (ER) and the Orai proteins that form the channel pore in the plasma membrane.

Upon T-cell receptor (TCR) stimulation, intracellular Ca²⁺ stores in the ER are depleted. This depletion is sensed by STIM proteins, which then translocate to the plasma membrane to interact with and activate Orai channels. The subsequent influx of extracellular Ca²⁺ through the CRAC channels activates downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is a critical regulator of gene expression for cytokines like Interleukin-2 (IL-2). Due to their central role in T-cell function, CRAC channels have emerged as a promising therapeutic target for autoimmune diseases, inflammatory conditions, and certain cancers.[1][2][3]

This compound (also referred to as compound 55) is a specific pharmacological agent designed to block these channels, thereby attenuating T-cell activation and its downstream consequences. The Jurkat cell line, an immortalized line of human T lymphocytes, serves as an excellent in vitro model to study the effects of such inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data for various CRAC channel inhibitors in the Jurkat cell line and other relevant systems, providing a comparative basis for experimental design.

Table 1: Inhibitory Activity of Various CRAC Channel Inhibitors on Ca²⁺ Influx

InhibitorIC₅₀Cell Line/SystemMeasurement Method
YM-58483 (BTP-2)100 nMJurkat T cellsThapsigargin-induced Ca²⁺ influx
Curcumin5.9 µMJurkat T cellsI(CRAC)
Capsaicin32 µMJurkat T cellsCCE
SKF-9636512 µMJurkat T cellsI(CRAC)
GSK-5498A~1 µMHEK293 cells expressing STIM1/ORAI1I(CRAC)
GSK-5503A~4 µMHEK293 cells expressing STIM1/ORAI1I(CRAC)
GSK-7975A~4 µMHEK293 cells expressing STIM1/ORAI1I(CRAC)
RO2959402 nMNot specifiedI(CRAC)

Table 2: Inhibitory Activity of Various CRAC Channel Inhibitors on T-Cell Function

InhibitorIC₅₀AssayCell Line/System
YM-58483 (BTP-2)12.7 nMT cell proliferationMixed Lymphocyte Reaction
CapsaicinComparable to I(CRAC) blockIL-2 productionJurkat T cells
RO2959Potent inhibitorIL-2 productionHuman T-cells
1-phenyl-3-(1-phenylethyl)urea derivative (compound 5b)Improved inhibitionIL-2 productionJurkat cells

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound in Jurkat cells are provided below.

Protocol 1: Measurement of Intracellular Calcium Mobilization

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator like Fura-2.

Materials:

  • Jurkat cells

  • This compound

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin (B1683126) (or anti-CD3 antibody)

  • Fluorometer or fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Loading:

    • Harvest Jurkat cells and resuspend them in Ca²⁺-free HBSS at a density of 1 x 10⁶ cells/mL.

    • Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to a final concentration of 0.02%.

    • Incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.

    • Resuspend the cells in Ca²⁺-free HBSS.

  • Inhibitor Treatment:

    • Aliquot the cell suspension into cuvettes or a microplate.

    • Add this compound at various concentrations and incubate for the desired time (e.g., 15-30 minutes) at room temperature. Include a vehicle control (e.g., DMSO).

  • Measurement:

    • Place the sample in the fluorometer and begin recording the fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at 510 nm).

    • Establish a stable baseline in Ca²⁺-free HBSS.

    • To induce store depletion, add thapsigargin (e.g., 1 µM) to the cell suspension. This will cause a transient increase in [Ca²⁺]i due to release from the ER.

    • Once the [Ca²⁺]i returns to near baseline, add Ca²⁺-containing HBSS (to a final concentration of 1-2 mM Ca²⁺) to initiate store-operated calcium entry (SOCE).

    • Continue recording to observe the sustained Ca²⁺ influx.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380).

    • Quantify the magnitude of SOCE by measuring the peak or area under the curve of the Ca²⁺ signal after the addition of extracellular Ca²⁺.

    • Determine the IC₅₀ of this compound by plotting the inhibition of SOCE against the inhibitor concentration.

Protocol 2: NFAT Reporter Gene Assay

This assay measures the activation of the NFAT transcription factor, a key downstream effector of CRAC channel signaling.[4]

Materials:

  • Jurkat-NFAT reporter cell line (stably transfected with a luciferase or GFP reporter gene under the control of an NFAT-responsive promoter)

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (or anti-CD3/CD28 antibodies)

  • Luciferase assay reagent or flow cytometer/fluorescence microscope for GFP detection

  • 96-well culture plates

Procedure:

  • Cell Plating:

    • Plate the Jurkat-NFAT reporter cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

  • Inhibitor Treatment:

    • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.

  • Cell Stimulation:

    • Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) or with plate-bound anti-CD3 (e.g., 10 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies to activate the NFAT pathway.

    • Incubate for 6-24 hours at 37°C.

  • Reporter Gene Measurement:

    • For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • For GFP reporter: Analyze GFP expression by flow cytometry or fluorescence microscopy.

  • Data Analysis:

    • Normalize the reporter activity to a control (e.g., unstimulated cells or vehicle-treated stimulated cells).

    • Determine the IC₅₀ of this compound for NFAT activation.

Protocol 3: IL-2 Production Assay (ELISA)

This protocol quantifies the secretion of IL-2, a critical cytokine produced by activated T-cells, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Jurkat cells

  • This compound

  • PMA and Ionomycin (or anti-CD3/CD28 antibodies)

  • Human IL-2 ELISA kit

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed Jurkat cells in a 96-well plate at a density of 2-5 x 10⁵ cells/well.

    • Add various concentrations of this compound.

  • Cell Stimulation:

    • Stimulate the cells with PMA and Ionomycin or anti-CD3/CD28 antibodies.

    • Incubate for 24-48 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant containing the secreted IL-2.

  • ELISA:

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the provided IL-2 standards.

    • Calculate the concentration of IL-2 in each sample.

    • Determine the IC₅₀ of this compound for IL-2 production.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

CRAC_Channel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+ Ca²⁺ Orai1 Orai1 (CRAC Channel) TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation IP3 IP₃ PLCg1->IP3 Generates CaM Calmodulin Orai1->CaM Ca²⁺ Influx IP3R IP₃R IP3->IP3R Activates Calcineurin Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Translocates to Nucleus CaM->Calcineurin Activates STIM1 STIM1 STIM1->Orai1 Activates ER_Ca ER Ca²⁺ Stores IP3R->ER_Ca Releases Ca²⁺ ER_Ca->STIM1 Depletion Sensed by CRAC_Inhibitor CRAC Channel Inhibitor-1 CRAC_Inhibitor->Orai1 Blocks

Caption: CRAC Channel Signaling Pathway in Jurkat Cells.

Calcium_Imaging_Workflow Start Start Load_Cells Load Jurkat Cells with Fura-2 AM Start->Load_Cells Wash Wash Cells Load_Cells->Wash Treat Treat with CRAC Inhibitor-1 Wash->Treat Baseline Record Baseline (Ca²⁺-free) Treat->Baseline Deplete Add Thapsigargin (Store Depletion) Baseline->Deplete Add_Ca Add Extracellular Ca²⁺ (Initiate SOCE) Deplete->Add_Ca Record Record Ca²⁺ Influx Add_Ca->Record Analyze Analyze Data (Calculate IC₅₀) Record->Analyze End End Analyze->End NFAT_and_IL2_Workflow cluster_assays Assays Start Start Seed_Cells Seed Jurkat Cells (or NFAT-reporter line) Start->Seed_Cells Treat_Inhibitor Treat with CRAC Inhibitor-1 Seed_Cells->Treat_Inhibitor Stimulate Stimulate with PMA/Ionomycin or αCD3/αCD28 Treat_Inhibitor->Stimulate Incubate Incubate (6-48h) Stimulate->Incubate NFAT_Assay NFAT Reporter Assay (Luciferase/GFP) Incubate->NFAT_Assay IL2_Assay IL-2 ELISA Incubate->IL2_Assay Analyze Analyze Data (Determine IC₅₀) NFAT_Assay->Analyze IL2_Assay->Analyze End End Analyze->End

References

Application Notes and Protocols for CRAC Channel Inhibitor in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The following document provides detailed application notes and protocols for the use of a representative Calcium Release-Activated Calcium (CRAC) channel inhibitor, Synta66, in calcium imaging experiments. While the user requested information on "CRAC channel inhibitor-1," this appears to be a generic identifier. Synta66 is a well-characterized, potent, and selective CRAC channel inhibitor, making it an excellent model compound for these applications.

Introduction to CRAC Channels and Store-Operated Calcium Entry (SOCE)

Calcium (Ca2+) is a universal second messenger that controls a vast array of cellular processes, from gene expression and proliferation to secretion and apoptosis.[1] A primary mechanism for increasing intracellular Ca2+ concentration in non-excitable cells is through store-operated calcium entry (SOCE).[2] This process is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule (STIM) proteins located in the ER membrane.[1][3] Upon ER Ca2+ store depletion, STIM proteins translocate and cluster at ER-plasma membrane junctions, where they interact with and activate Orai proteins, the pore-forming subunits of the CRAC channel.[3][4] This interaction leads to the opening of the CRAC channels and a sustained influx of extracellular Ca2+, which is crucial for replenishing ER Ca2+ stores and for downstream signaling.[4][5]

CRAC channels are highly selective for Ca2+ and their dysregulation has been implicated in numerous diseases, including autoimmune disorders, inflammatory conditions, and some cancers.[1][6][7] This makes them an attractive target for drug discovery and development.[6][7] Small molecule inhibitors of CRAC channels are invaluable tools for studying the physiological roles of SOCE and for validating the therapeutic potential of targeting this pathway.

Synta66: A Representative CRAC Channel Inhibitor

Synta66 is a potent and selective inhibitor of CRAC channels.[8][9] It directly targets the Orai1 subunit, the primary pore-forming unit of the CRAC channel in many cell types.[8][10] By blocking the Orai1 pore, Synta66 effectively inhibits SOCE, thereby preventing the sustained increase in intracellular Ca2+ that follows ER store depletion.[8][10] Synta66 has been shown to be effective in various cell types, including Jurkat T cells, platelets, and mast cells.[8] Its mechanism of action does not involve interference with STIM1 clustering, suggesting a direct effect on the channel itself.[11]

Quantitative Data for Synta66

The following table summarizes the inhibitory potency of Synta66 from various studies. It is important to note that IC50 values can vary depending on the cell type, assay conditions, and method of measurement.

InhibitorTargetCell TypeAssayIC50Reference
Synta66 Orai1Jurkat E6-1 cellsNFAT-induced IL-2 production10 nM[8]
Synta66 IcracRBL cellsElectrophysiology~3 µM[11]
YM58483 (a reference CRAC channel inhibitor) CRAC channelsMDA-MB-468 cellsCalcium imaging>10 µM (used at this concentration)[12]
SKF-96365 (a non-selective SOCE inhibitor) SOCEJurkat T cellsCalcium imaging~10 µM[11]

Experimental Protocols

General Calcium Imaging Protocol using a Fluorescent Plate Reader

This protocol describes a typical experiment to measure the effect of a CRAC channel inhibitor on SOCE in a cell population using a fluorescent plate reader.

Materials:

  • Cells of interest (e.g., Jurkat T cells, HeLa cells)

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Thapsigargin (B1683126) (SERCA inhibitor to induce store depletion)

  • Synta66 (or other CRAC channel inhibitor)

  • Ionomycin (B1663694) (calcium ionophore, for maximal Ca2+ signal)

  • Fluorescent plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the Ca2+ indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with Ca2+.

    • Remove the culture medium from the cells and wash once with HBSS with Ca2+.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading buffer and wash the cells 2-3 times with HBSS with Ca2+ to remove any extracellular dye.

    • Finally, replace the buffer with Ca2+-free HBSS.

  • Inhibitor Incubation: Add Synta66 at various concentrations to the respective wells and incubate for 15-30 minutes. Include a vehicle control (e.g., DMSO).

  • Measurement of SOCE:

    • Place the plate in the fluorescent plate reader and allow it to equilibrate to 37°C.

    • Baseline: Record the baseline fluorescence for 1-2 minutes.

    • Store Depletion: Inject thapsigargin (e.g., 1-2 µM final concentration) to deplete the ER Ca2+ stores. This will cause a transient increase in intracellular Ca2+ due to release from the ER.

    • Calcium Add-back: After the signal returns to baseline or stabilizes, inject a Ca2+-containing solution (to a final concentration of 1-2 mM CaCl2) to initiate SOCE.

    • Maximal Signal: At the end of the experiment, inject ionomycin (e.g., 5-10 µM) to obtain the maximal Ca2+ signal for data normalization.

  • Data Analysis:

    • Normalize the fluorescence data (e.g., as a ratio to baseline or as a percentage of the maximal signal).

    • Quantify the SOCE response (e.g., peak fluorescence after Ca2+ add-back or the area under the curve).

    • Plot the dose-response curve for the inhibitor and calculate the IC50 value.

Single-Cell Calcium Imaging using Fluorescence Microscopy

This protocol allows for the detailed analysis of Ca2+ dynamics in individual cells.

Materials:

  • Cells grown on glass coverslips

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM for ratiometric imaging)

  • Microscope perfusion system

  • Fluorescence microscope with a sensitive camera

  • Image analysis software

Procedure:

  • Cell Preparation and Dye Loading: Follow steps 1-3 from the plate reader protocol, but with cells grown on coverslips.

  • Microscopy Setup:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with Ca2+-free HBSS.

  • Inhibitor Treatment: Perfuse the cells with Ca2+-free HBSS containing the desired concentration of Synta66 for 15-30 minutes.

  • Imaging SOCE:

    • Baseline: Acquire baseline images.

    • Store Depletion: Switch the perfusion to a solution containing thapsigargin in Ca2+-free HBSS.

    • Calcium Add-back: After store depletion, switch to a perfusion solution containing CaCl2 (and the inhibitor) to observe SOCE.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the change in fluorescence intensity (or ratio for Fura-2) over time.

    • Analyze parameters such as the amplitude, duration, and frequency of Ca2+ oscillations.

Visualizations

Signaling Pathway of Store-Operated Calcium Entry (SOCE)

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Ca_ext Ca²⁺ Ca_cytosol Ca²⁺ Rise GPCR GPCR PLC PLC GPCR->PLC Agonist PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 IP3R IP₃R IP3->IP3R Binds & Activates Orai1 Orai1 (CRAC Channel) Orai1->Ca_ext Influx Orai1->Ca_cytosol Synta66 Synta66 Synta66->Orai1 Inhibits Ca_ER Ca²⁺ IP3R->Ca_ER Releases STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active ER Ca²⁺ Depletion STIM1_active->Orai1 Activates Downstream Downstream Signaling (e.g., NFAT activation) Ca_cytosol->Downstream

Caption: Signaling pathway of store-operated calcium entry (SOCE) and its inhibition by Synta66.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow start Start plate_cells 1. Plate Cells in 96-well Plate start->plate_cells load_dye 2. Load with Calcium Indicator (e.g., Fluo-4 AM) plate_cells->load_dye wash 3. Wash to Remove Extracellular Dye load_dye->wash add_inhibitor 4. Add CRAC Channel Inhibitor (e.g., Synta66) wash->add_inhibitor baseline 5. Measure Baseline Fluorescence add_inhibitor->baseline deplete_stores 6. Add Thapsigargin (in Ca²⁺-free buffer) baseline->deplete_stores add_calcium 7. Add Extracellular Ca²⁺ deplete_stores->add_calcium measure_soce 8. Measure SOCE-mediated Ca²⁺ Influx add_calcium->measure_soce analyze 9. Analyze Data (e.g., IC₅₀ calculation) measure_soce->analyze end End analyze->end

Caption: Workflow for a typical calcium imaging experiment to assess CRAC channel inhibition.

References

Application Notes: High-Throughput Screening of CRAC Channel Inhibitors using a Fura-2 AM Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling, playing critical roles in a host of cellular functions, particularly in immune cells.[1] These channels are composed of the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum (ER) and the Orai proteins that form the channel pore in the plasma membrane.[1] Upon depletion of ER Ca²⁺ stores, STIM proteins sense the change and activate Orai channels, leading to a sustained influx of extracellular Ca²⁺. This process, known as store-operated calcium entry (SOCE), is essential for downstream signaling pathways that control gene expression, proliferation, and inflammatory responses.[1] Dysregulation of CRAC channel activity has been implicated in various autoimmune diseases and certain cancers, making them a prime target for therapeutic intervention.

This application note provides a detailed protocol for a robust and reproducible Fura-2 AM-based fluorescence assay designed for the screening and characterization of CRAC channel inhibitors, using "CRAC Channel Inhibitor-1" as a representative compound.

Principle of the Assay

The Fura-2 AM assay is a ratiometric method for quantifying intracellular Ca²⁺ concentrations. The cell-permeant Fura-2 AM dye is actively loaded into cells where intracellular esterases cleave the AM group, trapping the fluorescent indicator Fura-2 in the cytosol.[2] Fura-2 exhibits a shift in its fluorescence excitation wavelength upon binding to Ca²⁺.[2] The ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca²⁺-bound Fura-2) versus 380 nm (Ca²⁺-free Fura-2) is directly proportional to the intracellular Ca²⁺ concentration.[2][3] This ratiometric measurement provides a stable and reliable signal that is largely independent of dye concentration, cell number, and photobleaching.[4]

To specifically measure CRAC channel activity, this protocol employs a two-step process. First, ER Ca²⁺ stores are depleted using thapsigargin (B1683126), a SERCA pump inhibitor, in a calcium-free buffer. This activates the STIM-Orai signaling cascade. Second, extracellular Ca²⁺ is reintroduced, and the resulting Ca²⁺ influx through the open CRAC channels is measured. The inhibitory potential of a test compound is determined by its ability to reduce this Ca²⁺ influx.

CRAC Channel Signaling Pathway

The activation of CRAC channels is a well-orchestrated process initiated by the depletion of calcium stores within the endoplasmic reticulum.

CRAC_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active/Oligomerized) STIM1_inactive->STIM1_active Low [Ca²⁺] Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Translocates & Binds Ca_store Ca²⁺ Store Ca_store->STIM1_inactive High [Ca²⁺] Thapsigargin Thapsigargin Thapsigargin->Ca_store Depletes Store Orai1_open Orai1 Channel (Open) Intracellular_Ca Intracellular Ca²⁺ Influx Inhibitor CRAC Inhibitor-1 Inhibitor->Orai1_open Blocks Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Orai1_open Influx

CRAC Channel Activation and Inhibition Pathway.

Materials and Reagents

ReagentRecommended SupplierCatalog Number
Fura-2 AMThermo Fisher ScientificF1221
Pluronic F-127Thermo Fisher ScientificP3000MP
Probenecid (B1678239)Sigma-AldrichP8761
ThapsigarginTocris Bioscience1138
GSK-7975A (Example Inhibitor)MedChemExpressHY-15433
Jurkat T-cellsATCCTIB-152
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
HEPESSigma-AldrichH3375
DMSO, AnhydrousSigma-Aldrich276855
Black-walled, clear-bottom 96-well platesCorning3603

Note: "this compound" is a placeholder. For quantitative analysis, a known inhibitor such as GSK-7975A should be used as a positive control.[5][6][7]

Buffer and Solution Preparation

SolutionComposition
Calcium-Free HBSS Hank's Balanced Salt Solution without Ca²⁺ and Mg²⁺, supplemented with 10 mM HEPES, pH 7.4.
Calcium-Containing HBSS Hank's Balanced Salt Solution with 2 mM CaCl₂, supplemented with 10 mM HEPES, pH 7.4.
Fura-2 AM Loading Buffer Calcium-Free HBSS containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid.
Thapsigargin Stock 1 mM in DMSO.
Inhibitor Stock 10 mM in DMSO.

Experimental Protocol

The following protocol is optimized for a 96-well plate format.

Assay_Workflow Start Start Seed_Cells 1. Seed Cells (e.g., Jurkat T-cells) in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_24h Load_Fura2 3. Load with Fura-2 AM (60 min, 37°C) Incubate_24h->Load_Fura2 Wash_Cells 4. Wash Cells (with Calcium-Free HBSS) Load_Fura2->Wash_Cells Add_Inhibitor 5. Add Inhibitor & Thapsigargin (in Calcium-Free HBSS) Wash_Cells->Add_Inhibitor Incubate_Inhibitor 6. Incubate (5-10 min, RT) Add_Inhibitor->Incubate_Inhibitor Measure_Baseline 7. Measure Baseline Fluorescence (340/380 nm excitation) Incubate_Inhibitor->Measure_Baseline Add_Calcium 8. Add Extracellular Ca²⁺ (2 mM final concentration) Measure_Baseline->Add_Calcium Measure_Influx 9. Measure Ca²⁺ Influx (kinetic read for 3-5 min) Add_Calcium->Measure_Influx Analyze_Data 10. Analyze Data (Calculate Ratio, IC₅₀) Measure_Influx->Analyze_Data End End Analyze_Data->End

Workflow for CRAC Channel Inhibitor Screening.

1. Cell Plating:

  • Seed Jurkat T-cells at a density of 150,000 cells per well in a 96-well black-walled, clear-bottom plate in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • For adherent cells, plate at a density to achieve 80-90% confluency on the day of the assay.[8]

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. Fura-2 AM Loading:

  • Prepare the Fura-2 AM Loading Buffer. First, mix equal volumes of 1-5 mM Fura-2 AM stock in DMSO and 20% Pluronic F-127 in DMSO.[9] Then, dilute this mixture into the Calcium-Free HBSS to the final concentrations.

  • Gently remove the cell culture medium and wash the cells once with 100 µL of Calcium-Free HBSS.

  • Add 100 µL of Fura-2 AM Loading Buffer to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.[9][10]

3. Cell Washing and De-esterification:

  • After incubation, remove the loading buffer and wash the cells twice with 100 µL of Calcium-Free HBSS to remove any extracellular dye.[8]

  • Add 90 µL of Calcium-Free HBSS containing the desired concentrations of "this compound" (or a vehicle control) and 1 µM thapsigargin to the respective wells.

  • Incubate for 5-10 minutes at room temperature to allow for inhibitor binding and store depletion.

4. Fluorescence Measurement:

  • Place the plate in a fluorescence plate reader capable of dual-wavelength excitation and kinetic reads.

  • Set the instrument to measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.

  • Record a baseline fluorescence ratio (F340/F380) for 1-2 minutes.

  • Using the instrument's injector, add 10 µL of Calcium-Containing HBSS (to achieve a final concentration of 2 mM Ca²⁺) to initiate SOCE.

  • Immediately begin a kinetic read, recording the F340/F380 ratio every 2-5 seconds for 3-5 minutes to monitor the calcium influx.

Data Analysis

  • Calculate the F340/F380 Ratio: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation.

  • Normalize Data: Normalize the kinetic data by dividing each ratio value by the average baseline ratio obtained before the addition of extracellular Ca²⁺.

  • Determine Peak Response: Identify the peak of the calcium influx for each well.

  • Calculate Inhibition: The percent inhibition for each inhibitor concentration is calculated as follows: % Inhibition = (1 - (Peak Response_Inhibitor - Baseline) / (Peak Response_Vehicle - Baseline)) * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results and Quantitative Data

A successful experiment will show a rapid increase in the F340/F380 ratio in the vehicle-treated wells upon the addition of extracellular calcium, which will plateau over time. In contrast, wells treated with an effective CRAC channel inhibitor will exhibit a dose-dependent reduction in the magnitude of this calcium influx.

Below is a table summarizing expected data for a known CRAC channel inhibitor, GSK-7975A, which can serve as a benchmark for "this compound".

CompoundCell TypeAssay MethodIC₅₀ (µM)Reference
GSK-7975A RBL-2H3Fura-2, Thapsigargin-induced Ca²⁺ entry0.8 ± 0.1[7]
GSK-7975A HEK293 (Orai1/STIM1)Patch-clamp~4[6][7]
YM-58483 RBL-2H3Fura-2 AM~0.1[11]
Econazole RBL-2H3Fura-2 AM>1[11]

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete removal of extracellular Fura-2 AM.Ensure thorough washing steps after dye loading. The inclusion of probenecid should also help with dye retention and reduce leakage.
Low signal-to-noise ratio Suboptimal dye loading; low CRAC channel expression.Optimize Fura-2 AM concentration and incubation time (15-60 min).[9] Ensure the cell line used expresses sufficient levels of STIM and Orai proteins.
No response to Ca²⁺ addition Thapsigargin did not effectively deplete stores; cells are unhealthy.Verify the activity of the thapsigargin stock. Ensure cells are healthy and within a low passage number (<20-30) to maintain consistent responses.[8]
High well-to-well variability Inconsistent cell seeding; issues with liquid handling.Ensure a homogenous cell suspension when plating. Use calibrated multichannel pipettes or automated liquid handlers for additions.

References

Application Notes and Protocols for CRAC Channel Inhibitor-1 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are highly calcium-selective ion channels crucial for a multitude of cellular functions, particularly in non-excitable cells like lymphocytes.[1][2] Their activation is a hallmark of store-operated calcium entry (SOCE), a process initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[3][4] This triggers the ER-resident Ca²⁺ sensor, stromal interaction molecule 1 (STIM1), to oligomerize and translocate to ER-plasma membrane junctions.[4][5][6] At these junctions, STIM1 directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular Ca²⁺.[4][5][6] This Ca²⁺ influx, recordable as the I-CRAC current, is vital for processes like gene expression, proliferation, and immune responses.[3][7]

Given their central role in immune cell function, CRAC channels have emerged as a key therapeutic target for autoimmune and inflammatory diseases.[8][9] Potent and selective inhibitors of CRAC channels are invaluable tools for dissecting the physiological and pathological roles of SOCE. This guide provides detailed protocols for the characterization of "CRAC channel inhibitor-1" using whole-cell patch clamp electrophysiology, the gold standard for studying ion channel function.[10][11]

CRAC Channel Signaling Pathway

The activation of I-CRAC is a well-defined process involving the depletion of ER Ca²⁺ stores and the subsequent interaction between STIM1 and Orai1 proteins.

CRAC_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive High [Ca²⁺] STIM1_active STIM1 (Active/Oligomerized) Orai1 Orai1 Channel (Closed) STIM1_active->Orai1 Translocation & Interaction Orai1_open Orai1 Channel (Open) Orai1->Orai1_open Activation Ca_Influx Ca²⁺ Influx (I-CRAC) Orai1_open->Ca_Influx Downstream Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream Receptor GPCR / Receptor Tyrosine Kinase PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor IP3->IP3R Store_Depletion ER Ca²⁺ Store Depletion IP3R->Store_Depletion Store_Depletion->STIM1_active Low [Ca²⁺]

Caption: CRAC Channel Activation Pathway.

Quantitative Data Summary

The inhibitory effects of "this compound" can be quantified by its IC₅₀ value and its impact on the biophysical properties of the I-CRAC. The following tables provide a template for summarizing such data, with example values derived from known CRAC channel blockers like YM-58483 (BTP2) and GSK-7975A.[3][12]

Table 1: In Vitro Inhibitory Potency of this compound

ParameterValueCell TypeAssay Method
IC₅₀ for I-CRAC User-determinedJurkat T cells, RBL-1 cells, or HEK293 cells overexpressing STIM1/Orai1Electrophysiology
Example Value (YM-58483)~100 nMJurkat T cells, RBL-1 cellsElectrophysiology, Calcium Imaging
Example Value (GSK-7975A)~4 µMHEK293 cells (STIM1/Orai1)Electrophysiology

Table 2: Biophysical Properties of I-CRAC Modulation by this compound

PropertyControlWith Inhibitor-1 (at IC₅₀)With Inhibitor-1 (at >IC₉₀)
Current Density (pA/pF) at -80 mV -2 to -10 pA/pFReduced by ~50%Near 0 pA/pF
Reversal Potential (Erev) > +50 mVNo significant changeN/A
Inward Rectification StrongMaintainedN/A
Activation Time 5-10 minutesNo significant changeN/A
Inhibition On-Rate N/AUser-determinedUser-determined
Washout/Reversibility N/AUser-determinedUser-determined

Experimental Protocols

Required Solutions and Reagents

Extracellular (Bath) Solution (in mM):

  • 120-145 NaCl

  • 10 TEA-Cl (or 5 CsCl)

  • 20 CaCl₂

  • 1-2 MgCl₂

  • 10 HEPES

  • 5-10 Glucose

  • To use: Adjust pH to 7.4 with NaOH. Adjust osmolarity to ~300-310 mOsm.

Intracellular (Pipette) Solution (in mM):

  • 135-145 Cesium Methane Sulfonate (or Cs-Glutamate)

  • 3.5 MgCl₂

  • 8 NaCl

  • 10 HEPES

  • 20 EGTA (or 20 BAPTA for faster chelation)

  • To use: Adjust pH to 7.2 with CsOH. Adjust osmolarity to ~290 mOsm.

Stock Solutions:

  • This compound: 10 mM in DMSO. Store at -20°C.

  • Thapsigargin (B1683126) (Optional): 1 mM in DMSO. Store at -20°C.

Whole-Cell Patch Clamp Protocol for I-CRAC Recording

This protocol is designed for cell lines commonly used for I-CRAC studies, such as Jurkat T cells, RBL-1 mast cells, or HEK293 cells stably overexpressing STIM1 and Orai1.[3][4]

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. Ensure they are healthy and not over-confluent.

  • Store Depletion (Passive Method): The high concentration of EGTA (20 mM) in the intracellular pipette solution is sufficient to passively deplete ER Ca²⁺ stores upon establishing the whole-cell configuration. I-CRAC will develop gradually over 5-10 minutes.[1]

  • Store Depletion (Active Method - Optional): For a more rapid and synchronized activation, pre-incubate cells in the bath solution containing 1-2 µM thapsigargin for 5-10 minutes before recording.[3]

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.[3]

  • Seal Formation: Approach a cell and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane with gentle suction to establish the whole-cell recording configuration.

  • Holding Potential: Clamp the cell at a holding potential of 0 mV to minimize the activity of voltage-gated channels.[3]

  • I-CRAC Development: Allow the I-CRAC to fully develop and reach a stable baseline. This is observed as a progressively increasing inward current at negative potentials.

  • Data Acquisition: Apply voltage ramps (e.g., from -100 mV to +100 mV over 100-200 ms) every 2-5 seconds to continuously monitor the current-voltage (I-V) relationship.[1][12] This allows for the clear identification of the inwardly rectifying I-CRAC.

Protocol for Application of this compound
  • Establish Baseline: Once a stable I-CRAC baseline is achieved for at least 2-3 minutes, begin the inhibitor application protocol.

  • Inhibitor Application: Apply "this compound" to the bath via a perfusion system. To generate a dose-response curve, apply the inhibitor in increasing concentrations (e.g., 1 nM to 10 µM).[3]

  • Equilibration: Allow the current to reach a new steady-state level at each concentration before proceeding to the next. Note that the inhibition kinetics for some CRAC channel blockers can be slow.[12]

  • Washout (Optional): After maximal inhibition, perfuse the chamber with the inhibitor-free extracellular solution for 5-10 minutes to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak inward current amplitude at a negative potential (e.g., -80 mV or -100 mV) for each concentration.

    • Normalize the current at each concentration to the baseline current before inhibitor application.

    • Plot the normalized current as a function of the inhibitor concentration.

    • Fit the data with a Hill equation to determine the IC₅₀ and the Hill coefficient.[3]

Experimental Workflow

The following diagram outlines the key steps for a typical experiment to determine the IC₅₀ of "this compound".

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Cells (e.g., Jurkat, HEK-STIM1/Orai1) B Prepare Solutions (Intra/Extra-cellular) C Pull Patch Pipettes (3-6 MΩ) D Obtain Giga-seal & Go Whole-Cell C->D E Hold at 0 mV, Apply Voltage Ramps (-100 to +100 mV) D->E F Allow Passive Store Depletion & I-CRAC Development (5-10 min) E->F G Record Stable I-CRAC Baseline F->G H Apply Inhibitor-1 (Increasing Concentrations) G->H I Record Steady-State Inhibition at Each Dose H->I J Measure Current Amplitude at -80 mV I->J K Normalize Data to Baseline J->K L Plot Dose-Response Curve K->L M Fit with Hill Equation & Calculate IC₅₀ L->M

Caption: Experimental workflow for I-CRAC inhibitor testing.

References

Application Note: Measurement of I-CRAC Inhibition using CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium Release-Activated Calcium (CRAC) channels are highly calcium-selective ion channels crucial for store-operated calcium entry (SOCE) in numerous cell types, particularly non-excitable cells like T lymphocytes and mast cells.[1][2][3][4] The activation of CRAC channels is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[3][5] This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to interact with and activate Orai1, the pore-forming subunit of the CRAC channel.[2][5] The resulting influx of Ca²⁺, known as the I-CRAC current, is fundamental for a wide array of cellular functions, including gene expression, proliferation, and immune responses.[3][5][6]

Dysregulation of CRAC channel activity is implicated in various human diseases, including immunodeficiency, autoimmune disorders, and some cancers, making them a significant therapeutic target.[4][6][7][8] Small molecule inhibitors of CRAC channels are invaluable tools for studying the physiological roles of SOCE and for the development of novel therapeutics.[4][6] This document provides detailed protocols for measuring the inhibition of I-CRAC using these compounds, focusing on the widely used electrophysiology and calcium imaging techniques.

CRAC Channel Signaling Pathway

The activation of CRAC channels follows a well-defined signaling cascade. Depletion of Ca²⁺ from the ER lumen triggers the oligomerization of the STIM1 protein. These STIM1 oligomers then move to ER-plasma membrane junctions where they directly bind to and activate the Orai1 channels, which form the pore for Ca²⁺ influx.[3]

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Lumen ER Lumen (High [Ca²⁺]) STIM1_inactive STIM1 (Inactive) Orai1_closed Orai1 Channel (Closed) Orai1_open Orai1 Channel (Open) Ca_low Low [Ca²⁺] Store_Depletion Store Depletion (e.g., Thapsigargin) Store_Depletion->ER_Lumen depletes Ca²⁺ STIM1_active STIM1 Oligomerization & Translocation Store_Depletion->STIM1_active STIM1_active->Orai1_open activates Ca_Influx Ca²⁺ Influx (I-CRAC) Orai1_open->Ca_Influx Downstream Downstream Signaling (Gene Expression, Proliferation) Ca_Influx->Downstream leads to Inhibitor CRAC Channel Inhibitor Inhibitor->Orai1_open blocks

Diagram 1: CRAC Channel Activation and Inhibition Pathway.

Quantitative Data Summary

The potency of CRAC channel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). These values can vary based on the cell type and the assay method used (direct I-CRAC measurement via electrophysiology or indirect SOCE measurement via calcium imaging).[4]

InhibitorTarget(s)IC₅₀ for I-CRAC / SOCECell TypeAssay MethodReference(s)
YM-58483 (BTP2) Orai1~10 nMHuman T cellsElectrophysiology[6]
~100 nMJurkat T cells, RBL-1 cellsElectrophysiology, Calcium Imaging[9]
GSK-7975A Orai1~1 µMHEK293 (STIM1/Orai1)Electrophysiology[6]
Pyr6 Orai11.4 µMRBL cellsElectrophysiology[6]
0.49 µMRBL cellsCalcium Imaging (SOCE)[2]
Synta66 Orai11.4 µMRBL cellsElectrophysiology[6]
RO2959 Orai1 > Orai2/3~400 nMRBL-2H3 cellsElectrophysiology[6]
25 nM-Calcium Imaging (SOCE)[2]
2-APB Orai, IP₃R, TRP channels>10 µM (Inhibition)VariousElectrophysiology[6][8]
1-10 µM (Potentiation)VariousElectrophysiology[6]

Experimental Protocols

Protocol for I-CRAC Measurement using Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the most direct and reliable technique to measure I-CRAC and analyze the biophysical and pharmacological properties of CRAC channels.[5][7][10][11] This protocol is adapted for recording endogenous I-CRAC from Jurkat T cells or rat basophilic leukemia (RBL) cells.

A. Materials and Solutions

  • Intracellular (Pipette) Solution:

    • 110 mM Cs-glutamate

    • 10 mM Cs-BAPTA (or EGTA)

    • 8 mM MgCl₂

    • 10 mM HEPES

    • Adjust to pH 7.2 with CsOH and osmolarity to ~290 mOsm.[3]

    • Note: High BAPTA/EGTA concentrations are crucial for chelating intracellular Ca²⁺ and passively depleting ER stores, which leads to I-CRAC activation.[9]

  • Extracellular (Bath) Solution #1 (Ca²⁺-free):

    • 120 mM NaCl

    • 10 mM TEA-Cl

    • 2 mM MgCl₂

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust to pH 7.4 with NaOH and osmolarity to ~300 mOsm.[3]

  • Extracellular (Bath) Solution #2 (Ca²⁺-containing):

    • 100 mM NaCl

    • 20 mM CaCl₂

    • 10 mM TEA-Cl

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust to pH 7.4 with NaOH and osmolarity to ~300 mOsm.[3][7]

  • CRAC Channel Inhibitor Stock: Prepare a concentrated stock solution (e.g., 10-100 mM in DMSO) of the desired inhibitor. Dilute to the final working concentration in Bath Solution #2 just before use.

B. Experimental Procedure

  • Cell Preparation: Plate cells (e.g., Jurkat T cells) on glass coverslips in a recording chamber.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the intracellular solution.[9]

  • Seal Formation: Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal.[3][9]

  • Whole-Cell Configuration: Rupture the cell membrane to establish the whole-cell configuration. Clamp the cell at a holding potential of 0 mV.[9]

  • Passive Store Depletion & I-CRAC Development: The high concentration of BAPTA in the pipette solution will passively deplete the ER Ca²⁺ stores. I-CRAC will develop gradually over several minutes. Monitor the current development by applying voltage ramps (e.g., 50-100 ms (B15284909) duration from -100 mV to +100 mV) every 1-2 seconds.[1][9]

  • I-CRAC Recording: Once I-CRAC has fully developed and reached a stable baseline in the Ca²⁺-free bath solution (you will observe a small Na⁺ current), perfuse the chamber with Bath Solution #2 containing 20 mM Ca²⁺. This will result in a large, inwardly rectifying I-CRAC.[7]

  • Inhibitor Application: After establishing a stable baseline I-CRAC, perfuse the chamber with Bath Solution #2 containing the desired concentration of the CRAC channel inhibitor. Record the inhibition of I-CRAC over time.

  • Washout (Optional): To test for reversibility, perfuse the chamber again with the inhibitor-free Bath Solution #2.

C. Data Analysis

  • Measure the inward current amplitude at a negative potential (e.g., -80 mV or -100 mV) from the voltage ramps.[1][9]

  • Plot the current amplitude over time to visualize the baseline I-CRAC, the onset of inhibition, and any washout effect.[9]

  • Construct current-voltage (I-V) relationship plots before and after inhibitor application to observe changes in the characteristic inwardly rectifying shape of I-CRAC.[9]

  • To determine the IC₅₀, apply a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the concentration. Fit the data using a Hill equation.[9]

Protocol for SOCE Measurement using Calcium Imaging

Calcium imaging provides a higher-throughput method to assess CRAC channel activity by measuring changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).

A. Materials

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Ca²⁺-free Buffer: Loading buffer without added CaCl₂ and supplemented with 0.5 mM EGTA.

  • Ca²⁺-readdition Buffer: Loading buffer containing 2-10 mM CaCl₂.

  • Fluorescent Ca²⁺ Indicator: Fura-2 AM or Rhod-3 AM.

  • Store-depleting Agent: Thapsigargin (B1683126) (TG) or Cyclopiazonic Acid (CPA).[1]

  • CRAC Channel Inhibitor.

B. Experimental Procedure

  • Cell Loading: Incubate cells with a Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in loading buffer for 30-60 minutes at room temperature or 37°C.

  • Washing: Wash the cells twice with loading buffer to remove excess dye.

  • Baseline Measurement: Place the coverslip on a fluorescence microscope stage and perfuse with Ca²⁺-free buffer. Record the baseline fluorescence ratio (for Fura-2) or intensity (for Rhod-3).

  • Store Depletion: Add a SERCA pump inhibitor like thapsigargin (1-2 µM) to the Ca²⁺-free buffer to deplete ER Ca²⁺ stores.[9] Continue recording until the [Ca²⁺]i returns to baseline after a transient increase due to leak from the ER.

  • Inhibitor Incubation: Perfuse with Ca²⁺-free buffer containing the CRAC channel inhibitor for 2-5 minutes.

  • SOCE Measurement: Perfuse with Ca²⁺-readdition buffer (containing the inhibitor) and record the subsequent increase in [Ca²⁺]i. This increase represents SOCE.

  • Control: Perform a parallel experiment without the inhibitor to measure uninhibited SOCE.

C. Data Analysis

  • Quantify the SOCE response by measuring the peak increase in [Ca²⁺]i or the area under the curve after Ca²⁺ re-addition.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-treated) cells.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment designed to measure I-CRAC inhibition.

Workflow_ICRAC_Inhibition cluster_prep Preparation cluster_record Recording Protocol cluster_analysis Data Analysis prep_cells 1. Plate Cells on Coverslip prep_solutions 2. Prepare Intra- & Extracellular Solutions prep_pipette 3. Pull Patch Pipette (3-6 MΩ) form_seal 4. Form Giga-Seal & Establish Whole-Cell prep_pipette->form_seal activate_icrac 5. Passive Store Depletion (I-CRAC develops) form_seal->activate_icrac record_na 6. Record Baseline Na⁺ Current (in Ca²⁺-free) activate_icrac->record_na record_ca 7. Perfuse with 20 mM Ca²⁺ & Record Stable I-CRAC record_na->record_ca apply_inhibitor 8. Apply Inhibitor & Record Inhibition record_ca->apply_inhibitor measure_amp 9. Measure Inward Current Amplitude apply_inhibitor->measure_amp plot_time 10. Plot Current vs. Time measure_amp->plot_time plot_iv 11. Construct I-V Curves plot_time->plot_iv calc_ic50 12. Calculate % Inhibition & Determine IC₅₀ plot_iv->calc_ic50

Diagram 2: Experimental Workflow for I-CRAC Inhibition Measurement.

References

Application Notes and Protocols for In Vivo Administration of CRAC Channel Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are key mediators of store-operated calcium entry (SOCE), a fundamental process for calcium signaling in numerous cell types. Dysregulation of CRAC channel activity has been implicated in a variety of pathological conditions, including autoimmune diseases, inflammatory disorders, and some cancers. Consequently, the development and in vivo validation of CRAC channel inhibitors are of significant interest in drug discovery. This document provides detailed application notes and protocols for the in vivo administration of various CRAC channel inhibitors in mouse models, based on published preclinical data.

Signaling Pathway of CRAC Channel Activation and Inhibition

The activation of CRAC channels is initiated by the depletion of calcium stores from the endoplasmic reticulum (ER). This is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein, which then translocates to ER-plasma membrane junctions. At these junctions, STIM1 interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to an influx of extracellular calcium. This sustained calcium entry is critical for downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which plays a crucial role in the immune response. CRAC channel inhibitors block this process by targeting the Orai1 channel, thereby preventing the calcium influx and subsequent cellular responses.

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus STIM1_inactive STIM1 (Inactive) Ca2+ bound STIM1_active STIM1 (Active) Ca2+ unbound STIM1_inactive->STIM1_active ER Ca2+ Depletion Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Translocation & Interaction Ca_store Ca2+ Store Ca_store->STIM1_inactive High Ca2+ Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open STIM1 Binding Ca_influx Ca2+ Influx Orai1_open->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activation NFAT_p NFAT (Phosphorylated) Inactive Calcineurin->NFAT_p Dephosphorylation NFAT_active NFAT (Active) Dephosphorylated NFAT_p->NFAT_active Gene_expression Gene Expression (e.g., IL-2) NFAT_active->Gene_expression Nuclear Translocation CRAC_Inhibitor CRAC Channel Inhibitor-1 CRAC_Inhibitor->Orai1_open Blockade

Caption: CRAC Channel Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following tables summarize the in vivo administration protocols and outcomes for several well-characterized CRAC channel inhibitors in various mouse models.

Table 1: YM-58483 (BTP2) In Vivo Studies
Mouse ModelDisease/ConditionDosage & RouteVehicleTreatment ScheduleKey Findings & Efficacy
BALB/c MiceDelayed-Type Hypersensitivity (DTH)1-10 mg/kg, p.o.Not specifiedNot specifiedInhibited sheep red blood cell-induced DTH reactions.[1]
Mouse ModelGraft-versus-Host Disease (GVHD)1-30 mg/kg, p.o.Not specifiedNot specifiedInhibited donor anti-host CTL activity and IFN-γ production.[1]
SNL RatsNeuropathic Pain5 and 10 nmol/L, i.t.Not specifiedNot specifiedProduced significant central analgesic effects.[1]
Table 2: CM-EX-137 In Vivo Studies
Mouse ModelDisease/ConditionDosage & RouteVehicleTreatment ScheduleKey Findings & Efficacy
C57BL/6 MiceTraumatic Brain Injury (CCI model)Not specifiedVehicle controlNot specifiedReduced lesion size and brain hemorrhage; improved neurological function at 7 days post-injury.[2]
C57BL/6 MiceLPS-induced Brain InflammationNot specifiedVehicle controlNot specifiedSuppressed microglial activation.[2]
Table 3: Zegocractin (CM-4620) In Vivo Studies
Mouse ModelDisease/ConditionDosage & RouteVehicleTreatment ScheduleKey Findings & Efficacy
Mouse ModelAcute Pancreatitis0.1 mg/kg, i.p.Not specifiedSingle injection at the time of inductionSignificantly reduced edema, necrosis, and inflammation.[3][4]
Rat ModelAcute Pancreatitisi.v. infusionNot specifiedInfusion starting 30 min after inductionDiminished pancreatitis features including edema, vacuolization, and cell death.[5]

Experimental Protocols

Protocol 1: Evaluation of a CRAC Channel Inhibitor in a Mouse Model of Traumatic Brain Injury (TBI)

This protocol is a composite based on common practices for TBI models and the reported study on CM-EX-137.[2]

1. Animal Model:

  • Adult male C57BL/6 mice (8-10 weeks old).

  • House animals under standard conditions with ad libitum access to food and water.

  • Acclimatize mice to the facility for at least one week before the experiment.

2. TBI Induction (Controlled Cortical Impact - CCI):

  • Anesthetize the mouse with isoflurane (B1672236) (1.5-2% in oxygen).

  • Secure the mouse in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy (e.g., 4 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura intact.

  • Induce the injury using a computer-controlled impactor device with a specific tip diameter, velocity, and deformation depth.

  • After impact, suture the scalp and allow the mouse to recover on a heating pad.

3. CRAC Channel Inhibitor Preparation and Administration:

  • Note: The specific formulation for CM-EX-137 was not detailed. The following is a general protocol for preparing a CRAC channel inhibitor for intraperitoneal (i.p.) injection.

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • For the working solution, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7][8]

  • Administer the inhibitor or vehicle control via i.p. injection at the desired dose and time point relative to the TBI (e.g., immediately after injury and then daily).

4. Post-Injury Monitoring and Behavioral Assessment:

  • Monitor the animals daily for general health and signs of distress.

  • Perform neurological function tests at various time points (e.g., 1, 3, 7, and 14 days post-injury). Examples include:

    • Elevated Body Swing Test: To assess motor asymmetry.

    • Adhesive Removal Test: To evaluate sensorimotor deficits.

5. Histological Analysis:

  • At the end of the study, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Harvest the brains and post-fix in paraformaldehyde.

  • Process the brains for cryosectioning or paraffin (B1166041) embedding.

  • Perform staining to assess lesion volume (e.g., Cresyl Violet), hemorrhage, and microglial activation (e.g., Iba1 immunohistochemistry).

TBI_Workflow start Start: Acclimatize Mice tbi_induction TBI Induction (CCI) start->tbi_induction drug_admin Administer CRAC Inhibitor or Vehicle (i.p.) tbi_induction->drug_admin monitoring Daily Monitoring drug_admin->monitoring behavioral Behavioral Testing (Days 1, 3, 7, 14) monitoring->behavioral euthanasia Euthanasia & Brain Harvest (Day 14) monitoring->euthanasia behavioral->monitoring histology Histological Analysis (Lesion Volume, Microglia) euthanasia->histology end End: Data Analysis histology->end

Caption: Experimental Workflow for TBI Mouse Model Study.

Protocol 2: Evaluation of a CRAC Channel Inhibitor in a Mouse Model of Acute Pancreatitis

This protocol is based on the study of Zegocractin (CM-4620) in a chemically-induced pancreatitis model.[3][4][9]

1. Animal Model:

  • Adult male mice (e.g., C57BL/6).

  • House animals under standard conditions and acclimatize for at least one week.

2. Induction of Acute Pancreatitis:

  • A common method is the administration of cerulein, a cholecystokinin (B1591339) analogue, at a supramaximal dose (e.g., 50 µg/kg).

  • Administer cerulein via hourly i.p. injections for a total of 7-10 hours. Control mice receive saline injections.

3. CRAC Channel Inhibitor Preparation and Administration:

  • Prepare Zegocractin (CM-4620) for i.p. injection. A formulation for suspended solutions can be prepared using DMSO, PEG300, Tween-80, and saline.[6]

  • Administer the inhibitor (e.g., 0.1 mg/kg) or vehicle control via i.p. injection at specified time points. For prophylactic treatment, this could be 30 minutes before the first cerulein injection.

4. Sample Collection and Analysis:

  • At the end of the induction period (e.g., 1 hour after the last cerulein injection), euthanize the mice.

  • Collect blood via cardiac puncture for the measurement of serum amylase and lipase (B570770) levels, which are markers of pancreatic injury.

  • Harvest the pancreas for histological evaluation and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

  • Harvest other organs, such as the lungs, to assess distant organ injury.

5. Histological Evaluation:

  • Fix a portion of the pancreas in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Score the slides for edema, inflammation, and acinar cell necrosis by a blinded observer.

Conclusion

The in vivo administration of CRAC channel inhibitors in mouse models is a critical step in the preclinical evaluation of these promising therapeutic agents. The protocols and data presented here provide a framework for designing and conducting such studies. Researchers should carefully consider the specific inhibitor, disease model, and relevant endpoints to generate robust and reproducible data. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

Application Notes and Protocols for the Use of CRAC Channel Inhibitors in Cytokine Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokine Release Syndrome (CRS), a potentially life-threatening systemic inflammatory response, is characterized by the excessive release of pro-inflammatory cytokines. The in vitro cytokine release assay (CRA) is a critical tool in preclinical drug development to assess the risk of CRS induction by novel therapeutics.[1][2] Calcium release-activated calcium (CRAC) channels are key mediators of calcium signaling in immune cells, playing a pivotal role in T-cell activation and subsequent cytokine production.[3][4] Inhibition of these channels presents a promising strategy for mitigating inflammatory responses.

This document provides detailed application notes and protocols for utilizing a representative Calcium Release-Activated Calcium (CRAC) channel inhibitor, for studying the mitigation of cytokine release in vitro. While the term "CRAC channel inhibitor-1" is used as a general descriptor, these notes will refer to data from well-characterized CRAC channel inhibitors such as Synta-66, RO2959, and YM-58483 (also known as BTP2), to provide a practical framework for researchers.

Mechanism of Action: CRAC Channel Inhibition

CRAC channels are composed of ORAI proteins, which form the pore in the plasma membrane, and stromal interaction molecules (STIM), the calcium sensors in the endoplasmic reticulum (ER).[4][5] Upon immune cell activation, depletion of ER calcium stores triggers STIM proteins to activate ORAI channels, leading to a sustained influx of extracellular calcium. This calcium influx is essential for the activation of downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which drives the transcription of genes encoding various pro-inflammatory cytokines like Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1][6]

CRAC channel inhibitors block this calcium influx, thereby suppressing the activation of NFAT and the subsequent production and release of cytokines.[1][7] This mechanism makes them valuable tools for studying and potentially controlling excessive immune activation.

Data Presentation: Inhibitory Activity of Representative CRAC Channel Inhibitors

The following tables summarize the quantitative data on the inhibitory effects of various CRAC channel inhibitors on cytokine release and related cellular responses.

InhibitorCell TypeAssayCytokine/ReadoutIC50 ValueReference
Synta-66 Pulmonary CD8+ T cells (from COPD patients)ELISAIFN-γ>95% inhibition at 1000 nM[1]
Pulmonary CD8+ T cells (from COPD patients)ELISAIL-2>90% inhibition at 1000 nM[1]
Pulmonary CD8+ T cells (from COPD patients)ELISATNF-α>90% inhibition at 1000 nM[1]
RO2959 Human primary CD4+ T cellsSOCE AssayCalcium Influx265 nM[2]
RBL-2H3 cellsElectrophysiologyICRAC402 nM[2][8]
CHO cells (expressing human Orai1/Stim1)SOCE AssayCalcium Influx25 nM[2]
Human T cellsELISAIL-2 ProductionPotent inhibitor[2]
YM-58483 (BTP2) Human T cellsElectrophysiologyCRAC channels~10 nM[8]
Human whole bloodELISAIL-5~100 nM
GSK-5498A Mast cells / T cellsMediator/Cytokine ReleaseInflammatory mediators1 µM[9]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a method to assess the effect of a CRAC channel inhibitor on cytokine release from stimulated human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (and/or specific inhibitors like Synta-66, RO2959, YM-58483)

  • Stimulating agents:

    • Phytohemagglutinin (PHA)

    • Anti-CD3 and anti-CD28 antibodies

    • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • 96-well cell culture plates

  • Cytokine detection assay kits (e.g., ELISA or multiplex bead array) for human IL-2, IFN-γ, TNF-α, IL-6, etc.

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Inhibitor Treatment:

    • Prepare a stock solution of the CRAC channel inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in complete RPMI 1640 medium. Ensure the final DMSO concentration is below 0.1% to avoid toxicity.

    • Add the diluted inhibitor to the wells containing PBMCs and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a stimulation cocktail. For T-cell receptor-mediated stimulation, use plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL). Alternatively, for a more general stimulation, use PHA (e.g., 5-10 µg/mL) or PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL).

    • Add the stimulation cocktail to the wells. Include appropriate controls: unstimulated cells (vehicle control) and stimulated cells without inhibitor.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokines being measured.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6) in the supernatants using ELISA or a multiplex bead array assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each inhibitor concentration compared to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[10]

Protocol 2: Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the identification of specific cell populations producing cytokines and the effect of the CRAC channel inhibitor at a single-cell level.

Materials:

  • Same as Protocol 1, with the addition of:

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Cell Stimulation: Add the stimulation cocktail as described in Protocol 1.

  • Protein Transport Inhibition: Approximately 2-4 hours after stimulation, add Brefeldin A (e.g., 10 µg/mL) or Monensin to each well to block cytokine secretion and cause intracellular accumulation.

  • Incubation: Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.

  • Cell Surface Staining:

    • Harvest the cells and wash with PBS.

    • Stain the cells with fluorochrome-conjugated antibodies against cell surface markers for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit according to the manufacturer's protocol.

  • Intracellular Cytokine Staining:

    • Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cytokine-producing cells within specific T-cell subsets (e.g., CD4+ or CD8+ T cells) and the reduction in this percentage in the presence of the CRAC channel inhibitor.

Visualizations

Signaling Pathway of T-Cell Activation and Cytokine Release

The following diagram illustrates the signaling cascade leading to cytokine production upon T-cell activation and the point of intervention for a CRAC channel inhibitor.

T_Cell_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_inhibitor Antigen Antigen APC Antigen Presenting Cell TCR T-Cell Receptor APC->TCR Antigen Presentation PLC PLCγ TCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 generates IP3R IP3 Receptor IP3->IP3R binds to CRAC_Channel ORAI1 (CRAC Channel) Ca_in CRAC_Channel->Ca_in Ca²⁺ influx (SOCE) Ca_out Calcineurin Calcineurin Ca_in->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (active) NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocates to STIM1 STIM1 STIM1->CRAC_Channel activates Ca_ER IP3R->Ca_ER releases Ca_ER->STIM1 sensed by Gene Cytokine Gene Transcription (IL-2, IFN-γ, TNF-α) NFAT_nuc->Gene activates Cytokine_mRNA Cytokine mRNA Gene->Cytokine_mRNA Cytokine_Protein Cytokine Release Cytokine_mRNA->Cytokine_Protein translates to CRAC_Inhibitor CRAC Channel Inhibitor-1 CRAC_Inhibitor->CRAC_Channel blocks

Caption: T-Cell activation signaling pathway and CRAC channel inhibition.

Experimental Workflow for Cytokine Release Assay

The following diagram outlines the general workflow for performing a cytokine release assay to evaluate the efficacy of a CRAC channel inhibitor.

CRA_Workflow start Start isolate_pbmcs Isolate PBMCs from Healthy Donor Blood start->isolate_pbmcs seed_cells Seed PBMCs in 96-well Plate isolate_pbmcs->seed_cells pre_incubate Pre-incubate with CRAC Channel Inhibitor (1-2 hours) seed_cells->pre_incubate control_unstimulated Unstimulated Control (Vehicle only) stimulate Stimulate Cells (e.g., anti-CD3/CD28, PHA) pre_incubate->stimulate control_stimulated Stimulated Control (No Inhibitor) incubate Incubate (24-72 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokines Measure Cytokines (ELISA or Multiplex Assay) collect_supernatant->measure_cytokines analyze_data Data Analysis (IC50 Calculation) measure_cytokines->analyze_data end End analyze_data->end

References

Application Notes and Protocols for CRAC Channel Inhibitor-1 in NFAT Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are key regulators of intracellular calcium (Ca2+) signaling, particularly in immune cells.[1][2] These channels are composed of the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum, which act as Ca2+ sensors, and Orai proteins that form the pore of the channel in the plasma membrane.[3][4] Upon depletion of endoplasmic reticulum Ca2+ stores, STIM proteins activate Orai channels, leading to a sustained influx of extracellular Ca2+.[2][3] This increase in intracellular Ca2+ activates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[2][5] Dephosphorylated NFAT translocates to the nucleus, where it regulates the expression of genes crucial for T-cell activation and inflammatory responses.[2][5][6] Dysregulation of the CRAC-NFAT signaling pathway is implicated in various autoimmune and inflammatory diseases, making CRAC channels a promising therapeutic target.[4][6]

This document provides a detailed protocol for an NFAT activation assay using a generic CRAC channel inhibitor, referred to as "CRAC channel inhibitor-1," to assess its inhibitory effect on the CRAC-NFAT signaling pathway. The primary method described is a luciferase reporter gene assay, a common and robust method for quantifying NFAT transcriptional activity.[7][8][9]

Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition, it is essential to visualize the signaling cascade and the experimental procedure.

CRAC_NFAT_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Ca Ca2+ STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive Depletion Orai1_closed Closed Orai1 Channel STIM1_inactive->Orai1_closed Activation Ca_ion Ca2+ Orai1_closed->Ca_ion Ca2+ Influx CRAC_Inhibitor CRAC Channel Inhibitor-1 CRAC_Inhibitor->Orai1_closed Inhibition Calcineurin_inactive Inactive Calcineurin NFAT_P Phosphorylated NFAT (Inactive) Calcineurin_inactive->NFAT_P Dephosphorylation NFAT_active Active NFAT NFAT_P->NFAT_active Nuclear Translocation Ca_ion->Calcineurin_inactive Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_active->Gene_Expression Transcription

Caption: CRAC Channel-NFAT Signaling Pathway.

NFAT_Assay_Workflow start Start plate_cells Plate NFAT Reporter Cells in 96-well Plate start->plate_cells incubate1 Incubate Cells (e.g., 24 hours) plate_cells->incubate1 add_inhibitor Add this compound (Varying Concentrations) incubate1->add_inhibitor pre_incubate Pre-incubate with Inhibitor (e.g., 1 hour) add_inhibitor->pre_incubate stimulate_cells Stimulate NFAT Activation (e.g., PMA/Ionomycin) pre_incubate->stimulate_cells incubate2 Incubate for Reporter Gene Expression (e.g., 6-8 hours) stimulate_cells->incubate2 lyse_cells Lyse Cells and Add Luciferase Substrate incubate2->lyse_cells read_luminescence Measure Luminescence lyse_cells->read_luminescence analyze_data Data Analysis (IC50 Calculation) read_luminescence->analyze_data end End analyze_data->end

Caption: NFAT Activation Assay Experimental Workflow.

Quantitative Data Summary

The following table summarizes the inhibitory potency of various known CRAC channel inhibitors on Ca2+ influx or NFAT-related activities, providing a reference for expected outcomes with "this compound."

InhibitorAssay Type/Cell LineEndpoint MeasuredIC50 ValueReference(s)
RP4010 Jurkat CellsThapsigargin-induced Ca2+ influx60 nM[10]
Jurkat CellsNFAT-regulated signaling100 nM[10]
Pancreatic Cancer Cell Lines (L3.6pl, BxPC-3)Cell Proliferation~1 µM - 26 µM[2]
Synta 66 RBL CellsICRAC (CRAC current)1.4 µM[4]
Jurkat T-cells (in response to thapsigargin)NFAT1 Nuclear TranslocationEffective at 5 µM[5]
BTP-2 (YM-58483) Various cell typesStore-operated Ca2+ entry (SOCE)Low µM to nM range[4]
GSK-5498A HEK cells expressing STIM1/ORAI1ICRAC (CRAC current)~1 µM[4]
GSK-5503A HEK293 cellsSTIM1-mediated ORAI1/ORAI3 currents~4 µM[4]
SKF-96365 Jurkat T cellsThapsigargin-induced SOCE12 µM[4]

Experimental Protocol: NFAT-Luciferase Reporter Assay

This protocol details the steps to quantify the inhibitory effect of "this compound" on NFAT activation using a luciferase reporter gene assay in a 96-well format.

Materials and Reagents
  • Cells: Jurkat T-cells or HEK293 cells stably transfected with an NFAT-luciferase reporter construct.

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • NFAT Activation Stimuli:

    • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.

    • Anti-CD3 antibody (for Jurkat T-cells).

  • Assay Plate: White, clear-bottom 96-well cell culture plates.

  • Luciferase Assay System: Commercially available kit (e.g., Promega Bio-Glo™, ONE-Step™ Luciferase Assay System).

  • Luminometer: Plate reader capable of measuring luminescence.

  • Phosphate-Buffered Saline (PBS) .

Procedure
  • Cell Seeding: a. Culture the NFAT reporter cells to ~80% confluency. b. Harvest the cells and determine the cell density and viability. c. Resuspend the cells in fresh culture medium to a final concentration of 2 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well). e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of "this compound" in cell culture medium. It is recommended to prepare 2X concentrated solutions. b. Also prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration). c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 50 µL of the diluted inhibitor or vehicle control to the respective wells. e. Pre-incubate the plate at 37°C for 1 hour.

  • NFAT Activation: a. Prepare a 2X working solution of the NFAT activation stimulus. For example:

    • PMA (final concentration 20 ng/mL) and Ionomycin (final concentration 1 µM).
    • Anti-CD3 antibody (final concentration as optimized for the cell line). b. Add 50 µL of the 2X stimulus solution to each well (except for the unstimulated control wells, to which 50 µL of medium is added). c. The final volume in each well should be 100 µL. d. Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours. This incubation time allows for the expression of the luciferase reporter gene.

  • Luminescence Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add 100 µL of the luciferase reagent to each well. d. Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for cell lysis and stabilization of the luminescent signal. e. Measure the luminescence using a plate luminometer.

Data Analysis
  • Calculate Relative Luminescence Units (RLU): Subtract the average RLU of the unstimulated control wells from all other RLU values.

  • Normalize Data: Express the RLU of the inhibitor-treated wells as a percentage of the RLU from the stimulated vehicle control wells (set to 100%).

  • Generate Dose-Response Curve: Plot the percentage of NFAT activation against the logarithm of the inhibitor concentration.

  • Determine IC50 Value: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in NFAT activation.

Conclusion

The NFAT activation reporter assay is a robust and sensitive method for screening and characterizing inhibitors of the CRAC channel pathway. By following this detailed protocol, researchers can effectively evaluate the potency of "this compound" and similar compounds, providing valuable data for drug discovery and development programs targeting autoimmune and inflammatory diseases.

References

Application Notes: Western Blot Analysis of STIM1/Orai1 Expression Following Treatment with CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are crucial mediators of store-operated calcium entry (SOCE), a fundamental signaling pathway in various cell types, including immune and neuronal cells.[1][2][3] This pathway is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1).[4][5] Following Ca²⁺ store depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly binds to and activates the Orai1 channel, the pore-forming subunit of the CRAC channel, leading to Ca²⁺ influx.[1][3][4]

CRAC channel inhibitors are small molecules designed to block this pathway and are valuable tools for studying cellular processes and for potential therapeutic applications in autoimmune diseases, inflammation, and some cancers.[6][7][8] These inhibitors typically act by directly blocking the Orai1 pore or by interfering with the STIM1-Orai1 interaction, thus inhibiting channel function.[8][9][10]

A common question is whether these inhibitors affect the expression levels of the core CRAC channel proteins, STIM1 and Orai1. Generally, acute treatment with CRAC channel inhibitors modulates channel activity rather than altering the total cellular expression of STIM1 or Orai1 proteins.[11] Therefore, Western blotting in this context is not typically used to assess drug-induced changes in protein expression but serves as a critical quality control step to:

  • Confirm the presence and baseline expression levels of STIM1 and Orai1 in the cellular model being used.

  • Verify equal protein loading across different treatment groups.

  • Rule out non-specific effects of the inhibitor on protein degradation pathways under the experimental conditions.

These application notes provide a detailed protocol for performing a Western blot to detect STIM1 and Orai1 in cells treated with a generic CRAC channel inhibitor.

STIM1/Orai1 Signaling Pathway and Inhibitor Action

The diagram below illustrates the sequence of events in store-operated calcium entry (SOCE) and highlights the point of intervention for CRAC channel inhibitors.

STIM1_Orai1_Signaling cluster_ER Endoplasmic Reticulum (ER) ER_Store Ca²⁺ Store STIM1_inactive STIM1 (Dimer) Inactive ER_Store->STIM1_inactive High [Ca²⁺]ER STIM1_active STIM1 (Oligomer) Active ER_Store->STIM1_active Low [Ca²⁺]ER triggers oligomerization Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Translocation & STIM1-Orai1 Binding Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Ca_ext Extracellular Ca²⁺ Ca_ext->Orai1_open Ca²⁺ Influx Inhibitor CRAC Channel Inhibitor Inhibitor->Orai1_open Blocks Pore or Allosteric Modulation Depletion Store Depletion (e.g., Thapsigargin) Depletion->ER_Store Inhibits SERCA pump

Caption: Store-Operated Calcium Entry (SOCE) pathway and inhibitor action.

Experimental Workflow

This diagram outlines the complete workflow from cell culture to data analysis for assessing STIM1 and Orai1 expression via Western blot.

WB_Workflow arrow Start 1. Cell Culture (e.g., Jurkat, HEK293) Treatment 2. Treatment - CRAC Inhibitor (e.g., 0.1-10 µM) - Vehicle Control (e.g., DMSO) Start->Treatment Harvest 3. Cell Harvest & Lysis (RIPA Buffer + Protease Inhibitors) Treatment->Harvest Quantify 4. Protein Quantification (BCA Assay) Harvest->Quantify Prepare 5. Sample Preparation - Normalize concentration - Add Laemmli buffer Quantify->Prepare Heat 6. Denaturation - STIM1: Boil 5-10 min at 95-100°C - Orai1: Incubate 10-20 min at 70°C (Do NOT boil multi-pass membrane proteins) Prepare->Heat Electrophoresis 7. SDS-PAGE (10-12% Acrylamide Gel) Heat->Electrophoresis Transfer 8. Protein Transfer (PVDF or Nitrocellulose Membrane) Electrophoresis->Transfer Block 9. Blocking (5% non-fat milk or BSA in TBST) Transfer->Block Antibody1 10. Primary Antibody Incubation (Anti-STIM1, Anti-Orai1, Anti-Actin) Overnight at 4°C Block->Antibody1 Antibody2 11. Secondary Antibody Incubation (HRP-conjugated) 1-2 hours at RT Antibody1->Antibody2 Detect 12. Detection (ECL Substrate) Antibody2->Detect Analyze 13. Imaging & Densitometry Analysis Detect->Analyze

Caption: Western blot workflow for STIM1/Orai1 detection.

Detailed Experimental Protocol

This protocol is optimized for detecting total STIM1 and Orai1 from cultured mammalian cells.

A. Reagents and Buffers
  • Cell Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.

  • Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • 4X SDS-PAGE Sample Buffer (Laemmli): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.

  • Tris-Glycine SDS Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% SDS.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

  • TBST Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibodies:

    • Rabbit anti-STIM1 (validated for Western Blot)

    • Rabbit or Mouse anti-Orai1 (validated for Western Blot)

    • Mouse anti-β-Actin or anti-GAPDH (loading control)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG or Goat anti-Mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

B. Cell Treatment and Lysate Preparation
  • Cell Culture: Plate cells (e.g., HEK293, Jurkat, HeLa) and grow to 70-90% confluency.

  • Inhibitor Treatment: Treat cells with the desired concentrations of the CRAC channel inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 1-24 hours).

  • Cell Harvest:

    • Aspirate the culture medium and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors directly to the plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysis: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford protein assay.

C. SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) with RIPA buffer.

    • Add 4X SDS-PAGE Sample Buffer to a final concentration of 1X.

  • Denaturation:

    • For STIM1 and the loading control, boil the samples at 95-100°C for 5-10 minutes.

    • For Orai1 , a multi-pass transmembrane protein, avoid boiling. Instead, incubate at 70°C for 10-20 minutes to prevent aggregation.[12]

  • Electrophoresis:

    • Load 20-50 µg of total protein per well onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Membrane Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A standard transfer is 100V for 90 minutes or overnight at 20V in a cold room.

  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Incubate the membrane in Blocking Buffer for 1-2 hours at room temperature with gentle agitation.[13][14]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. It is recommended to probe for one protein per blot.

    • The next day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.

    • Image the blot using a chemiluminescence detection system.

Data Presentation and Expected Results

As CRAC channel inhibitors primarily target channel function, significant changes in total STIM1 or Orai1 protein expression are not expected with short-term treatment.[11] Western blot results should confirm consistent expression across all treatment conditions. Densitometry can be used to quantify band intensity, which should then be normalized to a loading control (e.g., β-Actin).

The data can be presented in a table summarizing the normalized densitometry values.

Table 1: Representative Densitometry Analysis of STIM1 and Orai1 Expression

Treatment GroupSTIM1 / β-Actin (Relative Density)Orai1 / β-Actin (Relative Density)
Vehicle Control (DMSO)1.00 ± 0.081.00 ± 0.11
Inhibitor (0.1 µM)0.97 ± 0.101.03 ± 0.09
Inhibitor (1.0 µM)1.04 ± 0.070.95 ± 0.12
Inhibitor (10.0 µM)0.99 ± 0.090.98 ± 0.10
Values are represented as mean ± SEM from n=3 independent experiments. No statistically significant differences are observed.

The results in Table 1 illustrate the expected outcome: the expression levels of STIM1 and Orai1 remain stable despite increasing concentrations of the CRAC channel inhibitor. This confirms that the inhibitor's effect on calcium signaling is due to the modulation of channel activity, not a change in the abundance of the channel's protein components.

References

Application Notes and Protocols: Visualizing CRAC Channel Inhibition with Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling, playing a crucial role in a multitude of cellular processes including gene expression, proliferation, and immune responses.[1][2] The channel is comprised of two key proteins: the endoplasmic reticulum (ER) Ca²⁺ sensor, stromal interaction molecule 1 (STIM1), and the pore-forming subunit in the plasma membrane, Orai1.[2][3] Upon depletion of Ca²⁺ from the ER, STIM1 proteins translocate and cluster near the plasma membrane, where they interact with and activate Orai1 channels, leading to a sustained influx of extracellular Ca²⁺.[4][5][6]

Dysregulation of CRAC channel activity has been implicated in various pathologies such as autoimmune diseases, inflammatory conditions, and certain cancers.[1][7] This has made CRAC channels an attractive target for therapeutic intervention. "CRAC channel inhibitor-1 (compound 55)" is a small molecule designed for immunology-related research to modulate the function of these channels.[8]

Immunofluorescence staining is a powerful technique to visualize the subcellular localization of proteins and to study the effects of inhibitors on cellular signaling pathways. By using specific antibodies against STIM1 or downstream effectors like Nuclear Factor of Activated T-cells (NFAT), researchers can observe the consequences of CRAC channel inhibition.[4][9] For instance, a common application is to assess whether an inhibitor can prevent the characteristic redistribution of STIM1 from a diffuse ER pattern to distinct puncta near the plasma membrane following ER Ca²⁺ store depletion, a key step in CRAC channel activation.[4][10]

These application notes provide a detailed protocol for immunofluorescence staining to investigate the effects of "this compound" on STIM1 translocation.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the CRAC channel signaling pathway and the general workflow of the immunofluorescence protocol.

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (Inactive) Ca2+ Bound STIM1_active STIM1 (Active) Ca2+ Unbound STIM1_inactive->STIM1_active Conformational Change Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Translocates & Interacts with Ca_Store Ca2+ Store Ca_Store->STIM1_inactive Ca2+ Release Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Activates Ca_Signal Increased Cytosolic Ca2+ Orai1_open->Ca_Signal Ca2+ Influx Downstream Downstream Signaling (e.g., NFAT activation) Ca_Signal->Downstream Inhibitor CRAC Channel Inhibitor-1 Inhibitor->Orai1_closed Blocks Activation Thapsigargin Thapsigargin (Store Depletion) Thapsigargin->Ca_Store Depletes

Caption: CRAC Channel Signaling Pathway.

IF_Workflow A 1. Cell Seeding (on coverslips) B 2. Inhibitor Pre-incubation (this compound) A->B C 3. Store Depletion (e.g., Thapsigargin) B->C D 4. Fixation (e.g., 4% PFA) C->D E 5. Permeabilization (e.g., Triton X-100) D->E F 6. Blocking (e.g., BSA or serum) E->F G 7. Primary Antibody Incubation (e.g., anti-STIM1) F->G H 8. Secondary Antibody Incubation (Fluorophore-conjugated) G->H I 9. Mounting & Sealing H->I J 10. Imaging (Confocal Microscopy) I->J

References

Application Notes and Protocols for High-Throughput Screening of CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Release-Activated Calcium (CRAC) channels are key mediators of store-operated calcium entry (SOCE), a fundamental process in cellular signaling. These channels, primarily composed of the stromal interaction molecule 1 (STIM1) in the endoplasmic reticulum and the Orai1 protein in the plasma membrane, play a crucial role in the activation and function of immune cells, as well as in other cell types. Dysregulation of CRAC channel activity is implicated in various autoimmune diseases, allergic responses, and some cancers, making them a significant target for therapeutic intervention.[1][2][3]

High-throughput screening (HTS) assays are essential for the discovery of novel and potent CRAC channel inhibitors from large compound libraries. This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize such inhibitors, with a focus on fluorescence-based calcium influx assays. While specific data for a compound designated "CRAC channel inhibitor-1 (compound 55)" is not extensively available in the public domain, this guide will provide a framework for screening this and other potential inhibitors, using data from well-characterized compounds as examples.

CRAC Channel Signaling Pathway

The activation of CRAC channels is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This process triggers a conformational change in STIM1, the ER calcium sensor. Oligomerized STIM1 then translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel.[4][5] The opening of the Orai1 channel allows for a sustained influx of extracellular calcium into the cell, which in turn activates downstream signaling pathways, such as the calcineurin-NFAT pathway, leading to gene expression and various cellular responses.[4][5]

CRAC_Signaling_Pathway CRAC Channel Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) [Ca2+ high] STIM1_active STIM1 (active) [Ca2+ low] STIM1_inactive->STIM1_active conformational change Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed translocates & interacts with Ca_store Ca2+ Store Depletion Ca_store->STIM1_inactive triggers Orai1_open Orai1 (open) Orai1_closed->Orai1_open activates Ca_influx Ca2+ Influx Orai1_open->Ca_influx mediates Downstream Downstream Signaling (e.g., NFAT activation, Gene Expression) Ca_influx->Downstream activates Inhibitor CRAC Channel Inhibitor Inhibitor->Orai1_open blocks

Figure 1: CRAC Channel Signaling Pathway

High-Throughput Screening Workflow

A typical HTS campaign for CRAC channel inhibitors involves a primary screen to identify "hits" from a large compound library, followed by secondary assays to confirm their activity and determine their potency and mechanism of action.

HTS_Workflow HTS Workflow for CRAC Channel Inhibitors Start Start: Compound Library Primary_Screen Primary HTS: Fluorescence-Based Ca2+ Influx Assay (Single Concentration) Start->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Hit_ID->Primary_Screen Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Secondary_Screen Secondary Assays: - Electrophysiology (Patch Clamp) - Orthogonal Assays Dose_Response->Secondary_Screen SAR Structure-Activity Relationship (SAR) & Lead Optimization Secondary_Screen->SAR End Lead Candidate SAR->End

Figure 2: HTS Workflow

Data Presentation: Comparative Potency of Known CRAC Channel Inhibitors

The following table summarizes the inhibitory potency (IC50) of several well-characterized CRAC channel inhibitors. These values serve as a benchmark for evaluating newly identified compounds. It is important to note that IC50 values can vary depending on the assay format, cell type, and specific experimental conditions.

Compound NameAlternative NameIC50Assay TypeCell LineReference
Synta66 1.4 µMICRACRBL[6]
GSK-5498A ~1 µMICRACHEK293 (STIM1/Orai1)[6]
GSK-5503A ~4 µMICRACHEK293[6]
GSK-7975A ~4 µMICRACHEK293[6]
RO2959 400 nMICRACRBL-2H3[6]
YM-58483 BTP-2Potent inhibitorSOCEJurkat T cells[7]
SKF-96365 12 µMICRACJurkat T cells[6]
1-phenyl-3-(1-phenylethyl)urea Compound 13.25 ± 0.17 µMCa2+ influxHEK293 (STIM1/Orai1)[8]

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based Calcium Influx Assay

This protocol describes a cell-based, no-wash, fluorescent assay to measure store-operated calcium entry in a 384-well format, suitable for automated HTS.

Objective: To identify compounds that inhibit CRAC channel-mediated calcium influx.

Principle: Cells stably expressing STIM1 and Orai1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The endoplasmic reticulum calcium stores are depleted using a SERCA pump inhibitor like thapsigargin (B1683126) in a calcium-free medium. The subsequent addition of extracellular calcium triggers a robust calcium influx through the activated CRAC channels, leading to a significant increase in fluorescence. Putative inhibitors are pre-incubated with the cells and their effect on the calcium influx is measured.

Materials:

  • Cell Line: HEK293 cells stably co-expressing human STIM1 and Orai1.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Fluorescent Dye: Fluo-4 AM or other suitable calcium indicator.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Free Assay Buffer: Assay Buffer without CaCl2 and containing 0.5 mM EGTA.

  • Store Depletion Agent: Thapsigargin (TG).

  • Calcium Chloride (CaCl2) Solution: To reintroduce extracellular calcium.

  • Compound Plates: Containing test compounds, positive control (e.g., Synta66), and negative control (DMSO).

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding:

    • Seed HEK293-STIM1/Orai1 cells into 384-well assay plates at a density of 15,000-25,000 cells per well in their standard growth medium.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Aspirate the growth medium from the cell plates and add 20-25 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Store Depletion:

    • Using an automated liquid handler, add 5-10 µL of Calcium-Free Assay Buffer containing thapsigargin (final concentration, e.g., 1-2 µM) and the test compounds (final concentration, e.g., 10 µM; final DMSO concentration ≤ 0.5%) to the wells.

    • Incubate for 10-20 minutes at room temperature. This step allows for compound pre-incubation and depletion of intracellular calcium stores.

  • Measurement of Calcium Influx:

    • Place the assay plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler adds 10-15 µL of the CaCl2 solution (final concentration, e.g., 2 mM) to all wells to initiate calcium influx.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4) for 2-5 minutes.

Data Analysis:

  • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data using controls:

    • 0% Inhibition: Wells with DMSO (vehicle control).

    • 100% Inhibition: Wells with a known potent CRAC channel inhibitor at a saturating concentration.

  • Calculate the percent inhibition for each test compound.

  • "Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Secondary Assay: Electrophysiology (Whole-Cell Patch Clamp)

Objective: To confirm the direct inhibitory effect of hit compounds on the CRAC channel current (ICRAC) and to determine their potency with high precision.

Principle: The whole-cell patch-clamp technique allows for the direct measurement of the ion current flowing through CRAC channels in a single cell. ICRAC is activated by including a calcium chelator (e.g., BAPTA) in the intracellular pipette solution, which passively depletes the ER calcium stores. The effect of the compound on the magnitude of this current is then measured.

Materials:

  • Cell Line: HEK293 cells stably co-expressing human STIM1 and Orai1, or a cell line endogenously expressing CRAC channels (e.g., RBL-1 cells).

  • Patch-Clamp Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Extracellular (Bath) Solution: Containing (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl2, 2 MgCl2, 10 HEPES, pH 7.4 with NaOH.

  • Intracellular (Pipette) Solution: Containing (in mM): 135 Cs-methanesulfonate, 20 Cs-BAPTA, 10 HEPES, 3 MgCl2, pH 7.2 with CsOH.

  • Test Compounds: Dissolved in the extracellular solution.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Patch-Clamp Recording:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a potential of 0 mV.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 100 ms) every 2-5 seconds to elicit ICRAC. The current will develop over several minutes as the intracellular BAPTA diffuses into the cell and depletes the stores.

  • Compound Application:

    • Once a stable ICRAC is established, perfuse the cell with the extracellular solution containing the test compound at various concentrations.

    • Record the current until a new steady-state is reached.

  • Washout: Perfuse the cell with the control extracellular solution to observe the reversibility of the inhibition.

Data Analysis:

  • Measure the amplitude of the inward current at a negative potential (e.g., -80 mV).

  • Plot the percent inhibition of the current as a function of the compound concentration.

  • Fit the dose-response curve with a suitable equation (e.g., Hill equation) to determine the IC50 value.

Conclusion

The methodologies and data presented provide a comprehensive guide for the high-throughput screening and characterization of CRAC channel inhibitors. By employing a robust primary fluorescence-based assay followed by confirmatory electrophysiological studies, researchers can effectively identify and validate novel modulators of this important therapeutic target. The comparative data on known inhibitors offers a valuable benchmark for these discovery efforts.

References

"CRAC channel inhibitor-1" vehicle and solvent for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of CRAC Channel Inhibitor-1 (also known as Compound 55) in both in vitro and in vivo experimental settings. Adherence to these recommendations will help ensure the consistency and reliability of experimental outcomes.

Chemical and Physical Properties

This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, which are critical for store-operated calcium entry (SOCE) in a variety of cell types.[1][][3] Chemically, it is identified as N-[5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl]-2,6-difluorobenzamide.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H9ClF5N3O[4]
Molecular Weight413.73 g/mol [4]
CAS Number903591-53-7[4]
AppearanceSolid at room temperature[4]

Solubility and Vehicle Formulations

Proper dissolution of this compound is crucial for its biological activity. The choice of solvent and vehicle depends on the experimental model (in vitro vs. in vivo).

In Vitro Experiments

For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Table 2: Recommended Solvents for In Vitro Use

SolventConcentrationNotesReference
DMSO≥ 90 mg/mL (226.53 mM)Prepare high-concentration stock solutions (e.g., 10 mM) in DMSO.[5][6] For cellular experiments, dilute the stock solution in the appropriate cell culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
In Vivo Experiments

For animal studies, it is essential to use a vehicle that ensures the solubility and bioavailability of the inhibitor while minimizing toxicity. The following are common formulations for parenteral administration (e.g., IP, IV, IM, SC).

Table 3: Recommended Vehicle Formulations for In Vivo Use

FormulationComposition (v/v)Preparation NotesReference
Formulation 110% DMSO, 5% Tween 80, 85% SalineFirst, dissolve the inhibitor in DMSO. Then, add Tween 80 and mix. Finally, add saline gradually while vortexing to form a clear solution.[4]
Formulation 210% DMSO, 40% PEG300, 5% Tween 80, 45% SalineDissolve the inhibitor in DMSO. Add PEG300 and Tween 80, and mix thoroughly. Add saline in a stepwise manner with continuous mixing.[4]

Note: It is always advisable to first test the solubility of a small amount of the compound in the chosen vehicle before preparing a large batch. The working solution for in vivo experiments should be freshly prepared on the day of use.

Signaling Pathway

CRAC channels are composed of two key proteins: the stromal interaction molecule (STIM) in the endoplasmic reticulum (ER) membrane and Orai at the plasma membrane.[1][][3] Depletion of Ca2+ from the ER causes STIM1 to oligomerize and translocate to ER-plasma membrane junctions, where it activates Orai1 channels, leading to Ca2+ influx.[7] this compound typically acts by blocking the Orai protein, thus preventing calcium entry.[1]

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive Store Depletion STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Interaction Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Ca_influx Ca2+ Influx Orai1_open->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation, Gene Expression) Ca_influx->Downstream Receptor Cell Surface Receptor PLC PLC Receptor->PLC Agonist Agonist Agonist->Receptor IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R Ca2+ Release IP3R->ER_Ca Ca2+ Release Inhibitor CRAC Channel Inhibitor-1 Inhibitor->Orai1_open Blockade Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1_open

Caption: CRAC Channel Activation and Inhibition Pathway.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fura-2.

Workflow:

Caption: Workflow for an in vitro calcium influx assay.

Methodology:

  • Cell Preparation: Seed cells (e.g., Jurkat T-cells, HEK293 cells expressing STIM1/ORAI1) onto appropriate plates or coverslips and culture overnight.

  • Dye Loading: Load cells with a Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with Ca2+-free buffer to remove extracellular dye.

  • Inhibitor Incubation: Pre-incubate the cells with the desired concentration of this compound or vehicle control for 10-30 minutes.

  • Store Depletion: Initiate the experiment by perfusing the cells with a Ca2+-free buffer containing a store-depleting agent (e.g., 1 µM Thapsigargin) to empty the ER Ca2+ stores.

  • Calcium Add-back: After the cytosolic Ca2+ level has returned to baseline, reintroduce extracellular Ca2+ (e.g., 2 mM CaCl2) to the buffer to induce SOCE.

  • Data Acquisition: Continuously record the fluorescence intensity at the appropriate wavelengths for the chosen dye (for Fura-2, ratio of emissions at 510 nm following excitation at 340 nm and 380 nm).

  • Analysis: Quantify SOCE by measuring the peak increase in [Ca2+]i after the reintroduction of extracellular Ca2+. Compare the response in inhibitor-treated cells to vehicle-treated controls to determine the IC50 value.

In Vivo Efficacy Study in a Mouse Model of Allergic Asthma

This protocol is a general guideline for assessing the efficacy of this compound in a murine model of house dust mite (HDM)-induced allergic asthma.[8]

Workflow:

G cluster_endpoints Endpoints A Sensitization Phase: Intranasal HDM administration B Challenge Phase: Repeated intranasal HDM administration A->B C Treatment: Administer this compound or Vehicle (e.g., daily IP injection) B->C D Endpoint Analysis (24-48h post-final challenge) C->D E Bronchoalveolar Lavage (BAL) - Cell count and differentials - Cytokine levels (e.g., IL-4, IL-5, IL-13) D->E F Lung Histology - Inflammation scoring - Mucus production (PAS staining) D->F G Serum IgE levels D->G

References

Troubleshooting & Optimization

Navigating the Challenges of CRAC Channel Inhibitor-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Calcium Release-Activated Calcium (CRAC) channel is a critical mediator of store-operated calcium entry (SOCE) in various cell types, playing a pivotal role in immune responses, T-cell activation, and other physiological processes. CRAC channel inhibitor-1, also known as N-[5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl]-2,6-difluorobenzamide, is a potent tool for studying these pathways. However, its hydrophobic nature often presents significant solubility challenges in aqueous experimental environments. This technical support center provides a comprehensive guide to understanding and overcoming these issues, ensuring the successful application of this inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a powerful organic solvent capable of dissolving this hydrophobic compound at high concentrations.

Q2: What is a typical stock solution concentration for this compound?

A2: While specific solubility data for this compound is not widely published, a common practice for similar GSK CRAC channel inhibitors is to prepare a 10 mM stock solution in DMSO.[1] It is always recommended to start with a small amount of the compound to ensure it dissolves completely at your desired concentration.

Q3: My this compound precipitates when I add it to my cell culture medium. What is happening?

A3: This is a common issue known as "precipitation upon dilution." When a concentrated DMSO stock of a hydrophobic compound is added to an aqueous solution like cell culture media, the abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.

Q4: How can I prevent my inhibitor from precipitating in my experimental setup?

A4: Several strategies can be employed to prevent precipitation. These are detailed in the Troubleshooting Guide below and include maintaining a low final DMSO concentration, using a stepwise dilution method, and ensuring thorough mixing.

Troubleshooting Guide: Solubility Issues and Solutions

Researchers may encounter precipitation of this compound at various stages of their experiment. This guide provides systematic solutions to these common problems.

Issue 1: Difficulty Dissolving the Compound to Create a Stock Solution
  • Problem: The powdered compound does not fully dissolve in DMSO.

  • Solution:

    • Gentle Warming: Warm the solution to 37°C to increase solubility.

    • Sonication: Use a sonicator bath for short intervals to aid dissolution.

    • Alternative Solvents: If DMSO fails, ethanol (B145695) or dimethylformamide (DMF) may be attempted, though DMSO is the most commonly reported solvent.

Issue 2: Precipitation When Preparing Working Solutions in Aqueous Buffers or Media
  • Problem: The inhibitor precipitates out of solution when the DMSO stock is diluted into the final experimental buffer or cell culture medium.

  • Solutions:

    • Control Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%.[2][3] High concentrations of DMSO can be toxic to cells and increase the likelihood of precipitation.

    • Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume, perform one or more intermediate dilutions in your aqueous buffer or media. This gradual change in solvent polarity can help keep the compound in solution.

    • Pre-warming Media: Pre-warming the cell culture media or buffer to 37°C can help maintain the solubility of the inhibitor upon dilution.

    • Rapid Mixing: Add the inhibitor stock to the media while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that can trigger precipitation.

Quantitative Data Summary

Compound ClassRecommended SolventTypical Stock Concentration
GSK CRAC Channel InhibitorsDMSO10 mM

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 413.73 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 4.14 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Gently vortex the tube until the compound is completely dissolved. If necessary, warm the solution to 37°C or sonicate briefly.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol for Preparing a Working Solution and Treating Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Cells plated in a multi-well plate

Procedure:

  • Determine the final concentration of the inhibitor needed for your experiment (e.g., 10 µM).

  • Calculate the volume of the 10 mM stock solution required. For a final volume of 1 mL and a final concentration of 10 µM, you will need 1 µL of the stock solution.

  • Important: Ensure the final DMSO concentration remains below 0.5% (e.g., for a 1:1000 dilution from the stock, the final DMSO concentration will be 0.1%).

  • While gently swirling the pre-warmed media in your culture well, add the calculated volume of the inhibitor stock solution directly to the media.

  • Mix thoroughly by gently pipetting up and down a few times or by gently rocking the plate.

  • Incubate your cells for the desired treatment period.

  • Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experimental design.

Visualizing Key Processes

To better understand the context of this compound's application, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand Receptor Receptor Ligand->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Orai1 Orai1 Ca2+ Ca2+ Orai1->Ca2+ Ca2+ Influx IP3R IP3R IP3->IP3R Binds NFAT_Activation NFAT Activation -> Gene Expression Ca2+->NFAT_Activation Leads to ER_Ca_Store ER Ca2+ Store IP3R->ER_Ca_Store Releases Ca2+ STIM1 STIM1 STIM1->Orai1 Activates ER_Ca_Store->STIM1 Depletion sensed by

Caption: CRAC Channel Signaling Pathway.

Experimental_Workflow Start Start Prepare_Cells Prepare Cells (e.g., Jurkat T-cells) Start->Prepare_Cells Load_Dye Load with Ca2+ Indicator Dye (e.g., Fura-2 AM) Prepare_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Baseline Measure Baseline Fluorescence Wash_Cells->Baseline Add_Inhibitor Add this compound (or Vehicle Control) Baseline->Add_Inhibitor Deplete_Stores Deplete ER Ca2+ Stores (e.g., with Thapsigargin) Add_Inhibitor->Deplete_Stores Measure_Release Measure Ca2+ Release from ER Deplete_Stores->Measure_Release Add_Ca Add Extracellular Ca2+ Measure_Release->Add_Ca Measure_Influx Measure Ca2+ Influx (SOCE) Add_Ca->Measure_Influx Analyze Analyze Data and Determine IC50 Measure_Influx->Analyze End End Analyze->End

References

"CRAC channel inhibitor-1" stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CRAC Channel Inhibitor-1 in cell culture media. Accurate and reproducible experimental outcomes rely on understanding and controlling the stability of your small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: Why is assessing the stability of this compound in cell culture media crucial for my experiments?

A: The stability of this compound in your experimental setup is fundamental for the correct interpretation of its biological effects.[1] If the compound degrades during an experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy.[1] Stability studies are therefore essential to establish a reliable concentration-response relationship and ensure the validity of your results.

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

A: Several factors can influence the stability of a small molecule like this compound in cell culture media:[1]

  • pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1]

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]

  • Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.[1][2]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[1] Additionally, cells themselves can metabolize the inhibitor.

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]

Q3: How should I prepare and store stock solutions of this compound?

A: For long-term storage, this compound powder is typically stable for years when stored at -20°C.[3] Stock solutions are often prepared in a solvent like DMSO. For optimal stability, it is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for up to a year or -20°C for shorter periods (e.g., one month).[3][4] It is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of Inhibitor Activity Over Time Compound degradation in media.Perform a stability study to determine the half-life of the inhibitor under your specific experimental conditions. Consider adding the inhibitor at multiple time points for long-duration experiments.
Adsorption to plasticware.Use low-protein-binding plates and tubes. Include a control group with the inhibitor in media without cells to assess non-specific binding.[5]
High Variability Between Replicates Inconsistent sample handling.Ensure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes.[1]
Incomplete solubilization.Visually inspect stock solutions for precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[1]
Precipitation of Inhibitor in Culture Media Exceeding solubility limit.Check the final concentration of your compound; it may be too high for the aqueous media. Try using a lower final concentration.[1]
Improper dilution method.Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.[1]
Use of cold media.Use pre-warmed media, as adding the compound to cold media can decrease its solubility.[1]

Quantitative Data Summary

As specific stability data for "this compound" is not publicly available, the following table provides a template with hypothetical data to illustrate how to present results from a stability study. Researchers should generate their own data using the protocol provided below.

Media Type Serum (%) Temperature (°C) Time (hours) Remaining Inhibitor-1 (%)
DMEM10370100
DMEM1037695
DMEM10371288
DMEM10372475
DMEM10374855
RPMI-164010372472
DMEM0372485

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in cell culture media over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • HPLC or LC-MS/MS system

  • Acetonitrile (B52724) or methanol (B129727) for protein precipitation and sample extraction[5]

  • Formic acid or hydrochloric acid (optional, to aid extraction)[5]

Procedure:

  • Preparation of Test Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Spike the cell culture medium (with or without serum, as required for your experiment) with this compound to achieve the desired final concentration. Ensure the final solvent concentration is low (typically <0.5%) to avoid toxicity.

  • Incubation:

    • Aliquot the test solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • Incubate the tubes at 37°C in a cell culture incubator.

  • Sample Collection:

    • At each designated time point, remove one aliquot from the incubator.

    • The t=0 sample should be processed immediately after preparation.

  • Sample Processing:

    • To precipitate proteins and extract the inhibitor, add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) to the media sample.[5]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing the inhibitor to a clean tube for analysis.

  • Analytical Quantification:

    • Analyze the supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

    • A standard curve of the inhibitor in the same media/solvent mixture should be prepared to accurately quantify the remaining compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.

    • Plot the percentage of remaining inhibitor versus time to determine the stability profile.

Visualizations

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ Store STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive High [Ca²⁺] STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Low [Ca²⁺] Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Translocation & Binding Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Conformational Change Ca_influx Orai1_open->Ca_influx Ca²⁺ CRAC_Inhibitor CRAC Channel Inhibitor-1 CRAC_Inhibitor->Orai1_open Blockade Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream Store_Depletion Store Depletion (e.g., IP₃)

Caption: CRAC Channel Signaling Pathway and Point of Inhibition.

Stability_Workflow A Prepare Stock Solution of Inhibitor-1 in DMSO B Spike Cell Culture Media with Inhibitor-1 A->B C Aliquot for Each Time Point (t=0, 2, 4, 8, 24h...) B->C D Incubate at 37°C, 5% CO₂ C->D E Collect Sample at Designated Time Point D->E At each time point F Protein Precipitation & Inhibitor Extraction (e.g., with Acetonitrile) E->F G Centrifuge to Pellet Debris F->G H Analyze Supernatant by HPLC or LC-MS/MS G->H I Quantify Remaining Inhibitor-1 vs. Standard Curve H->I J Plot % Remaining vs. Time I->J

Caption: Experimental Workflow for Stability Assessment.

References

Technical Support Center: Off-Target Effects of CRAC Channel Inhibitor-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) regarding the potential off-target effects of "CRAC channel inhibitor-1," a representative small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channels. Understanding these off-target effects is critical for the accurate interpretation of experimental results and the successful development of selective therapeutic agents.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with CRAC channel inhibitors due to off-target activities.

Problem Potential Cause Recommended Solution
Inconsistent inhibitor potency (variable IC50 values) across experiments. 1. Cell type variability: Different cell types express varying levels of Orai and STIM isoforms, as well as other ion channels that could be off-targets.[1] 2. Experimental conditions: Differences in temperature, buffer composition, or cell passage number can affect inhibitor activity.[1] 3. Inhibitor degradation: Improper storage or handling of the inhibitor can lead to loss of potency.[1]1. Characterize your cell line: Perform qPCR or Western blotting to determine the expression profile of Orai and STIM isoforms. 2. Standardize protocols: Maintain consistent experimental conditions. 3. Proper inhibitor handling: Aliquot and store the inhibitor as recommended by the manufacturer and use fresh dilutions for each experiment.
Observed cellular effects do not correlate with CRAC channel inhibition. 1. Off-target effects: The inhibitor may be acting on other signaling molecules or ion channels. For example, some CRAC channel modulators are known to affect SERCA pumps and potassium channels.[1][2] 2. Cellular toxicity: At high concentrations, some inhibitors can induce cytotoxicity, leading to artifacts.[1]1. Use multiple, structurally distinct inhibitors: Confirm the phenotype with different classes of CRAC channel inhibitors. 2. Perform rescue experiments: Use genetic approaches (e.g., siRNA knockdown of Orai or STIM) to mimic pharmacological inhibition and see if the phenotype is consistent.[1] 3. Assess cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations used in your experiments.[1]
Unexpected potentiation of calcium influx at low inhibitor concentrations. Bimodal effect of the inhibitor: Some compounds, like 2-APB, can potentiate CRAC channel activity at low concentrations and inhibit it at higher concentrations.[1]Perform a full dose-response curve: This will reveal the complete pharmacological profile of the inhibitor, including any potentiating effects at lower concentrations.[1]
Alterations in membrane potential unrelated to CRAC channel activity. Blockade of other ion channels: The inhibitor may be affecting other channels that contribute to the cell's membrane potential, such as potassium or sodium channels.Perform electrophysiological studies: Use patch-clamp techniques to directly measure the effect of the inhibitor on other major ion currents in the cell.

Quantitative Data on Inhibitor Selectivity

The following table summarizes the inhibitory profile of representative CRAC channel inhibitors against their primary target and known off-targets. Note that "this compound" is a placeholder, and the data presented are a composite from multiple known inhibitors to provide a general reference.

Inhibitor Primary Target IC50 (CRAC) Off-Target IC50 / % Inhibition (Off-Target) Reference Cell Type
Synta-66 CRAC Channel1.4 µMNo significant effect on a panel of 50 receptors, enzymes, and ion channels at 10 µM.Not applicableRBL cells
GSK-7975A CRAC Channel (Orai1/3)~4 µMTRPV6Potent inhibitionHEK293 cells
2-APB CRAC ChannelVariable (Potentiation at low µM, inhibition at high µM)SERCA pumps, Potassium channels, TRPV1/2/3VariableMultiple cell types
BTP2 (YM-58483) CRAC Channel~100 nMLess effective on ORAI3Not specifiedHuman T cells

Experimental Protocols

Assessing Off-Target Effects using Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of an inhibitor's effect on various ion channels.

Objective: To determine the selectivity of "this compound" by measuring its effects on a panel of key ion channels.

Materials:

  • HEK293 cells stably expressing the ion channel of interest (e.g., hERG, NaV1.5, CaV1.2, KV4.3, Kir2.1).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Appropriate internal and external recording solutions for the specific ion channel being studied.

  • "this compound" stock solution.

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single cell.

  • Current Recording: Apply a voltage protocol specific for the ion channel being studied to elicit and record the corresponding ionic current.

  • Baseline Measurement: Record a stable baseline current for at least 3-5 minutes.

  • Inhibitor Application: Perfuse the cell with the external solution containing "this compound" at various concentrations.

  • Effect Measurement: Record the current in the presence of the inhibitor until a steady-state effect is observed.

  • Washout: Perfuse the cell with the control external solution to determine the reversibility of the inhibitor's effect.

  • Data Analysis: Measure the peak current amplitude before and after inhibitor application to determine the percentage of inhibition. Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Calcium Imaging for Store-Operated Calcium Entry (SOCE)

This protocol is used to assess the on-target effect of the inhibitor on CRAC channel-mediated calcium influx.

Objective: To measure the potency of "this compound" in blocking SOCE.

Materials:

  • Cells of interest (e.g., Jurkat T cells, RBL cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Thapsigargin (B1683126) or other SERCA pump inhibitor.

  • Calcium-free and calcium-containing extracellular buffers.

  • Fluorescence microscope or plate reader.

  • "this compound".

Procedure:

  • Cell Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Baseline Measurement: Place the dye-loaded cells in a calcium-free buffer and measure the baseline fluorescence.

  • Store Depletion: Add thapsigargin to the calcium-free buffer to passively deplete the endoplasmic reticulum calcium stores, which will trigger the activation of CRAC channels.

  • SOCE Measurement: Reintroduce a calcium-containing buffer to the cells and measure the subsequent increase in intracellular calcium, which represents SOCE.

  • Inhibitor Treatment: To test the effect of the inhibitor, pre-incubate the cells with "this compound" before store depletion or add it concurrently with the reintroduction of the calcium-containing buffer.

  • Data Analysis: Quantify the magnitude of SOCE in the presence and absence of the inhibitor to determine its inhibitory effect and calculate the IC50.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my CRAC channel inhibitor showing different IC50 values in different cell lines?

A1: This is a common observation and can be attributed to several factors.[1] Different cell lines may have varying expression levels of the CRAC channel components (STIM and Orai proteins). Additionally, the presence of different off-target ion channels in various cell lines can influence the apparent potency of the inhibitor.[1] It is crucial to characterize the molecular makeup of your experimental system.

Q2: I see a decrease in cell viability at higher concentrations of my inhibitor. How can I be sure the observed effects are due to CRAC channel inhibition and not toxicity?

A2: It is essential to perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) in parallel with your functional experiments.[1] This will allow you to determine the concentration range at which the inhibitor is not causing significant cell death. Any functional effects should be observed at non-toxic concentrations. Furthermore, using a second, structurally different CRAC channel inhibitor should produce a similar phenotype if the effect is on-target.[1]

Q3: My inhibitor seems to affect other calcium channels. How can I confirm this?

A3: The most direct way to confirm off-target effects on other calcium channels is through patch-clamp electrophysiology, as detailed in the protocol above.[4] By expressing specific voltage-gated or ligand-gated calcium channels in a cell line that lacks endogenous CRAC channel activity, you can directly test the effect of your inhibitor on these channels.

Q4: Can off-target effects be beneficial?

A4: While off-target effects are often considered undesirable as they can complicate data interpretation and lead to side effects in a therapeutic context, they can occasionally reveal novel polypharmacology that may be beneficial for certain complex diseases. However, any such effects must be carefully characterized and understood.

Visualizations

CRAC_Signaling_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R activates Orai1 Orai1 (CRAC Channel) Ca_influx Ca2+ Influx Orai1->Ca_influx Receptor Receptor Receptor->PLC STIM1_inactive STIM1 (Ca2+ bound) Inactive STIM1_active STIM1 (Ca2+ unbound) Active STIM1_inactive->STIM1_active conformational change STIM1_active->Orai1 translocates & activates ER_Ca Ca2+ Store ER_Ca->STIM1_inactive depletion IP3R->ER_Ca releases Ca2+ Agonist Agonist Agonist->Receptor Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream Inhibitor CRAC Channel Inhibitor-1 Inhibitor->Orai1 blocks

Caption: CRAC Channel Activation and Inhibition Pathway.

Experimental_Workflow start Start: Test Compound (this compound) primary_screen Primary Screen: SOCE Assay (Calcium Imaging) start->primary_screen is_active Compound Active? primary_screen->is_active secondary_screen Secondary Screen: Patch-Clamp for ICRAC is_active->secondary_screen Yes inactive Inactive is_active->inactive No is_potent Potent & Selective? secondary_screen->is_potent off_target_screen Off-Target Screening: Ion Channel Panel is_potent->off_target_screen Yes not_selective Not Selective / Toxic is_potent->not_selective No cytotoxicity_assay Cytotoxicity Assay off_target_screen->cytotoxicity_assay analyze_data Analyze Data: Determine Selectivity Profile cytotoxicity_assay->analyze_data end End: Characterized Inhibitor analyze_data->end

Caption: Experimental Workflow for Inhibitor Specificity.

References

"CRAC channel inhibitor-1" cytotoxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with "CRAC channel inhibitor-1" in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a CRAC channel inhibitor? A1: Calcium Release-Activated Ca2+ (CRAC) channels are crucial for mediating calcium entry into cells after the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE).[1][2] The channel is composed of two key proteins: STIM, the calcium sensor in the endoplasmic reticulum (ER), and Orai, the pore-forming unit in the plasma membrane. When ER calcium is depleted, STIM proteins sense this change, cluster together, and interact with Orai proteins to open the channel, allowing calcium to flow into the cell.[2][3] This calcium influx activates downstream signaling pathways, like the NFAT pathway, which regulate gene expression, proliferation, and other cellular functions. CRAC channel inhibitors typically work by blocking the Orai pore, targeting STIM proteins, or interfering with the STIM-Orai interaction to prevent this calcium influx.[4]

Q2: What is a good starting concentration for my cell viability experiments with Inhibitor-1? A2: The optimal concentration is highly dependent on your specific cell line and the inhibitor's potency. As a starting point, it is recommended to perform a dose-response experiment covering a wide range of concentrations. Based on published data for various CRAC channel inhibitors, a range from 1 nM to 50 µM is a comprehensive starting point.[5] For example, the potent inhibitor YM-58483 has an IC50 of ~100 nM, while others like Synta 66 have an IC50 in the low micromolar range (~1.4-3 µM).[1][6] Always include a vehicle control (e.g., DMSO) to account for solvent effects.[7]

Q3: How long should I incubate my cells with Inhibitor-1? A3: Incubation time depends on the biological question. For general cytotoxicity screening, incubation periods of 24, 48, or 72 hours are common to observe effects on cell proliferation and viability.[5] If you are studying more acute effects on signaling pathways, a much shorter incubation time aligned with the kinetics of that process would be necessary. A time-course experiment is advisable to determine the optimal endpoint for your specific assay.[5]

Q4: Why am I observing high cytotoxicity with Inhibitor-1? A4: High cytotoxicity can stem from several factors. The inhibitor concentration may be too high, leading to off-target effects on other ion channels or signaling molecules.[5][8] At high concentrations, some compounds can induce cytotoxicity as a secondary, non-specific effect.[8] It is also critical to ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤0.1%) and that a solvent-only control is included to rule out solvent toxicity.[5] Some inhibitors are also known to have complex pharmacology; for instance, 2-APB can affect SERCA pumps and potassium channels.[8]

Q5: Are there different classes of CRAC channel inhibitors I should be aware of? A5: Yes, CRAC channel inhibitors are not all the same. They can differ in their chemical structure, selectivity, potency, and mechanism of action.[9] For example, some compounds like GSK-7975A are thought to act as allosteric blockers of the Orai pore.[10] Others may interfere with the STIM1 clustering process. Furthermore, selectivity varies greatly; older inhibitors like 2-APB and SKF-96365 have known off-target effects, while newer compounds like Synta 66 and various GSK inhibitors have been developed for improved selectivity.[1][8] It is always recommended to confirm a phenotype using multiple, structurally distinct inhibitors.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Cell Viability / High Cytotoxicity 1. Inhibitor concentration is too high.[5]2. Off-target effects at high concentrations.[8]3. Solvent (e.g., DMSO) toxicity.[5]1. Lower the concentration range of the inhibitor.2. Use the lowest effective concentration that inhibits CRAC channel function to minimize off-target effects.3. Ensure the final solvent concentration is non-toxic (typically ≤0.1%) and include a solvent control.[5]
No Observed Effect / Low Potency 1. Inhibitor concentration is too low.2. Incubation time is too short.3. Low expression of CRAC channel components (STIM/Orai) in the cell line.[5]4. Inhibitor has degraded due to improper storage or handling.[8]1. Increase the concentration range in your dose-response experiment.[5]2. Increase the incubation time (e.g., test 24, 48, and 72 hours).[5]3. Verify STIM/Orai expression in your cell line using qPCR or Western blot.[8]4. Aliquot the inhibitor, store as recommended, and prepare fresh dilutions for each experiment.[8]
High Variability Between Replicates 1. Inconsistent cell seeding density.2. Pipetting errors during compound addition or assay steps.3. "Edge effects" in the multi-well plate.1. Ensure a homogenous single-cell suspension before seeding; optimize seeding density.2. Use calibrated pipettes and be consistent with technique.3. Avoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity.
Inconsistent IC50 Values Across Experiments 1. Cell passage number and health variability.2. Differences in experimental conditions (e.g., temperature, buffer composition).[8]3. Inhibitor degradation.[8]1. Use cells within a consistent, low passage number range.2. Standardize all protocols and maintain consistent conditions for every experiment.[8]3. Prepare fresh inhibitor dilutions from a properly stored stock for each experiment.[8]
Biphasic Effect (Potentiation at Low Doses) 1. Some inhibitors, like 2-APB, are known to potentiate CRAC channel activity at low concentrations and inhibit at higher concentrations.[8][11]1. Perform a full dose-response curve with a wide range of concentrations (e.g., several logs) to reveal the complete pharmacological profile of the inhibitor.[8]

Reference Data: Potency of Known CRAC Channel Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency. The values below are provided as a reference and can vary significantly based on the cell type and assay conditions.

InhibitorReported IC50Reference(s)
YM-58483 (BTP2)~100 nM[6]
Zegocractin (CM-4620)~119 nM[2]
RO2959~25 - 402 nM[2][6]
"Compound 22"~380 nM[1][7]
GSK-5498A1 µM[6]
MRS18451.7 µM[6]
Synta 66~1.4 - 3 µM[1][6]
GSK-7975A~3.4 µM[6]
SKF-96365~4 µM[7]
2-Aminoethyldiphenyl borate (B1201080) (2-APB)Inhibits at >20 µM (Biphasic)[1]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin-Based)

This protocol assesses cell viability by measuring the metabolic reduction of resazurin (B115843) (a blue, non-fluorescent dye) to resorufin (B1680543) (a pink, highly fluorescent compound) by viable cells.

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend them in a complete culture medium to achieve the desired concentration.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[5]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]

  • Compound Preparation and Addition:

    • Prepare a concentrated stock solution of Inhibitor-1 (e.g., 10 mM) in DMSO.[5]

    • Perform serial dilutions of the stock solution in a complete culture medium to prepare 2X working solutions of your desired final concentrations (e.g., 0.02, 0.2, 2, 10, 20, 50, 100, and 200 µM).

    • Prepare 2X working solutions for a positive control (e.g., 20 µM Staurosporine) and a vehicle control (e.g., 0.2% DMSO).[5]

    • Carefully remove the medium from the wells and add 100 µL of the 2X working solutions to the respective wells, resulting in a final volume of 200 µL and a 1X final inhibitor concentration.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • Resazurin Assay:

    • After incubation, add 20 µL of a resazurin solution to each well.[5]

    • Incubate for 1-4 hours at 37°C, protected from light, until the vehicle control wells have turned a distinct pink color.

    • Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the data to the vehicle control (100% viability) and calculate the percentage of viability for each inhibitor concentration.

    • Plot the results to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Calcium Imaging Assay to Measure Store-Operated Calcium Entry (SOCE)

This protocol measures the activity of CRAC channels by monitoring intracellular calcium levels using a fluorescent dye.

  • Cell Preparation:

    • Seed cells on a glass-bottom dish suitable for microscopy.

    • On the day of the experiment, wash the cells with a physiological saline solution without Ca2+ (e.g., Hanks' Balanced Salt Solution).

  • Dye Loading:

    • Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at room temperature or 37°C.

    • Wash the cells again with the Ca2+-free saline solution to remove excess dye.

  • SOCE Measurement:

    • Mount the dish on a fluorescence microscope equipped for live-cell imaging.

    • Begin recording the baseline fluorescence in the Ca2+-free solution.

    • To deplete intracellular stores, add a SERCA pump inhibitor like thapsigargin (B1683126) (1-2 µM). This will cause a transient increase in cytosolic Ca2+ as it leaks from the ER.

    • Once the fluorescence signal returns to baseline (indicating stores are depleted), re-introduce Ca2+ to the external solution (e.g., 2 mM CaCl2).

    • The subsequent sharp increase in fluorescence represents SOCE through CRAC channels.

  • Inhibitor Testing:

    • To test Inhibitor-1, pre-incubate the cells with the desired concentration of the compound for a specified time before starting the SOCE protocol.[8]

    • Alternatively, apply the inhibitor directly during the measurement phase (before or after store depletion) to observe acute effects.[8]

    • Compare the magnitude of the SOCE signal in the presence and absence of the inhibitor to determine its effect.

Signaling Pathways and Experimental Workflows

CRAC_Channel_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane cluster_Cytosol1 Cytosol (Resting State) cluster_ER_active Endoplasmic Reticulum (ER) cluster_PM_active Plasma Membrane cluster_Cytosol2 Cytosol (Activated State) ER_Ca High [Ca2+] Store_Depletion Store Depletion (e.g., Thapsigargin) STIM1_inactive STIM1 (Inactive) Orai1_closed Orai1 Channel (Closed) Cytosol_Ca_low Low [Ca2+] ER_Ca_low Low [Ca2+] Store_Depletion->ER_Ca_low causes STIM1_active STIM1 Oligomerizes & Relocates ER_Ca_low->STIM1_active sensed by Orai1_open Orai1 Channel (Open) STIM1_active->Orai1_open interacts with & activates Ca_influx Ca2+ Influx (SOCE) Orai1_open->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin Inhibitor CRAC Channel Inhibitor-1 Inhibitor->Orai1_open blocks NFAT NFAT Nuclear Translocation Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression

Caption: CRAC Channel Activation and Downstream Signaling Pathway.

Troubleshooting_Workflow Start Start: Observe unexpected results in cell-based assay Check_Cytotoxicity Perform Cell Viability Assay (e.g., Resazurin, MTT) Start->Check_Cytotoxicity Is_Toxic Is significant cytotoxicity observed at effective doses? Check_Cytotoxicity->Is_Toxic Off_Target Conclusion: Effect may be due to off-target cytotoxicity. Is_Toxic->Off_Target Yes Validate_Target Validate On-Target Effect Is_Toxic->Validate_Target No Multiple_Inhibitors 1. Confirm phenotype with structurally distinct CRAC inhibitors. Validate_Target->Multiple_Inhibitors Rescue_Experiment 2. Perform rescue/mimic experiment (e.g., siRNA knockdown of Orai1/STIM1). Multiple_Inhibitors->Rescue_Experiment Direct_Measurement 3. Directly measure CRAC channel current (Patch-Clamp Electrophysiology). Rescue_Experiment->Direct_Measurement Conclusion_Specific Conclusion: Inhibitor is likely specific for CRAC channels. Direct_Measurement->Conclusion_Specific

References

"CRAC channel inhibitor-1" inconsistent results in calcium flux assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CRAC channel inhibitors, with a focus on addressing inconsistent results in calcium flux assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CRAC channel inhibitors?

A1: Calcium release-activated calcium (CRAC) channels are crucial for store-operated calcium entry (SOCE) in many cell types, particularly immune cells.[1] These channels are composed of STIM proteins in the endoplasmic reticulum (ER) membrane, which act as calcium sensors, and Orai proteins that form the channel pore in the plasma membrane.[2] When ER calcium stores are depleted, STIM proteins activate Orai channels, allowing extracellular calcium to flow into the cell.[3] CRAC channel inhibitors block this process, typically by targeting the Orai channel pore or interfering with the STIM-Orai interaction, thereby preventing the influx of calcium.[2]

Q2: My IC50 value for "CRAC channel inhibitor-1" is inconsistent between experiments. What are the potential causes?

A2: Fluctuations in IC50 values are a common issue and can stem from several factors:

  • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at different confluency levels can exhibit altered calcium signaling and inhibitor sensitivity.

  • Reagent Stability: "this compound" may degrade with improper storage or repeated freeze-thaw cycles. Always prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Experimental Conditions: Minor variations in temperature, buffer composition (especially pH), or incubation times can significantly impact inhibitor potency.

  • Cell Type Variability: Different cell types express varying levels of Orai and STIM isoforms, which can affect the inhibitor's efficacy.[4]

Q3: I am observing high background fluorescence in my calcium flux assay. What can I do to reduce it?

A3: High background can mask the specific signal. Consider the following solutions:

  • Incomplete Dye Hydrolysis: Ensure the AM ester form of the calcium-sensitive dye (e.g., Fluo-8 AM) is completely hydrolyzed by intracellular esterases. Increase the dye loading incubation time if necessary.

  • Dye Leakage: Some cell types actively pump out the dye. The addition of an organic anion transport inhibitor, like probenecid, to the loading and assay buffers can mitigate this.

  • Autofluorescence: The inhibitor itself or components in the assay medium might be autofluorescent. Run a control plate with the inhibitor but without the calcium dye to check for this.

  • Cell Culture Medium: Phenol (B47542) red in many culture media is fluorescent. Use a phenol red-free medium for the assay to reduce background.

Q4: The inhibitory effect of my compound seems to be lost or greatly reduced at higher cell densities. Why does this happen?

A4: This is often due to "cell-mediated degradation" or sequestration of the compound. At higher cell densities, there is a larger number of "targets" per well, which can effectively reduce the free concentration of the inhibitor available to bind to the CRAC channels. It is crucial to maintain a consistent cell seeding density across all experiments to ensure reproducibility.

Q5: How can I be sure that the observed effect is specific to CRAC channel inhibition and not due to off-target effects or cytotoxicity?

A5: This is a critical validation step.

  • Use Structurally Distinct Inhibitors: Confirm the phenotype using other known CRAC channel inhibitors from different chemical classes (e.g., YM-58483, Synta66).[4]

  • Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTS or LDH assay) in parallel, using the same inhibitor concentrations and incubation times as in your calcium flux experiment.

  • Control for Off-Target Effects: Some inhibitors have known off-target effects. For instance, 2-APB can affect SERCA pumps and certain TRP channels.[4] If possible, use counter-screens to test for activity against other common off-target ion channels.

  • Genetic Validation: Use genetic approaches like siRNA knockdown of Orai1 or STIM1 to mimic pharmacological inhibition and verify that the resulting phenotype is consistent with that observed with your inhibitor.[4]

Troubleshooting Guide for Inconsistent Results

This guide provides a structured approach to diagnosing and solving common problems encountered during calcium flux assays with CRAC channel inhibitors.

Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent Cell Seeding: Uneven cell distribution across the plate.Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette.
Edge Effects: Evaporation or temperature gradients in the outer wells of the microplate.Fill the outer wells with sterile water or media to minimize evaporation. Ensure uniform incubation conditions.
Pipetting Errors: Inaccurate liquid handling of inhibitor or agonist solutions.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Weak or No Inhibition Inhibitor Degradation: Compound has lost potency due to improper storage or handling.Prepare fresh dilutions for each experiment from a properly stored stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Inhibitor Precipitation: Compound is not fully soluble in the assay buffer.Check the solubility of "this compound". Consider using a small percentage of DMSO (typically <0.5%) in the final assay buffer, but ensure vehicle controls are run in parallel.
Suboptimal Assay Window: The concentration of the agonist (e.g., thapsigargin) is too high, making it difficult to see inhibition.Titrate the agonist to determine the EC80 or EC90 concentration for use in the inhibition assay.
Irreproducible Dose-Response Curves Variable Incubation Times: Inconsistent pre-incubation time with the inhibitor.Standardize the pre-incubation time for the inhibitor across all experiments.
Cell State Variation: Differences in cell health, passage number, or metabolic state.Maintain a consistent cell culture protocol. Use cells within a defined passage number range and monitor cell health regularly.
Buffer Inconsistency: Variations in pH, ion concentrations, or other components of the assay buffer.Prepare a large batch of assay buffer for a series of experiments to ensure consistency.

Experimental Protocol: Thapsigargin-Induced SOCE Inhibition Assay

This protocol describes a common method for measuring CRAC channel activity using a "calcium add-back" assay in a 96-well plate format with a fluorescent calcium indicator.

1. Materials and Reagents:

  • Cells: Adherent cell line expressing CRAC channels (e.g., HEK293 cells stably co-expressing ORAI1 and STIM1).

  • Culture Medium: Standard growth medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (Calcium-Free): Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺, supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-Containing Buffer: Assay Buffer supplemented with CaCl₂ (e.g., to a final concentration of 2 mM).

  • Fluorescent Calcium Indicator: Fluo-8 AM or Fura-2 AM.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: (Optional) To prevent dye leakage.

  • Thapsigargin (B1683126) (TG): SERCA pump inhibitor to deplete ER calcium stores.[5]

  • "this compound": Test compound.

  • Positive Control Inhibitor: e.g., YM-58483.

  • Vehicle Control: DMSO.

  • Plate: Black-walled, clear-bottom 96-well microplate.

2. Procedure:

  • Cell Seeding:

    • The day before the assay, seed cells into the 96-well plate at a pre-optimized density (e.g., 50,000 - 80,000 cells/well) and incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution in Assay Buffer. A typical solution contains 2-5 µM Fluo-8 AM, 0.02% Pluronic F-127, and (optionally) 2.5 mM Probenecid.

    • Aspirate the culture medium from the wells and wash once with Assay Buffer.

    • Add 100 µL of dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of "this compound", positive control, and vehicle in Assay Buffer.

    • Aspirate the dye loading solution from the wells and wash twice with Assay Buffer.

    • Add 100 µL of the appropriate inhibitor dilution or control to each well.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Assay Execution on a Fluorescence Plate Reader (e.g., FlexStation):

    • Set the instrument parameters for a kinetic read (e.g., Excitation ~490 nm / Emission ~525 nm for Fluo-8).

    • Baseline Measurement: Record baseline fluorescence for 1-2 minutes.

    • Store Depletion: Add thapsigargin (final concentration 1-2 µM) in calcium-free buffer to all wells to induce ER Ca²⁺ store depletion.[3] A transient increase in intracellular Ca²⁺ will be observed.

    • Continue recording until the signal returns to a stable baseline.

    • SOCE Activation: Add a Ca²⁺-containing buffer to all wells (final concentration ~2 mM CaCl₂). This reintroduction of extracellular Ca²⁺ triggers SOCE, leading to a rapid and sustained fluorescence increase in control wells.[3]

    • Continue recording the fluorescence signal for 5-10 minutes.

3. Data Analysis:

  • The primary readout is the change in fluorescence intensity over time.

  • Quantify the SOCE response by calculating the peak fluorescence intensity after calcium addition or the area under the curve (AUC).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. % Inhibition = (1 - (Signal_Inhibitor - Signal_Baseline) / (Signal_Vehicle - Signal_Baseline)) * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Visualizations

CRAC Channel Activation Pathway

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Ca²⁺-bound) STIM1_active STIM1 (Ca²⁺-free) Oligomerized STIM1_inactive->STIM1_active Conformational Change Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Coupling & Activation Ca_ER High [Ca²⁺] Ca_ER->STIM1_inactive Keeps Inactive Ca_Depletion Store Depletion (e.g., Thapsigargin) Ca_Depletion->STIM1_inactive Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Ca_Cytosol Ca²⁺ Influx (SOCE) Orai1_open->Ca_Cytosol Ca_EC Extracellular Ca²⁺ Ca_EC->Orai1_open Permeation Inhibitor CRAC Channel Inhibitor-1 Inhibitor->Orai1_open Blockade

Caption: Signaling pathway of CRAC channel activation and inhibition.

Calcium Flux Assay Workflow

A 1. Seed Cells in 96-well plate B 2. Load Cells with Calcium Dye A->B C 3. Pre-incubate with 'CRAC inhibitor-1' B->C D 4. Measure Baseline Fluorescence C->D E 5. Add Thapsigargin (in Ca²⁺-free buffer) D->E F 6. Add Extracellular Ca²⁺ (Activate SOCE) E->F G 7. Record Ca²⁺ Influx Signal F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Experimental workflow for the inhibitor calcium flux assay.

Troubleshooting Logic

Start Inconsistent Results? HighVar High Well-to-Well Variability? Start->HighVar WeakInhib Weak or No Inhibition? Start->WeakInhib Irreproducible Irreproducible Dose-Response? Start->Irreproducible CheckSeeding Check Cell Seeding & Edge Effects HighVar->CheckSeeding Yes CheckReagents Check Inhibitor Solubility & Degradation WeakInhib->CheckReagents Yes CheckCells Standardize Cell Culture (Passage #, Health) Irreproducible->CheckCells Yes CheckProtocol Standardize Protocol (Incubation Times, Buffers) CheckCells->CheckProtocol

Caption: Decision tree for troubleshooting inconsistent assay results.

References

"CRAC channel inhibitor-1" troubleshooting patch clamp recordings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the use of CRAC channel inhibitor-1 in patch clamp recordings.

Troubleshooting Guide

A common challenge in electrophysiological experiments is the inconsistent or absent effect of a pharmacological agent. This section addresses potential reasons for a lack of CRAC channel inhibition.

Question: I am not observing any inhibition of the CRAC channel current (ICRAC) after applying this compound. What are the possible causes and solutions?

Possible CauseRecommended Solution
Suboptimal Inhibitor Concentration Perform a full dose-response curve to determine the IC50 value for your specific cell type and experimental conditions. Some inhibitors, like 2-APB, can have a biphasic effect, potentiating CRAC channel activity at low concentrations and inhibiting at higher concentrations.[1]
Inhibitor Degradation Aliquot and store the inhibitor as recommended by the manufacturer, typically at -20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment to avoid loss of potency due to improper storage or handling.[2]
Inefficient Drug Delivery For whole-cell patch-clamp, intracellular application via the patch pipette can be more direct. If applying to the bath, ensure sufficient pre-incubation time (e.g., before initiating store-operated calcium entry) to allow for membrane permeability and target engagement.[2]
Incorrect Current Identification Confirm that the recorded current is indeed ICRAC. Use established electrophysiological hallmarks such as strong inward rectification and sensitivity to known CRAC channel blockers like La3+ or Gd3+ at submicromolar concentrations.[1]
Cell Type Variability Different cell types can have varying expression levels of Orai and STIM isoforms, which can affect inhibitor potency.[2] It's important to characterize your cell line if you observe inconsistent results.
Experimental Conditions Maintain consistent experimental conditions, including temperature, buffer composition, and cell passage number, as these can influence inhibitor activity.[2]

Question: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

Possible CauseRecommended Solution
Stock Solution Variability Prepare a large, validated batch of the inhibitor stock solution. Aliquot into single-use vials to minimize variability from repeated freeze-thaw cycles.
Incomplete Washout If your protocol involves washout, ensure a thorough and prolonged perfusion with the control solution to completely remove the inhibitor before subsequent applications or recordings.
Time-Dependent Effects Standardize the pre-incubation time with the inhibitor before recording to ensure a consistent level of channel blockade across experiments.
Cellular Health Only use healthy, viable cells for recordings. Poor cell health can lead to leaky seals and inconsistent responses. Discard cells with high leak currents (>5 pA at -100 mV).[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound? A1: Most CRAC channel inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to keep the final DMSO concentration in the recording solution low (typically <0.1%) to avoid off-target effects.

Q2: How long should I wait to see an effect after applying the inhibitor? A2: The onset of inhibition can vary. For intracellular application through the patch pipette, the effect is usually seen within minutes of achieving the whole-cell configuration. For bath application, a pre-incubation period is often necessary. The rate of onset can also be inhibitor-specific; for example, some GSK compounds exhibit a slower onset compared to typical pore blockers like La3+.[4][5]

Q3: Could this compound have off-target effects? A3: Yes, off-target effects are a possibility, especially at higher concentrations.[2] For instance, the widely used CRAC channel modulator 2-APB is also known to affect SERCA pumps and some TRP channels.[1] To confirm that the observed effects are due to CRAC channel inhibition, consider using multiple, structurally distinct inhibitors or genetic approaches like siRNA knockdown of Orai or STIM proteins.[2]

Q4: Can I use this inhibitor in a perforated patch-clamp configuration? A4: Yes, the perforated patch technique can be used and may be advantageous for maintaining the integrity of intracellular signaling pathways.[6] In this configuration, the inhibitor is applied to the external bath solution.

Quantitative Data Summary

The inhibitory potency (IC50) of CRAC channel inhibitors can vary significantly based on the specific compound, cell type, and experimental conditions. The table below provides a summary of reported IC50 values for some common CRAC channel inhibitors.

InhibitorIC50 ValueCell Type / Condition
SKF-96365 ~12 µMJurkat T cells (ICRAC)[1]
GSK-5498A ~1 µMHEK cells expressing STIM1/Orai1[1]
GSK-7975A / GSK-5503A ~4 µMHEK293 cells with STIM1/Orai1 or Orai3[1][4][5]
RO2959 ~400 nMRBL-2H3 cells[1]
Synta 66 ~1.4 µMRBL cells (ICRAC)[1]
Diethylstilbestrol (DES) ~0.6 µMRBL cells (ICRAC)[1]

Experimental Protocols

Protocol 1: Preparation of Inhibitor Stock Solution

  • Accurately weigh the this compound powder.

  • Dissolve in high-purity DMSO to a high concentration (e.g., 10-50 mM).

  • Vortex until fully dissolved. Gentle warming may be necessary.

  • Aliquot into single-use, light-protected tubes.

  • Store at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.[2]

Protocol 2: Whole-Cell Patch Clamp Recording of ICRAC

  • Cell Preparation: Plate cells at a low density on glass coverslips.

  • Solutions:

    • External Solution (Bath): Typically contains a high concentration of Ca2+ (e.g., 10-20 mM) as the charge carrier.

    • Internal Solution (Pipette): Contains a Ca2+ chelator like EGTA (e.g., 20 mM) or BAPTA to passively deplete endoplasmic reticulum (ER) stores upon break-in.[2][4]

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.[2]

  • Recording Procedure:

    • Establish a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Allow several minutes for the chelator to diffuse and deplete ER Ca2+ stores, leading to the activation of ICRAC.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 100 ms) every few seconds to monitor the current development.[6][7]

  • Inhibitor Application:

    • Intracellular: Include the inhibitor in the internal pipette solution.

    • Extracellular: After a stable baseline ICRAC is established, perfuse the bath with the external solution containing the desired inhibitor concentration.

Visualizations

signaling_pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Orai1 Orai1 Channel Ca_Influx Ca2+ Influx (ICRAC) Orai1->Ca_Influx STIM1_inactive STIM1 (Ca2+ Bound) STIM1_active STIM1 (Ca2+ Unbound) STIM1_inactive->STIM1_active Low [Ca2+]ER STIM1_active->Orai1 Translocation & Gating ER_Ca ER Ca2+ Store Store_Depletion ER Store Depletion (e.g., via Thapsigargin or IP3) Store_Depletion->ER_Ca Release Inhibitor CRAC Channel Inhibitor-1 Inhibitor->Orai1

Caption: CRAC channel activation by store depletion and site of inhibition.

experimental_workflow start Start prep Prepare Cells & Solutions (Internal with EGTA, External with Ca2+) start->prep pipette Pull & Fill Pipette prep->pipette seal Approach Cell & Form Giga-Seal pipette->seal whole_cell Rupture Patch (Whole-Cell) seal->whole_cell activate Wait for Passive Store Depletion & ICRAC Activation whole_cell->activate baseline Record Stable Baseline ICRAC activate->baseline apply_inhibitor Apply Inhibitor (Bath Perfusion) baseline->apply_inhibitor record_effect Record Inhibitory Effect apply_inhibitor->record_effect analysis Data Analysis record_effect->analysis end End analysis->end

Caption: Workflow for a whole-cell patch clamp experiment with CRAC inhibitor-1.

troubleshooting_flow rect_node rect_node success_node Problem Resolved start No/Weak Inhibition Observed q_conc Is concentration adequate? (Dose-response performed?) start->q_conc q_delivery Is drug delivery optimal? (Application route & time) q_conc->q_delivery Yes rect_node_conc Perform dose-response to find optimal concentration. q_conc->rect_node_conc No q_stability Is inhibitor stock viable? (Freshly prepared?) q_delivery->q_stability Yes rect_node_delivery Increase pre-incubation time or apply via pipette. q_delivery->rect_node_delivery No q_current Is current truly ICRAC? q_stability->q_current Yes rect_node_stability Prepare fresh inhibitor stock and aliquots. q_stability->rect_node_stability No q_current->success_node Yes, problem elsewhere rect_node_current Verify current using known blockers (e.g., La3+) and biophysical properties. q_current->rect_node_current No rect_node_conc->success_node Solved rect_node_delivery->success_node Solved rect_node_stability->success_node Solved rect_node_current->success_node Solved

Caption: Troubleshooting decision tree for lack of inhibitor effect.

References

"CRAC channel inhibitor-1" preventing precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation of "CRAC channel inhibitor-1" in stock solutions.

Troubleshooting Guide: Preventing Precipitation

This guide addresses common issues related to the solubility and stability of "this compound" stock solutions.

Q1: My this compound has precipitated out of my stock solution. What should I do?

A1: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue with poorly aqueous-soluble compounds. First, try to redissolve the inhibitor by gently warming the vial to room temperature and vortexing thoroughly.[1] If the precipitate does not dissolve, sonication in a water bath for 5-10 minutes may help.[2] If the precipitate persists, it is recommended to prepare a fresh stock solution.

Q2: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," occurs when the compound is poorly soluble in the final aqueous environment. To mitigate this:

  • Stepwise Dilution: Instead of diluting the DMSO stock directly into the aqueous buffer, perform an intermediate dilution in a solvent that is miscible with both DMSO and the aqueous solution, if possible. Alternatively, make serial dilutions in DMSO to a lower concentration before the final dilution into the aqueous medium.

  • Rapid Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersal and prevents the formation of localized high concentrations that can lead to precipitation.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize its effect on both compound solubility and cell health.[1]

Q3: What is the best solvent for preparing my this compound stock solution?

A3: For many small molecule inhibitors, including CRAC channel inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for organic molecules.[3][4] It is crucial to use anhydrous (water-free), high-purity DMSO, as absorbed moisture can significantly reduce its solvating power and may lead to precipitation.[2]

Q4: How should I store my this compound stock solution to ensure its stability and prevent precipitation?

A4: Proper storage is critical for maintaining the integrity of your inhibitor.[5]

  • Aliquoting: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[6]

  • Storage Temperature: For short-term storage (up to one month), -20°C is generally acceptable. For long-term storage (up to six months or longer), -80°C is recommended.[6]

  • Light Protection: Store aliquots in amber-colored vials or protect them from light to prevent photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as compound 55, is a small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channels.[3][7] These channels are crucial for calcium signaling in various cells, particularly immune cells, making them a target for research in immunology and other related fields.[6][7] Chemically, it is classified as an N-phenylurea derivative.[8]

Q2: Why is maintaining the solubility of this compound important for my experiments?

Q3: What are the general solubility characteristics of small molecule inhibitors like this compound?

A3: Many small molecule inhibitors are hydrophobic and exhibit poor solubility in aqueous solutions. Their solubility is influenced by factors such as their chemical structure, the solvent used, pH, and temperature. The following table summarizes general solubility information for small molecule inhibitors.

SolventGeneral SolubilityKey Considerations
DMSO High for many organic small moleculesUse anhydrous, high-purity grade. Keep final concentration in assays low (<0.5%).[1]
Ethanol Moderate, compound-dependentCan be used as a co-solvent. May have biological effects at higher concentrations.
Water Generally low for hydrophobic inhibitorsSolubility can be highly pH-dependent for ionizable compounds.
Aqueous Buffers (e.g., PBS) Generally low, risk of precipitationOften requires a co-solvent like DMSO.

Q4: How can I determine the optimal concentration for my this compound stock solution?

A4: The optimal stock concentration depends on the inhibitor's solubility in the chosen solvent and the required final concentrations for your experiments. It is advisable to prepare a high-concentration stock (e.g., 10 mM in DMSO) and then perform serial dilutions.[4] However, you should experimentally verify the solubility to avoid preparing a supersaturated and unstable solution.

Experimental Protocol: Determining the Kinetic Solubility of this compound

This protocol outlines a general method for determining the kinetic solubility of a small molecule inhibitor using turbidimetry.

Objective: To estimate the concentration at which this compound begins to precipitate from a solution.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm)

  • Multichannel pipette

Methodology:

  • Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution.

  • Create a Dilution Series: In a separate 96-well plate, prepare a serial dilution of the 10 mM stock solution in DMSO. For example, a 2-fold dilution series from 10 mM down to ~0.02 mM.

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO dilution plate to a new 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS). This will create a final plate with a range of inhibitor concentrations and a consistent final DMSO concentration (e.g., 1%).

  • Incubate and Measure: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light. After incubation, measure the absorbance (turbidity) of each well at 620 nm.

  • Data Analysis: Plot the measured absorbance against the inhibitor concentration. The concentration at which the absorbance begins to increase significantly above the baseline indicates the onset of precipitation and provides an estimate of the kinetic solubility.

Visualizations

CRAC Channel Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (Inactive) Ca2+ bound STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Conformational Change & Oligomerization Ca_store Ca2+ Store Ca_store->STIM1_inactive Depletion Orai1_closed Orai1 Channel (Closed) Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Channel Opening PLC PLC IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R IP3R->Ca_store Ca2+ release Ca_cytosol [Ca2+] Cytosol Calcineurin Calcineurin Ca_cytosol->Calcineurin Activation NFAT_inactive NFAT (Inactive) Phosphorylated NFAT_active NFAT (Active) Dephosphorylated NFAT_inactive->NFAT_active Calcineurin->NFAT_inactive Dephosphorylation Nucleus Nucleus NFAT_active->Nucleus Gene_expression Gene Expression (e.g., IL-2) CRAC_inhibitor CRAC Channel Inhibitor-1 CRAC_inhibitor->Orai1_open Blockade Receptor Cell Surface Receptor Receptor->PLC Ligand Ligand Ligand->Receptor Nucleus->Gene_expression STIM1_active->Orai1_closed Coupling Orai1_open->Ca_cytosol Ca2+ Influx

Caption: CRAC Channel Signaling and Inhibition.

Troubleshooting Precipitation of this compound start Precipitate Observed in Stock or Working Solution q1 Is the precipitate in the undiluted stock solution? start->q1 a1_yes Gently warm to RT and vortex/sonicate. q1->a1_yes Yes a1_no Precipitate forms upon dilution in aqueous buffer. q1->a1_no No q2 Does it redissolve? a1_yes->q2 a2_yes Solution is usable. Aliquot to avoid freeze-thaw. q2->a2_yes Yes a2_no Prepare fresh stock solution. Use anhydrous DMSO. Consider lower concentration. q2->a2_no No a3 Optimize dilution method: - Add stock to buffer dropwise with vortexing. - Perform serial dilutions in DMSO first. - Ensure final DMSO % is low (<0.5%). a1_no->a3 q3 Does precipitation persist? a3->q3 a3_yes Determine kinetic solubility to find solubility limit. q3->a3_yes Yes a3_no Problem solved. Proceed with experiment. q3->a3_no No

Caption: Workflow for Troubleshooting Precipitation.

References

"CRAC channel inhibitor-1" long-term stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of CRAC channel inhibitors, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of CRAC channel inhibitor-1?

A1: For long-term storage of the lyophilized powder, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of many CRAC channel inhibitors, including piCRAC-1, with a solubility of at least 100 mg/mL.[1][2][3] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can affect the solubility and stability of the compound.[1][2][3][4]

Q3: How should I store the stock solution?

A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term stability, store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5]

Q4: Can I store the diluted working solution?

A4: It is generally recommended to prepare working solutions fresh for each experiment from the stock solution to ensure optimal activity.[4][6] If temporary storage is necessary, keep the solution on ice and use it the same day.

Storage and Stability Data

The following table summarizes the recommended storage conditions and stability for a representative CRAC channel inhibitor, piCRAC-1.

FormStorage TemperatureDuration
Powder-20°C3 years[1]
4°C2 years[1]
In Solvent (DMSO)-80°C6 months[1][5]
-20°C1 month[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of CRAC channel inhibitors.

Issue 1: Precipitate formation in the stock solution upon thawing.

  • Possible Cause: The compound may have come out of solution during freezing or due to temperature fluctuations. The solvent (DMSO) may have absorbed moisture.

  • Troubleshooting Steps:

    • Warm the vial to room temperature or briefly in a 37°C water bath.

    • Vortex the solution thoroughly to redissolve the compound.

    • If precipitation persists, sonication for a few minutes can aid in dissolution.[2][3][4][6][7]

    • To prevent this in the future, ensure you are using anhydrous DMSO and that the stock solution is properly sealed to prevent moisture absorption.

Issue 2: Loss of inhibitor activity or inconsistent experimental results.

  • Possible Cause: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. The working solution may have been stored for too long.

  • Troubleshooting Steps:

    • Use a fresh aliquot of the stock solution that has not undergone multiple freeze-thaw cycles.

    • Prepare the working solution fresh before each experiment.

    • Verify the final concentration of the inhibitor in your assay.

    • As a control, test the activity of a newly prepared stock solution from a fresh vial of the inhibitor powder.

Issue 3: Difficulty dissolving the compound.

  • Possible Cause: The compound may have low solubility in the chosen solvent or the solvent quality may be poor.

  • Troubleshooting Steps:

    • Ensure you are using a recommended solvent like high-quality, anhydrous DMSO.[1][2][3][4]

    • Warming and sonication can help to dissolve the compound.[2][3][4][6][7]

    • For in vivo experiments requiring aqueous solutions, specialized formulation protocols using co-solvents like PEG300, Tween-80, or solubilizing agents like SBE-β-CD may be necessary.[2][3][4][6][7]

Troubleshooting_Workflow Powder Lyophilized Powder Stock Stock Solution (in Anhydrous DMSO) Powder->Stock Dissolve SolubilityIssue Solubility Issues Powder->SolubilityIssue Working Working Solution Stock->Working Dilute Precipitation Precipitation in Stock Stock->Precipitation LossOfActivity Loss of Activity Working->LossOfActivity WarmVortex Warm & Vortex/ Sonicate Precipitation->WarmVortex FreshAliquot Use Fresh Aliquot/ Prepare Fresh LossOfActivity->FreshAliquot CheckSolvent Verify Solvent Quality/ Use Co-solvents SolubilityIssue->CheckSolvent

Troubleshooting workflow for this compound stability issues.

Experimental Protocols

Calcium Influx Assay using a Fluorescent Indicator (e.g., Fluo-4 AM)

This protocol outlines a common method to assess the inhibitory activity of a CRAC channel inhibitor on store-operated calcium entry (SOCE).

  • Cell Preparation:

    • Plate cells (e.g., Jurkat, HEK293) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Wash the cells with a physiological salt solution (e.g., HBSS) buffered with HEPES.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), in the presence of a mild detergent like Pluronic F-127 for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells twice with the salt solution to remove excess dye.

  • Inhibitor Incubation:

    • Add the CRAC channel inhibitor at various concentrations to the respective wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature or 37°C. Include a vehicle control (e.g., DMSO).

  • Store Depletion:

    • To initiate store depletion, add a SERCA pump inhibitor, such as thapsigargin (B1683126) (typically 1-2 µM), in a calcium-free buffer.

  • Measurement of SOCE:

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add a solution containing CaCl₂ (typically 1-2 mM) to the wells to initiate calcium influx through the CRAC channels.

    • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The inhibitory effect is quantified by comparing the peak fluorescence or the area under the curve in the inhibitor-treated wells to the vehicle-treated control wells.

    • Calculate IC₅₀ values by fitting the concentration-response data to a suitable pharmacological model.

Calcium_Influx_Assay_Workflow start Start: Plate Cells dye_loading Load with Fluo-4 AM start->dye_loading wash1 Wash Cells dye_loading->wash1 inhibitor_incubation Incubate with CRAC Channel Inhibitor wash1->inhibitor_incubation store_depletion Deplete Calcium Stores (Thapsigargin) inhibitor_incubation->store_depletion measure_fluorescence Measure Fluorescence (Add CaCl₂) store_depletion->measure_fluorescence data_analysis Data Analysis (IC₅₀) measure_fluorescence->data_analysis end End data_analysis->end CRAC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Receptor Receptor PLC PLC Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 Orai1 Orai1 (CRAC Channel) Ca_Cytosol [Ca²⁺]ᵢ ↑ Orai1->Ca_Cytosol Ca²⁺ influx STIM1 STIM1 STIM1->Orai1 translocates & activates IP3R IP₃R Ca_ER Ca²⁺ Store IP3R->Ca_ER releases Ca²⁺ Ca_ER->STIM1 activates (low Ca²⁺) Ligand Ligand Ligand->Receptor IP3->IP3R binds NFAT_activation NFAT Activation (Gene Expression) Ca_Cytosol->NFAT_activation Inhibitor CRAC Channel Inhibitor-1 Inhibitor->Orai1 blocks

References

"CRAC channel inhibitor-1" minimizing autofluorescence in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CRAC Channel Inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their imaging experiments while minimizing potential artifacts such as autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound (also known as compound 55) is a small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1] CRAC channels are crucial for store-operated calcium entry (SOCE) in various cell types, particularly immune cells like T lymphocytes.[2] These channels are composed of ORAI proteins, which form the pore, and STIM proteins, which act as calcium sensors in the endoplasmic reticulum.[3][4] By blocking CRAC channels, this inhibitor can be used to study the role of SOCE in a multitude of cellular processes, including gene expression, cell proliferation, and immune responses.[3][5]

Q2: I am observing high background fluorescence in my imaging experiment after using this compound. Could the inhibitor be the cause?

A2: While it is possible for any small molecule to exhibit some level of intrinsic fluorescence, high background is often multifactorial. Autofluorescence can originate from various sources within your sample and experimental setup.[6][7] It is recommended to first systematically evaluate other potential sources of autofluorescence before concluding the inhibitor is the sole cause.

Q3: What are the common sources of autofluorescence in cell imaging experiments?

A3: Autofluorescence is the natural emission of light by biological materials or reagents in your sample when excited by the microscope's light source.[6] Common sources include:

  • Endogenous Cellular Components: Molecules like NADH, riboflavin, collagen, and lipofuscin are naturally fluorescent.[7][8]

  • Cell Culture Medium: Components like phenol (B47542) red and fetal bovine serum (FBS) can contribute to background fluorescence.[7]

  • Fixation Methods: Aldehyde-based fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by creating Schiff bases.[8]

  • Mounting Media and Immersion Oil: Contaminants or inherent properties of these reagents can be a source of unwanted fluorescence.[9]

Q4: How can I test if this compound is contributing to autofluorescence?

A4: To determine the fluorescent properties of the inhibitor itself, you can perform a simple control experiment. Prepare a slide with only your cell-free experimental buffer and add this compound at the same concentration used in your experiments. Image this slide using the same settings (laser power, gain, filter set) as your actual experiment. This will reveal if the inhibitor alone fluoresces under your imaging conditions.

Troubleshooting Guide: Minimizing Autofluorescence

If you are experiencing high background fluorescence, follow these steps to identify and mitigate the source of the issue.

Step 1: Identify the Source of Autofluorescence

The first step is to systematically pinpoint the origin of the unwanted signal.

  • Unstained Control: Prepare a sample that goes through all the experimental steps (including fixation and permeabilization) but without the addition of any fluorescent labels or the CRAC channel inhibitor.[6][7] Imaging this sample will reveal the baseline autofluorescence of your cells or tissue.

  • Inhibitor-Only Control: As mentioned in the FAQs, image a sample of your buffer containing only the this compound to check for its intrinsic fluorescence.

  • Secondary Antibody-Only Control: To check for non-specific binding of your secondary antibody, prepare a sample with only the secondary antibody applied.[10]

Step 2: Optimize Your Experimental Protocol

Based on the results from Step 1, you can now take targeted actions to reduce autofluorescence.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with Autofluorescence Reduction

This protocol provides a standard workflow for immunofluorescence staining, incorporating steps to minimize autofluorescence.

  • Cell Culture and Treatment:

    • Culture cells on sterile coverslips in a 24-well plate to the desired confluency.

    • Treat cells with this compound at the desired concentration and for the appropriate duration in serum-free and phenol red-free medium to reduce background from the medium.[7]

  • Fixation:

    • Wash cells three times with phosphate-buffered saline (PBS).

    • Fix the cells. If using an aldehyde-based fixative, consider the following to minimize autofluorescence:

      • Use the lowest effective concentration of formaldehyde (e.g., 2-4%).

      • Keep fixation time to a minimum (e.g., 10-15 minutes at room temperature).[8][11]

      • Alternatively, use an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[7]

  • Quenching Aldehyde-Induced Autofluorescence (if applicable):

    • After fixation with aldehydes, wash the samples thoroughly with PBS.

    • Prepare a fresh solution of 1 mg/mL sodium borohydride (B1222165) (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is reactive.

    • Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.[6]

    • Wash the samples three times with PBS for 5 minutes each.[6]

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.[10]

    • Image the samples, making sure to use appropriate filter sets and to minimize exposure time to prevent photobleaching.[10]

Data Presentation

To systematically troubleshoot and compare different conditions, use the following table to record your findings.

ConditionAverage Background IntensitySignal-to-Noise RatioNotes
Unstained ControlBaseline autofluorescence of cells/tissue.
Inhibitor-Only ControlIntrinsic fluorescence of this compound.
Stained Sample (Standard Protocol)Your initial experimental result.
Stained Sample (Optimized Protocol)Result after implementing troubleshooting steps.
Stained Sample (Alternative Fluorophore)Using a red or far-red dye to avoid the common blue/green autofluorescence.[7]

Visualizations

Signaling Pathway

CRAC_Channel_Signaling cluster_ER ER Lumen & Membrane cluster_PM Plasma Membrane Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_Store Ca²⁺ Store Depletion ER->Ca_Store STIM1 STIM1 Ca_Store->STIM1 Activates ORAI1 ORAI1 STIM1->ORAI1 Translocates and binds to Ca_Influx Ca²⁺ Influx (SOCE) ORAI1->Ca_Influx Forms channel for PM Plasma Membrane Downstream Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream Inhibitor CRAC Channel Inhibitor-1 Inhibitor->ORAI1 Blocks

Caption: The CRAC channel signaling pathway leading to store-operated calcium entry (SOCE).

Experimental Workflow

Experimental_Workflow Start Start: Seed Cells Treat Treat with this compound Start->Treat Fix Fix Cells Treat->Fix Quench Quench Autofluorescence (e.g., Sodium Borohydride) Fix->Quench Perm Permeabilize and Block Quench->Perm PrimaryAb Incubate with Primary Antibody Perm->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Mount Mount Coverslip SecondaryAb->Mount Image Image with Fluorescence Microscope Mount->Image Analyze Analyze Data Image->Analyze

Caption: A general experimental workflow for immunofluorescence with autofluorescence quenching.

Troubleshooting Logic

Troubleshooting_Logic Start High Background Fluorescence Observed CheckUnstained Image Unstained Control Start->CheckUnstained UnstainedHigh Is background high in unstained control? CheckUnstained->UnstainedHigh SourceCellular Source is likely cellular/fixation-induced autofluorescence. UnstainedHigh->SourceCellular Yes CheckInhibitor Image Inhibitor-Only Control UnstainedHigh->CheckInhibitor No OptimizeProtocol Optimize Protocol: - Change fixative - Use quenching agent - Use far-red fluorophores SourceCellular->OptimizeProtocol End Problem Resolved OptimizeProtocol->End InhibitorHigh Is background high in inhibitor control? CheckInhibitor->InhibitorHigh SourceInhibitor Source is likely inhibitor autofluorescence. InhibitorHigh->SourceInhibitor Yes CheckSecondary Image Secondary Antibody-Only Control InhibitorHigh->CheckSecondary No ChangeFluorophore Select fluorophore with emission spectrum distinct from inhibitor. SourceInhibitor->ChangeFluorophore ChangeFluorophore->End SecondaryHigh Is background high with secondary only? CheckSecondary->SecondaryHigh SourceSecondary Source is non-specific secondary antibody binding. SecondaryHigh->SourceSecondary Yes SecondaryHigh->End No OptimizeBlocking Optimize Blocking: - Increase blocking time - Change blocking agent - Titrate secondary antibody SourceSecondary->OptimizeBlocking OptimizeBlocking->End

Caption: A decision tree for troubleshooting high background fluorescence.

References

"CRAC channel inhibitor-1" dealing with batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the use of CRAC channel inhibitors, with a special focus on tackling batch-to-batch variability.

Understanding "CRAC Channel Inhibitor-1": A Critical First Step

A significant challenge in working with "this compound" is that this is often a generic descriptor rather than a specific, universally recognized chemical entity. Several different compounds with distinct structures and properties may be marketed under this or similar names. This ambiguity is a primary source of what appears to be batch-to-batch variability; in reality, researchers may be working with entirely different molecules.

Before troubleshooting, it is crucial to identify the specific compound you are using.

How to Identify Your Inhibitor:
  • Check the Vendor's Technical Data Sheet: Look for a specific chemical name (e.g., using IUPAC nomenclature).

  • Locate the CAS Number: The Chemical Abstracts Service (CAS) number is a unique identifier for a specific chemical substance.[1][2] You can use this number to look up the compound in databases like CAS Common Chemistry or the NIST WebBook.[3][4]

  • Examine the Chemical Structure: The datasheet should provide a chemical structure. Compare this with published structures of known CRAC channel inhibitors.

Once you have identified the specific molecule, you can more effectively troubleshoot your experiments.

Troubleshooting Guide

Here are some common issues encountered during experiments with CRAC channel inhibitors and steps to resolve them.

Question 1: Why are my experimental results with "this compound" inconsistent from one batch to another?

Answer: Inconsistency between batches is a frequent problem and can be attributed to several factors:

  • Different Chemical Entities: As mentioned, different vendors may sell different molecules under a similar name. Always verify the specific chemical identity (CAS number) of each batch.

  • Purity and Contaminants: The purity of the compound can vary between batches. Impurities may have their own biological activities, leading to unexpected or inconsistent results. Always request a certificate of analysis (CoA) from the vendor for each new batch.

  • Compound Stability and Degradation: Improper storage or handling can lead to degradation of the inhibitor.[5] Small molecules can be sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles.

  • Solubility Issues: If the inhibitor is not fully dissolved, the effective concentration in your experiment will be lower and more variable.

Question 2: How can I validate a new batch of a CRAC channel inhibitor to ensure it will perform as expected?

Answer: It is best practice to perform a quality control (QC) check on every new batch of inhibitor before using it in critical experiments.

  • Confirm Identity and Purity: If possible, use analytical methods like mass spectrometry or NMR to confirm the molecular weight and structure.[5] At a minimum, review the vendor-supplied CoA.

  • Functional Assay: The most critical QC step is to test the functional activity of the new batch. Perform a dose-response experiment to determine the IC50 value (the concentration at which the inhibitor shows 50% of its maximal effect). This value should be consistent with previous batches and published data for the specific compound. A calcium flux assay is a common method for this (see detailed protocol below).

  • Solubility Check: Visually inspect the prepared stock solution for any precipitate. If you have the necessary equipment, you can perform more advanced solubility assays.

Question 3: My inhibitor is difficult to dissolve. What can I do to improve solubility?

Answer: Poor solubility is a common issue with small molecule inhibitors. Here are some strategies:

  • Consult the Datasheet: The vendor's datasheet often provides recommendations for appropriate solvents.

  • Use a Suitable Solvent: Many inhibitors are first dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[6]

  • Gentle Warming and Sonication: For some compounds, gentle warming (e.g., to 37°C) or brief sonication can aid dissolution. However, be aware that this can degrade heat-sensitive compounds.

  • Final Concentration in Assay: Ensure the final concentration of the organic solvent (like DMSO) in your experimental medium is low (typically less than 0.5%) to avoid solvent-induced artifacts.[6]

Question 4: I suspect my inhibitor has degraded over time. How can I assess its stability?

Answer: If you observe a decrease in the inhibitor's effectiveness over time, it may have degraded.

  • Re-test the IC50: The most straightforward way to check for loss of activity is to repeat the dose-response experiment and compare the new IC50 value to your initial measurements for that batch. A significant increase in the IC50 suggests degradation.

  • Proper Storage: To prevent degradation, store the compound as recommended by the manufacturer.[5] This usually involves storing it in a desiccated, dark environment at a specific temperature (e.g., -20°C or -80°C). Aliquoting stock solutions helps to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for CRAC channel inhibitors?

A1: CRAC (Calcium Release-Activated Calcium) channels are a key pathway for calcium entry into cells.[7] This process, often called store-operated calcium entry (SOCE), is initiated when calcium stores in the endoplasmic reticulum (ER) are depleted.[8] This depletion is sensed by STIM proteins in the ER, which then translocate and bind to Orai proteins in the plasma membrane.[9][10] This interaction opens the Orai channel, allowing calcium to flow into the cell. CRAC channel inhibitors typically work by blocking the Orai channel pore or by preventing the interaction between STIM and Orai.

Q2: What are the essential experimental controls when using a CRAC channel inhibitor?

A2: To ensure your results are reliable, include the following controls:

  • Vehicle Control: This is a control where the cells are treated with the same solvent used to dissolve the inhibitor (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent itself.

  • Positive Control: Use a known activator of the pathway you are studying to ensure the cells are responding as expected. For CRAC channels, thapsigargin (B1683126) (an inhibitor of the SERCA pump that leads to ER store depletion) is a common positive control.[10]

  • Negative Control (Inactive Analog): If available, use a structurally similar but biologically inactive analog of your inhibitor. This helps to confirm that the observed effects are due to the specific inhibitory activity of your compound and not some non-specific chemical property.

Q3: How should I prepare and store stock solutions of my inhibitor?

A3: Proper preparation and storage are critical for maintaining the inhibitor's activity.

  • Use High-Quality Solvents: Use anhydrous, high-purity solvents (e.g., DMSO) to prepare your stock solutions.

  • Determine the Right Concentration: Prepare a stock solution at a concentration that is significantly higher than your final working concentrations to minimize the volume of solvent added to your experiments.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes and store them at the recommended temperature (typically -20°C or -80°C) in tightly sealed, light-protecting tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

Data on Specific CRAC Channel Inhibitors

The following table summarizes publicly available data on a few specific compounds that are known to inhibit CRAC channels. This is intended as an example of the type of information you should seek from your vendor for the specific compound you are using.

Common Name(s)IC50Molecular Weight ( g/mol )Recommended Storage (Powder)
SOCE inhibitor 1 (Compound 39)4.4 µM (for SOCE)[1]513.47[1]-20°C for 3 years[1]
Synta66 10 µM (attenuates peak SOCE)[9]388.42-20°C for 2 years
Zegocractin (CM-4620)119 nM (for Orai1/STIM1)[7]461.52-20°C for 3 years
YM-58483 (BTP2)~100 nM (for CRAC channels)[11]391.39-20°C for 2 years

Experimental Protocols

Protocol: Validating the Potency of a New Batch of CRAC Channel Inhibitor using a Calcium Flux Assay

This protocol describes a general method to determine the IC50 of a CRAC channel inhibitor using a fluorescent calcium indicator.

Materials:

  • Cells that express CRAC channels (e.g., Jurkat T cells, HEK293 cells overexpressing STIM1 and Orai1)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Thapsigargin

  • Your CRAC channel inhibitor (new and old batches, if available)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Preparation and Dye Loading: a. Plate your cells in the 96-well plate at an appropriate density. b. Prepare the dye loading solution by mixing the calcium indicator dye and Pluronic F-127 in calcium-free HBSS. c. Remove the culture medium from the cells and add the dye loading solution. d. Incubate at 37°C for 30-60 minutes in the dark. e. Wash the cells twice with calcium-free HBSS to remove excess dye.

  • Inhibitor Incubation: a. Prepare serial dilutions of your CRAC channel inhibitor in calcium-free HBSS. Include a vehicle control (e.g., DMSO). b. Add the inhibitor dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux: a. Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for your chosen dye. b. Begin kinetic reading to establish a baseline fluorescence. c. Add thapsigargin (e.g., 1-2 µM final concentration) to all wells to deplete the ER calcium stores. This will cause a transient increase in cytosolic calcium. d. Continue reading until the fluorescence signal returns to baseline. e. Add a calcium-containing solution (e.g., HBSS with 2 mM CaCl2) to the wells to initiate store-operated calcium entry. f. Record the fluorescence signal for several minutes until it reaches a plateau.

  • Data Analysis: a. For each well, calculate the magnitude of the SOCE response (e.g., peak fluorescence after calcium addition minus baseline). b. Plot the SOCE response as a function of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value for your inhibitor. d. Compare the IC50 of the new batch to previous batches or published values.

Visualizations

G Troubleshooting Workflow for Inhibitor Variability start Inconsistent Experimental Results check_identity Step 1: Verify Compound Identity - Check CAS Number on Datasheet - Compare structure to known inhibitors start->check_identity is_same Is the compound the same as previous successful batches? check_identity->is_same diff_compound Root Cause: Different Molecules. Action: Source the correct compound. is_same->diff_compound No check_qc Step 2: Assess Batch Quality - Review Certificate of Analysis (CoA) - Perform functional assay (e.g., IC50 determination) is_same->check_qc Yes success Problem Resolved diff_compound->success is_active Is the IC50 consistent with expectations? check_qc->is_active inactive_compound Root Cause: Inactive/Degraded Compound. Action: Obtain a new, validated batch. Review storage procedures. is_active->inactive_compound No check_protocol Step 3: Review Experimental Protocol - Check solubility and preparation of stock solutions - Verify cell health and passage number - Confirm assay conditions is_active->check_protocol Yes inactive_compound->success is_protocol_ok Are there any deviations in the protocol? check_protocol->is_protocol_ok protocol_error Root Cause: Experimental Error. Action: Correct the protocol and repeat the experiment. is_protocol_ok->protocol_error Yes is_protocol_ok->success No protocol_error->success

Caption: Troubleshooting workflow for inhibitor variability.

CRAC_Pathway CRAC Channel Signaling Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum (ER) receptor Receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_store High [Ca2+] ip3->ca_store releases Ca2+ orai Orai1 Channel (Closed) orai_open Orai1 Channel (Open) orai->orai_open opens ca_influx Ca2+ Influx orai_open->ca_influx inhibitor CRAC Channel Inhibitor inhibitor->orai_open blocks stim STIM1 (Ca2+ bound) stim_active STIM1 (Active/Unbound) stim->stim_active stim_active->orai binds to ca_depleted Low [Ca2+] ca_store->ca_depleted ca_depleted->stim activates ligand Ligand ligand->receptor downstream Downstream Signaling (e.g., NFAT activation) ca_influx->downstream

Caption: General CRAC channel signaling pathway.

G Decision Tree for Qualifying a New Inhibitor Batch start New Batch of Inhibitor Received check_docs Review Vendor Documentation - Certificate of Analysis (CoA) - Technical Data Sheet start->check_docs docs_ok Is CAS number and purity acceptable? check_docs->docs_ok reject_docs Reject Batch: Contact Vendor docs_ok->reject_docs No prepare_stock Prepare Stock Solution - Use high-purity solvent - Check for full dissolution docs_ok->prepare_stock Yes solubility_ok Is the compound fully soluble? prepare_stock->solubility_ok reject_solubility Troubleshoot Solubility: - Try gentle warming/sonication - If still insoluble, reject batch solubility_ok->reject_solubility No functional_assay Perform Functional Assay - Determine IC50 via dose-response curve solubility_ok->functional_assay Yes ic50_ok Is IC50 within acceptable range (e.g., +/- 3-fold of expected)? functional_assay->ic50_ok reject_ic50 Reject Batch: Compound is inactive or has wrong potency ic50_ok->reject_ic50 No accept_batch Batch Qualified: Proceed with Experiments ic50_ok->accept_batch Yes

Caption: Decision tree for qualifying a new inhibitor batch.

References

"CRAC channel inhibitor-1" interpreting unexpected experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CRAC Channel Inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes and troubleshooting common issues encountered when working with this and other CRAC channel inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule designed to block the activity of Calcium Release-Activated Calcium (CRAC) channels. These channels are crucial for store-operated calcium entry (SOCE) in various cell types, particularly immune cells.[1][2] The primary components of CRAC channels are the Orai proteins, which form the pore of the channel in the plasma membrane, and the STIM proteins, which act as calcium sensors in the endoplasmic reticulum.[2] Upon depletion of calcium from the ER, STIM proteins oligomerize and translocate to junctions near the plasma membrane, where they interact with and activate Orai channels, leading to an influx of extracellular calcium. This compound is believed to act by directly or allosterically modulating the Orai channel pore, thereby preventing this calcium influx.[3][4]

Q2: In which cell types are CRAC channel inhibitors expected to be most effective?

A2: CRAC channel inhibitors are particularly effective in non-excitable cells where SOCE is the predominant mechanism for calcium influx. This includes a wide range of immune cells such as T cells, mast cells, and neutrophils, where CRAC channels play a vital role in activation, proliferation, and cytokine release.[1][5] They are also active in other cell types like endothelial cells, smooth muscle cells, and pancreatic acinar cells.[1][6] The efficacy of the inhibitor can be cell-type dependent, potentially due to variations in the expression levels of different Orai and STIM isoforms.[7]

Q3: What are the known off-target effects of CRAC channel inhibitors?

A3: While many CRAC channel inhibitors are designed for selectivity, off-target effects can occur. Some inhibitors have been reported to interact with other ion channels, such as TRP channels or voltage-gated calcium channels, especially at higher concentrations.[2] For instance, the commonly used CRAC channel modulator 2-APB is known to affect SERCA pumps and potassium channels.[2][7] It is crucial to perform thorough control experiments to rule out off-target effects.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values across experiments.

Potential Causes:

  • Cell Type Variability: Different cell lines express varying levels of Orai and STIM isoforms, which can alter inhibitor sensitivity.[7] Leukocytes, for example, have been reported to be less sensitive to certain inhibitors like Synta66 compared to other cell types.[6]

  • Experimental Conditions: Factors such as temperature, buffer composition, and cell passage number can influence the apparent potency of the inhibitor.

  • Inhibitor Degradation: Improper storage or handling of the inhibitor can lead to reduced activity.

Solutions:

  • Characterize Your Cell Line: Use qPCR or Western blotting to determine the expression profile of Orai and STIM isoforms in your specific cell model.

  • Standardize Protocols: Ensure consistent experimental conditions for all assays.

  • Proper Inhibitor Handling: Aliquot the inhibitor upon receipt and store it as recommended by the manufacturer. Use freshly prepared dilutions for each experiment.

Issue 2: Observed cellular effects do not correlate with CRAC channel inhibition.

Potential Causes:

  • Off-Target Effects: The inhibitor may be acting on other signaling pathways.

  • Cytotoxicity: At high concentrations, the inhibitor may induce cell death, leading to confounding results.

Solutions:

  • Use Structurally Distinct Inhibitors: Confirm the observed phenotype using other well-characterized CRAC channel inhibitors with different chemical scaffolds (e.g., Synta66, GSK-7975A, YM-58483).

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of Orai1 or STIM1 and determine if this phenocopies the effect of the inhibitor.

  • Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) at the working concentrations of your inhibitor.

Issue 3: Unexpected potentiation of calcium influx at low inhibitor concentrations.

Potential Cause:

  • Biphasic Effect: Some compounds that modulate ion channels can have a biphasic dose-response, where they potentiate activity at low concentrations and inhibit at higher concentrations. The well-known CRAC channel modulator 2-APB exhibits this behavior.[2]

Solution:

  • Perform a Full Dose-Response Curve: This will help to fully characterize the pharmacological profile of the inhibitor and reveal any potentiating effects at lower concentrations.

Data Presentation

Table 1: Comparative IC50 Values of Common CRAC Channel Inhibitors

InhibitorTargetIC50Cell TypeAssay Method
This compound (Compound 55) CRAC ChannelData not publicly available--
CM4620 (Zegocractin) Orai1/STIM1119 nM-Electrophysiology
Orai2/STIM1895 nM-Electrophysiology
Synta66 SOCE26 nMVascular Smooth Muscle CellsCalcium Imaging
ICRAC1.4 µMRBL cellsElectrophysiology
GSK-7975A ICRAC3.4 µM-Electrophysiology
YM-58483 (BTP2) SOCE~10-100 nMJurkat T-cellsCalcium Imaging

Note: IC50 values can vary significantly based on the cell type and experimental conditions.[8]

Experimental Protocols

Calcium Imaging Assay for Store-Operated Calcium Entry (SOCE)

This protocol allows for the functional measurement of CRAC channel activity in a cell population.

  • Cell Preparation:

    • Seed cells on a glass-bottom dish suitable for microscopy.

    • On the day of the experiment, wash the cells with a calcium-free physiological saline solution (e.g., Hanks' Balanced Salt Solution).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Measurement of SOCE:

    • Mount the dish on an inverted fluorescence microscope.

    • Perfuse the cells with a calcium-free solution to establish a baseline fluorescence reading.

    • Deplete the endoplasmic reticulum (ER) calcium stores by applying an agent such as thapsigargin (B1683126) (a SERCA pump inhibitor) in the calcium-free solution.

    • Once the cytosolic calcium level has returned to near baseline, reintroduce a solution containing extracellular calcium (e.g., 2 mM). The subsequent rise in intracellular calcium represents SOCE.

  • Inhibitor Treatment:

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of the compound before initiating the SOCE protocol.

    • Compare the magnitude of SOCE in the presence and absence of the inhibitor.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This protocol provides a direct measurement of the electrical current through CRAC channels.

  • Cell Preparation: Plate cells at a low density on glass coverslips.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • The internal pipette solution should contain a high concentration of a calcium chelator (e.g., BAPTA or EGTA) to passively deplete the ER calcium stores.

    • The extracellular solution should be a standard physiological saline solution.

  • Recording ICRAC:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a potential of 0 mV and apply hyperpolarizing voltage ramps or steps to elicit the characteristic inwardly rectifying ICRAC. The current will develop over several minutes as the stores deplete.

  • Inhibitor Application:

    • Once a stable ICRAC is established, perfuse the external solution containing this compound to measure its effect on the channel.

Visualizations

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (Ca2+ bound) STIM1_active STIM1 Oligomer (Ca2+ unbound) STIM1_inactive->STIM1_active Store Depletion Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Translocation & Interaction Ca_store Ca2+ Store Ca_store->STIM1_inactive High [Ca2+] Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Activation Ca_cytosol [Ca2+]i Rise (SOCE) Orai1_open->Ca_cytosol Thapsigargin Thapsigargin / Receptor Signal Thapsigargin->Ca_store Depletes Store Downstream Downstream Signaling (e.g., NFAT activation) Ca_cytosol->Downstream Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1_open Influx Inhibitor CRAC Channel Inhibitor-1 Inhibitor->Orai1_open Blocks Pore

Caption: CRAC Channel Signaling Pathway and Point of Inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Check_Potency Inconsistent IC50? Start->Check_Potency Check_Phenotype Effect Unrelated to CRAC Inhibition? Check_Potency->Check_Phenotype No Sol_Potency Standardize Protocol & Cell Line Characterization Check_Potency->Sol_Potency Yes Check_Potentiation Potentiation at Low Doses? Check_Phenotype->Check_Potentiation No Sol_Phenotype Use Multiple Inhibitors & Genetic Controls (siRNA/CRISPR) Check_Phenotype->Sol_Phenotype Yes Sol_Potentiation Perform Full Dose-Response Curve Check_Potentiation->Sol_Potentiation Yes Sol_Toxicity Perform Cell Viability Assay Sol_Phenotype->Sol_Toxicity

Caption: Logical Workflow for Troubleshooting Unexpected Outcomes.

References

CRAC Channel Inhibitors and Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of CRAC (Calcium Release-Activated Calcium) channel inhibitors to induce apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which CRAC channel inhibitors induce apoptosis?

A1: CRAC channel inhibitors, by blocking the entry of Ca²⁺ into the cell through store-operated calcium entry (SOCE), disrupt intracellular calcium homeostasis. This disruption can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, depending on the cell type and specific inhibitor. Key downstream events often include the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Q2: I am not observing apoptosis after treating my cells with a CRAC channel inhibitor. What are some possible reasons?

A2: Several factors could contribute to a lack of apoptotic induction:

  • Cell Line Specificity: The dependence of apoptosis on CRAC channels is highly cell-type specific. Some cell lines may have redundant calcium signaling pathways or may be less reliant on SOCE for survival.

  • Inhibitor Concentration and Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be insufficient to trigger the apoptotic cascade. It is crucial to perform a dose-response and time-course experiment.

  • Compensatory Mechanisms: Cells may activate pro-survival pathways to counteract the effects of CRAC channel inhibition.

  • Inhibitor Stability: Ensure the inhibitor is properly stored and has not degraded.

Q3: How can I confirm that the observed cell death is indeed apoptosis and not necrosis?

A3: It is essential to use assays that can distinguish between different forms of cell death. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both markers. Necrotic cells are typically Annexin V negative and PI positive.

Q4: What are the key downstream signaling molecules I should investigate when studying CRAC channel inhibitor-induced apoptosis?

A4: Key proteins to investigate include:

  • Bcl-2 Family Proteins: Examine the expression levels of pro-apoptotic proteins like Bax and Bak, and anti-apoptotic proteins like Bcl-2 and Mcl-1. The ratio of pro- to anti-apoptotic proteins is critical.

  • Caspases: Look for the cleavage of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

  • PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.

  • Cytochrome c: Monitor the release of cytochrome c from the mitochondria into the cytosol.

Troubleshooting Guides

Problem 1: High background or non-specific staining in Annexin V/PI assay.
Possible Cause Troubleshooting Step
Cell harvesting technique is too harsh. Use a gentle cell scraping method or a non-enzymatic dissociation solution for adherent cells. Avoid vigorous pipetting.
Inappropriate buffer composition. Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.
Incubation time with staining reagents is too long. Adhere to the recommended incubation times in the protocol to minimize non-specific binding.
Cells were fixed before staining. Annexin V staining must be performed on live cells before fixation.
Problem 2: Inconsistent results in Western blot analysis of apoptotic markers.
Possible Cause Troubleshooting Step
Suboptimal protein extraction. Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of target proteins.
Uneven protein loading. Perform a protein concentration assay (e.g., BCA assay) to ensure equal loading of protein in each lane. Normalize to a loading control like β-actin or GAPDH.
Poor antibody quality. Use antibodies that have been validated for the specific application and target. Titrate the antibody concentration to optimize the signal-to-noise ratio.
Inefficient protein transfer. Verify transfer efficiency by staining the membrane with Ponceau S before blocking.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various CRAC channel inhibitors on apoptosis in different cell lines.

Table 1: Effect of CRAC Channel Inhibitors on Apoptosis Rate

InhibitorCell LineConcentrationTreatment Time% Apoptotic Cells (Annexin V+)Reference
MRS1845 H9C210 µM24 hAlleviated Ang II-induced apoptosis[1]
YM-58483 Human Cardiac FibroblastsNot SpecifiedNot SpecifiedAttenuated Doxorubicin-induced apoptosis[2]
siRNA-mediated ORAI1 silencing MDA-MB-231Not Applicable24 hEnhanced Staurosporine-induced PARP-1 cleavage[3]
siRNA-mediated STIM1 silencing SW1116Not ApplicableNot SpecifiedIncreased early and late-stage apoptosis[4]

Table 2: Modulation of Apoptosis-Related Protein Expression by CRAC Channel Inhibitors

Inhibitor/InterventionCell LineProteinChange in ExpressionReference
MRS1845 H9C2BaxDecreased (in the presence of Ang II)[1]
MRS1845 H9C2Bcl-2Increased (in the presence of Ang II)[1]
MRS1845 H9C2Caspase 9Decreased (in the presence of Ang II)[1]
siRNA-mediated STIM1 silencing SW1116BaxIncreased[4]
siRNA-mediated STIM1 silencing SW1116Cleaved PARPIncreased[4]

Experimental Protocols

Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

1. Cell Preparation: a. Induce apoptosis in your target cells by treating with the CRAC channel inhibitor at the desired concentration and for the appropriate duration. Include untreated cells as a negative control. b. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step. c. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

2. Staining: a. Wash the cells once with cold 1X PBS. b. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour. c. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

Protocol 2: Western Blot for Detection of Apoptotic Markers

1. Protein Extraction: a. After treatment with the CRAC channel inhibitor, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the total protein lysate.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer: a. Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against your target apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

5. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software and normalize to a loading control.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_apoptosis_assay Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture inhibitor_treatment CRAC Channel Inhibitor Treatment cell_culture->inhibitor_treatment cell_harvest Cell Harvesting inhibitor_treatment->cell_harvest annexin_pi Annexin V/PI Staining cell_harvest->annexin_pi For Flow Cytometry western_blot Western Blot cell_harvest->western_blot For Protein Analysis flow_cytometry Flow Cytometry annexin_pi->flow_cytometry imaging Chemiluminescence Imaging western_blot->imaging quantification Data Quantification & Interpretation flow_cytometry->quantification imaging->quantification

Caption: Experimental workflow for assessing apoptosis induced by CRAC channel inhibitors.

signaling_pathway cluster_intrinsic Intrinsic Pathway inhibitor CRAC Channel Inhibitor crac CRAC Channel (Orai1/STIM1) inhibitor->crac Inhibits ca_influx Ca2+ Influx (SOCE) crac->ca_influx ca_homeostasis Disruption of Ca2+ Homeostasis ca_influx->ca_homeostasis bcl2_family Modulation of Bcl-2 Family (↑Bax / ↓Bcl-2) ca_homeostasis->bcl2_family momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->momp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

"CRAC channel inhibitor-1" washing out the inhibitor from cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use and wash out CRAC channel inhibitors in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the washout of CRAC channel inhibitors, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Incomplete or slow reversal of CRAC channel inhibition after washout. Many CRAC channel inhibitors, such as GSK-7975A, exhibit slow dissociation rates and are not readily reversible.[1][2] This can be due to the inhibitor binding tightly to the channel or acting via an allosteric mechanism.- Increase Washout Duration and Volume: Perform multiple washes with a large volume of inhibitor-free buffer or media. Extend the duration of each wash step to allow more time for the inhibitor to dissociate.- Consider the Inhibitor's Properties: Be aware that for some inhibitors, complete washout may not be achievable within a typical experimental timeframe.[1][2] Design experiments accordingly, for instance, by including appropriate controls that have been mock-treated.- Verify Washout Efficacy: To confirm the removal of the inhibitor from the media, transfer the supernatant from washed cells to a fresh batch of untreated cells and measure CRAC channel activity.[3]
Variability in washout efficiency between experiments. - Inconsistent Washout Procedure: Differences in the number of washes, volume of buffer, or duration of incubation can lead to variable results.- Cell Health: Unhealthy cells may not respond consistently to the washout procedure.- Standardize the Washout Protocol: Ensure that the same washout procedure is followed for all experiments.- Monitor Cell Viability: Use healthy, confluent cells for your experiments and check for signs of cell stress or death.
Observed cellular effects persist after inhibitor washout. - Irreversible Inhibition: The inhibitor may have formed a covalent bond with the CRAC channel or induced a long-lasting conformational change.- Downstream Signaling Cascade: The initial inhibition of Ca2+ influx may have triggered downstream signaling events that are not immediately reversible upon inhibitor removal.- Consult Inhibitor's Mechanism of Action: Review the literature to understand if the inhibitor is known to be irreversible.- Investigate Downstream Effects: Allow for a longer recovery period after washout and assess key downstream signaling molecules, such as NFAT translocation, to see if they return to baseline.

Frequently Asked Questions (FAQs)

Q1: How long should I wash the cells to remove a CRAC channel inhibitor?

A1: The optimal washout time depends on the specific inhibitor's dissociation kinetics. For inhibitors with slow off-rates like GSK-7975A, washout for at least 10-15 minutes with multiple buffer changes may still result in incomplete recovery of channel function.[1][4] It is recommended to perform a time-course experiment to determine the optimal washout duration for your specific inhibitor and cell type.

Q2: Is it possible to completely remove all traces of the CRAC channel inhibitor from the cells?

A2: For some inhibitors, achieving 100% removal from the cells and full reversal of channel inhibition may be challenging due to their binding properties.[1][2] The goal of the washout procedure is to reduce the concentration of the inhibitor in the extracellular environment to a level that no longer significantly affects channel activity.

Q3: What buffer should I use for the washout procedure?

A3: Use a physiologically compatible buffer that is appropriate for your cell type and experimental setup. This is typically the same buffer or cell culture medium used during the experiment, but without the inhibitor. Ensure the buffer is at the correct temperature and pH to maintain cell health.

Q4: Can I reuse the washout buffer?

A4: It is not recommended to reuse the washout buffer as it will contain dissociated inhibitor, which could re-bind to the cells and compromise the effectiveness of the washout. Always use fresh, inhibitor-free buffer for each wash step.

Q5: My CRAC channel activity does not recover even after extensive washing. What should I do?

A5: This suggests that the inhibitor may be irreversible or has a very slow dissociation rate.[1][2] In this case, you may need to design your experiments to account for this. For example, you could compare the effects of the inhibitor to a control group that was treated with the vehicle for the same duration. It is also important to verify that the persistent lack of activity is not due to cell death or other cytotoxic effects.

Quantitative Data on CRAC Channel Inhibitors

The following table summarizes the properties of some commonly used CRAC channel inhibitors, including their potency and washout characteristics.

InhibitorTarget(s)IC50Washout/Reversibility
GSK-7975A Orai1, Orai2~3.4 µM (pancreatic acinar cells)[1], ~4 µM (HEK293 cells)[2][5]Poor; almost no recovery of current after 4-10 minutes of washout.[1][2][4][5]
2-APB IP3R, SOC channelConcentration-dependent effectsPoorly reversible.[6]
Synta66 Orai1--
BTP2 (YM-58483) Orai1, Orai2-Partial inhibition of Orai3.[7]

Experimental Protocols

Protocol 1: Standard Washout Procedure for CRAC Channel Inhibitors

This protocol provides a general method for washing out a CRAC channel inhibitor from adherent cells in a multi-well plate format.

Materials:

  • Adherent cells treated with a CRAC channel inhibitor

  • Inhibitor-free cell culture medium or physiological buffer (pre-warmed to 37°C)

  • Aspiration device

  • Pipettes

Procedure:

  • Initial Aspiration: Carefully aspirate the medium containing the CRAC channel inhibitor from the cell culture plate. Avoid disturbing the cell monolayer.

  • First Wash: Gently add a volume of pre-warmed, inhibitor-free medium or buffer to each well, equal to or greater than the initial incubation volume.

  • Incubation (Optional but Recommended): Incubate the plate for 5-10 minutes at the appropriate temperature (e.g., 37°C) to allow for inhibitor dissociation.

  • Aspirate: Aspirate the wash medium.

  • Repeat Washes: Repeat steps 2-4 for a total of 3-5 washes. Increasing the number and duration of washes may improve washout efficiency for inhibitors with slow off-rates.

  • Final Addition of Medium: After the final wash, add fresh, inhibitor-free medium to the cells.

  • Recovery Period: Allow the cells to recover for a desired period before proceeding with downstream assays to assess the reversal of inhibition.

Protocol 2: Assessing Washout Efficacy using Calcium Imaging

This protocol describes how to use calcium imaging to functionally assess the effectiveness of the inhibitor washout.

Materials:

  • Cells loaded with a calcium indicator dye (e.g., Fluo-4 AM)

  • CRAC channel inhibitor

  • Inhibitor-free buffer

  • Store-depleting agent (e.g., thapsigargin)

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Baseline Measurement: Measure the baseline fluorescence of the calcium indicator-loaded cells in a calcium-containing buffer.

  • Inhibitor Application: Add the CRAC channel inhibitor at the desired concentration and incubate for the appropriate time.

  • Store Depletion: In a calcium-free buffer containing the inhibitor, add a store-depleting agent like thapsigargin (B1683126) to activate the CRAC channels.

  • Measure Inhibited Calcium Entry: Reintroduce a calcium-containing buffer with the inhibitor and measure the fluorescence to confirm inhibition of store-operated calcium entry (SOCE).

  • Washout: Perform the washout procedure as described in Protocol 1.

  • Assess Recovery of SOCE: After the washout, repeat the store depletion step (if necessary) and reintroduce a calcium-containing buffer without the inhibitor. Measure the fluorescence to determine the extent of recovery of SOCE. A robust increase in fluorescence indicates successful washout and reversal of inhibition.

Visualizations

CRAC_Channel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+_ext Ca2+ Orai1 Orai1 (CRAC Channel) Ca2+_ext->Orai1 influx Calcineurin Calcineurin NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression translocates to nucleus STIM1 STIM1 STIM1->Orai1 activates Ca2+_ER Ca2+ Store Depletion Ca2+_ER->STIM1 activates entry_point entry_point->Calcineurin

Caption: CRAC Channel Downstream Signaling Pathway.

Washout_Workflow start Start: Cells treated with CRAC channel inhibitor aspirate_inhibitor Aspirate inhibitor-containing medium start->aspirate_inhibitor wash1 Wash 1: Add inhibitor-free buffer aspirate_inhibitor->wash1 incubate1 Incubate (5-10 min) wash1->incubate1 aspirate1 Aspirate buffer incubate1->aspirate1 wash2 Wash 2: Add inhibitor-free buffer aspirate1->wash2 incubate2 Incubate (5-10 min) wash2->incubate2 aspirate2 Aspirate buffer incubate2->aspirate2 wash3 Wash 3: Add inhibitor-free buffer aspirate2->wash3 incubate3 Incubate (5-10 min) wash3->incubate3 aspirate3 Aspirate buffer incubate3->aspirate3 add_medium Add fresh medium aspirate3->add_medium recover Cell recovery period add_medium->recover assay Downstream Assay (e.g., Calcium Imaging) recover->assay

References

Validation & Comparative

A Head-to-Head Comparison of CRAC Channel Inhibitors: BTP-2 (YM-58483) vs. Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of prominent Calcium Release-Activated Calcium (CRAC) channel inhibitors, with a primary focus on the well-characterized compound BTP-2 (also known as YM-58483). We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows to aid researchers in selecting the appropriate inhibitor for their studies.

Quantitative Comparison of Inhibitor Potency

The efficacy of CRAC channel inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various functional assays. The following tables summarize the reported IC50 values for BTP-2 and other notable CRAC channel inhibitors. It is important to note that these values can vary depending on the cell type, specific experimental conditions, and the assay methodology employed.

Table 1: Inhibition of Store-Operated Ca2+ Entry (SOCE)

InhibitorCell TypeAssay MethodIC50Reference
BTP-2 (YM-58483) Jurkat T cellsThapsigargin-induced Ca2+ influx100 nM[1]
BTP-2 (YM-58483) Human T cellsICRAC~10 nM[1][2]
Synta66 RBL cellsICRAC1.4 µM[1]
GSK-5503A HEK293 cells (overexpressing STIM1/Orai1)ICRAC~4 µM[3][4][5]
GSK-7975A HEK293 cells (overexpressing STIM1/Orai1)ICRAC~4 µM[3][4][5]
AnCoA4 HEK293 cells (overexpressing STIM1/Orai1)SOCE880 nM (EC50)[6][7]

Table 2: Inhibition of T-Cell Proliferation and Cytokine Production

InhibitorAssayIC50Reference
BTP-2 (YM-58483) T-cell proliferation (Mixed Lymphocyte Reaction)330 nM[8][9]
BTP-2 (YM-58483) IL-2 Production (Jurkat T cells)~100 nM
BTP-2 (YM-58483) IL-5 Production (Human peripheral blood cells)125 nM[8]
BTP-2 (YM-58483) IL-13 Production (Human peripheral blood cells)148 nM[8]
GSK-7975A Reduced Ca2+ influx and inflammatory mediator release (Human lung mast cells)3 µM[3]

Selectivity of CRAC Channel Inhibitors

An important consideration in choosing an inhibitor is its selectivity for CRAC channels over other ion channels.

  • BTP-2 (YM-58483) is known to be a highly selective and potent inhibitor of CRAC channels.[10] However, some studies have reported off-target effects on TRPC3, TRPC5, and TRPM4 channels.[1][11]

  • Synta66 has been shown to be a selective CRAC channel inhibitor with no significant effect on a panel of other receptors and ion channels at a concentration of 10 µM.[1]

  • GSK-5503A and GSK-7975A are selective for CRAC channels but have been noted to also inhibit the TRPV6 channel.[12]

  • AnCoA4 does not affect voltage-gated Ca2+ channels at concentrations up to 10 µM.[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.

Caption: CRAC Channel Signaling Pathway.

Experimental_Workflow start Start: Cell Culture load_dye Load cells with Ca2+ indicator (e.g., Fura-2 AM) start->load_dye wash1 Wash to remove extracellular dye load_dye->wash1 add_inhibitor Pre-incubate with CRAC channel inhibitor wash1->add_inhibitor stimulate Stimulate store depletion (e.g., Thapsigargin) add_inhibitor->stimulate measure_ca Measure intracellular Ca2+ (ratiometric fluorescence) stimulate->measure_ca collect_supernatant Collect supernatant for cytokine analysis stimulate->collect_supernatant data_analysis Data Analysis: IC50 determination measure_ca->data_analysis elisa Perform ELISA for specific cytokines (e.g., IL-2) collect_supernatant->elisa elisa->data_analysis

Caption: General Experimental Workflow.

Experimental Protocols

Intracellular Calcium Influx Assay using Fura-2 AM

This protocol outlines the measurement of store-operated calcium entry (SOCE) in a cell suspension using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest (e.g., Jurkat T cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Thapsigargin (B1683126) (or other SERCA pump inhibitor)

  • CRAC channel inhibitor (e.g., BTP-2)

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency and harvest. Wash the cells with HBS and resuspend in HBS at an appropriate density.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically in the range of 1-5 µM.

    • Add an equal volume of 0.02% Pluronic F-127 to the Fura-2 AM solution to aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[13]

  • Washing: Centrifuge the cells to pellet and remove the dye-containing supernatant. Wash the cells twice with HBS to remove any extracellular Fura-2 AM.

  • Inhibitor Incubation: Resuspend the cells in HBS and add the desired concentrations of the CRAC channel inhibitor. Incubate for a period determined by the specific inhibitor's mechanism of action (typically 10-30 minutes).

  • Measurement of Calcium Influx:

    • Transfer the cell suspension to a 96-well plate.

    • Place the plate in the fluorescence plate reader and begin recording the fluorescence ratio of Fura-2 (emission at 510 nm with excitation at 340 nm and 380 nm).

    • Establish a baseline fluorescence reading for a few minutes.

    • To induce store depletion, add thapsigargin to a final concentration of 1-2 µM.

    • Continue to record the fluorescence ratio to measure the sustained calcium influx.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration. The inhibitory effect is calculated by comparing the amplitude of the sustained calcium influx in the presence and absence of the inhibitor. An IC50 curve can be generated by testing a range of inhibitor concentrations.[14]

Cytokine Release Assay by ELISA

This protocol describes the quantification of a specific cytokine (e.g., IL-2) released into the cell culture supernatant following cell stimulation, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cells of interest (e.g., primary T cells, Jurkat T cells)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies, PHA)

  • CRAC channel inhibitor (e.g., BTP-2)

  • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • 96-well ELISA plates

  • Plate washer (optional)

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Stimulation:

    • Plate the cells in a 96-well culture plate at a predetermined density.

    • Pre-incubate the cells with various concentrations of the CRAC channel inhibitor for the desired duration.

    • Add the stimulating agent to the wells to activate the cells.

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines. Supernatants can be stored at -80°C until the ELISA is performed.[15]

  • ELISA Protocol (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

    • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.[16]

    • Sample Incubation: Wash the plate and add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the appropriate wells. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

    • Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature in the dark.

    • Substrate Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.

    • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the IC50 value.[17]

References

A Comparative Guide to CRAC Channel Inhibitors: GSK-7975A vs. YM-58483

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used small molecule inhibitors of the Calcium Release-Activated Calcium (CRAC) channel: GSK-7975A and YM-58483 (also known as BTP2). A thorough understanding of their respective potencies and selectivity profiles is critical for the accurate interpretation of experimental data and for guiding the development of novel therapeutics targeting store-operated calcium entry (SOCE).

Introduction to CRAC Channels and Their Inhibition

Calcium release-activated calcium (CRAC) channels are key mediators of store-operated calcium entry (SOCE), a fundamental Ca2+ signaling process in numerous cell types, particularly those of the immune system. This pathway is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule (STIM) proteins. Upon activation, STIM proteins translocate to the plasma membrane and activate the Orai channel subunits, forming the pore of the CRAC channel and allowing for the influx of extracellular Ca2+. Dysregulation of CRAC channel activity is implicated in various autoimmune and inflammatory conditions, making these channels attractive therapeutic targets.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) of GSK-7975A and YM-58483 against CRAC channels and other potential off-target ion channels. It is important to note that IC50 values can vary depending on the cell type, Orai isoform composition, and the experimental methodology employed.

InhibitorTargetIC50Cell TypeAssayReference
GSK-7975A Orai1 Current~4 µMHEK293 cellsElectrophysiology[1][2]
Orai3 Current~4 µMHEK293 cellsElectrophysiology[2]
Endogenous CRAC Current0.8 ± 0.1 µMRBL cellsCalcium Imaging[3]
SOCE638 nMHEK293 cellsCalcium Imaging[4]
L-type Ca2+ channels (CaV1.2)8 µMHEK293 cellsElectrophysiology[4]
TRPV6 channelsComplete block at 10 µMHEK293 cellsElectrophysiology[3]
YM-58483 (BTP2) Thapsigargin-induced Ca2+ influx100 nMJurkat T cellsCalcium Imaging[5]
Histamine Release460 nMRBL-2H3 cellsFunctional Assay[6]
Leukotriene Production310 nMRBL-2H3 cellsFunctional Assay[6]
IL-5 Production125 nMHuman peripheral blood cellsFunctional Assay[6]
IL-13 Production148 nMHuman peripheral blood cellsFunctional Assay[6]
Voltage-operated Ca2+ channels>3 µM (30-fold less potent than on SOC channels)Not specifiedNot specified[5]
TRPC3 channelsSimilar potency to CRAC channel inhibitionNot specifiedNot specified[7]
TRPC5 channelsSimilar potency to CRAC channel inhibitionNot specifiedNot specified[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

CRAC_Channel_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive Inactive STIM1 STIM1_active Active STIM1 (Oligomerized) STIM1_inactive->STIM1_active ER Ca2+ Depletion Orai1 Orai1 Channel (Closed) Orai1_open Orai1 Channel (Open) Orai1->Orai1_open Ca_cytosol Ca2+ Influx Orai1_open->Ca_cytosol Downstream Downstream Signaling (e.g., NFAT activation) Ca_cytosol->Downstream Receptor Cell Surface Receptor PLC PLC Receptor->PLC Ligand Binding IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R IP3R->ER_Ca Ca2+ Release STIM1_active->Orai1 Gating GSK_7975A GSK-7975A GSK_7975A->Orai1_open Inhibition YM_58483 YM-58483 YM_58483->Orai1_open Inhibition

CRAC Channel Activation and Inhibition.

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp (ICRAC Measurement) cluster_calcium_imaging Calcium Imaging (SOCE Measurement) ephys_start Obtain whole-cell configuration (pipette with Ca2+ chelator) ephys_develop Passive store depletion & development of ICRAC ephys_start->ephys_develop ephys_apply Apply inhibitor ephys_develop->ephys_apply ephys_measure Measure change in inward current ephys_apply->ephys_measure ca_load Load cells with Ca2+ indicator dye ca_deplete Deplete ER Ca2+ stores (e.g., with Thapsigargin) in Ca2+-free medium ca_load->ca_deplete ca_apply Apply inhibitor ca_deplete->ca_apply ca_readd Re-add extracellular Ca2+ ca_apply->ca_readd ca_measure Measure change in fluorescence ca_readd->ca_measure

Experimental Workflows for Inhibitor Characterization.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This method provides a direct measurement of the current flowing through CRAC channels.

  • Cell Preparation: Culture cells on glass coverslips suitable for microscopy.

  • Solutions:

    • Internal (Pipette) Solution: Contains a high concentration of a Ca2+ chelator (e.g., 20 mM BAPTA) to passively deplete intracellular Ca2+ stores upon achieving the whole-cell configuration.

    • External (Bath) Solution: A physiological saline solution. For ICRAC measurement, this is often switched to a solution containing a high concentration of Ca2+ (e.g., 20 mM) as the primary charge carrier.

  • Recording:

    • Obtain a giga-ohm seal on a single cell using a glass micropipette.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential that minimizes other channel activity (e.g., 0 mV) and apply voltage ramps or steps (e.g., -100 to +100 mV) to elicit and measure the inwardly rectifying ICRAC.

    • Once a stable baseline ICRAC is established, perfuse the bath with the inhibitor-containing solution and record the change in current.

Calcium Imaging for Store-Operated Calcium Entry (SOCE) Measurement

This technique measures changes in intracellular Ca2+ concentration in a population of cells.

  • Cell Preparation: Plate cells on glass-bottom dishes.

  • Dye Loading: Incubate cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Measurement:

    • Initially, perfuse the cells with a Ca2+-free physiological buffer.

    • Induce ER Ca2+ store depletion by applying an agent such as thapsigargin (B1683126) (a SERCA pump inhibitor).

    • Apply the CRAC channel inhibitor to the Ca2+-free medium.

    • Reintroduce a buffer containing a physiological concentration of Ca2+ and measure the subsequent increase in fluorescence. The difference in the fluorescence signal in the presence and absence of the inhibitor reflects its effect on SOCE.

Selectivity and Off-Target Considerations

GSK-7975A is generally considered a selective CRAC channel inhibitor.[8] However, studies have shown that it can also inhibit TRPV6 channels and, to a lesser extent, L-type voltage-gated Ca2+ channels (CaV1.2).[3][4] The inhibition of TRPV6 is noteworthy as it is also a highly Ca2+-selective channel.

YM-58483 is a potent CRAC channel inhibitor but has been documented to inhibit Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC5, with a potency similar to its action on CRAC channels.[7] This is a critical consideration in cell types where TRPC channels are expressed and contribute to Ca2+ influx.

Summary and Recommendations

Both GSK-7975A and YM-58483 are valuable tools for investigating the role of CRAC channels in cellular physiology and disease.

  • GSK-7975A offers good selectivity for CRAC channels with known, albeit less potent, off-target effects on TRPV6 and CaV1.2. Its efficacy in various cell types makes it a robust choice for studying CRAC channel function.

  • YM-58483 is a highly potent inhibitor of CRAC channels. However, its significant activity against TRPC3 and TRPC5 channels necessitates careful experimental design and the use of appropriate controls, especially in systems where these channels are functionally relevant.

For experiments aiming to specifically dissect the role of CRAC channels, it is advisable to:

  • Use the lowest effective concentration of the inhibitor.

  • Employ multiple, structurally distinct CRAC channel inhibitors to confirm findings.

  • Utilize genetic approaches (e.g., siRNA or CRISPR-mediated knockdown of Orai or STIM proteins) to complement pharmacological studies and validate the on-target effects of the inhibitors.

References

A Comparative Guide to CRAC Channel Inhibitors: CRAC Channel Inhibitor-1 vs. Synta66

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective CRAC (Calcium Release-Activated Calcium) channel inhibitor is critical for investigating the role of store-operated calcium entry (SOCE) in various physiological and pathological processes. This guide provides a detailed comparison of two notable CRAC channel inhibitors, CRAC channel inhibitor-1 (also known as compound 55) and Synta66, focusing on their structural similarities, performance data, and the experimental protocols used for their evaluation.

Structural Comparison

At the molecular level, both this compound and Synta66 are small molecules designed to interfere with the function of CRAC channels, which are primarily formed by Orai proteins at the plasma membrane and activated by STIM proteins in the endoplasmic reticulum.

This compound (CAS No. 903591-53-7) and Synta66 (CAS No. 835904-51-3) possess distinct chemical scaffolds. A detailed structural analysis reveals key differences in their core structures and substituent groups, which likely contribute to their varying pharmacological profiles.

Performance Data: A Quantitative Comparison

The inhibitory potency of these compounds is a key determinant of their utility in research and potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundCell LineAssay TypeIC50Reference
Synta66 Jurkat T cellsInhibition of SOCE~1 µM[1]
RBL-1 cellsInhibition of SOCE1.4 µM - 3 µM[1]
Vascular Smooth Muscle Cells (VSMCs)Inhibition of SOCE~26 nM[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of SOCE~26 nM[1]
HEK293 cells (Orai1/STIM1 overexpressed)Patch Clamp~4 µM[2]
RBL mast cellsPatch Clamp~1-3 µM[2]
Jurkat E6-1 cellsInhibition of Orai-mediated calcium entry82 nM[3]
Jurkat E6-1 cellsInhibition of NFAT-induced transcription10 nM[3]
This compound (compound 55) --Data not available in the searched literature-

Note: The IC50 values for Synta66 can vary depending on the cell type and the experimental conditions used.[4] For instance, the expression levels of Orai and STIM proteins can influence the observed potency.[4] Unfortunately, specific IC50 values for this compound (compound 55) were not available in the reviewed literature, precluding a direct quantitative comparison under identical conditions.

Mechanism of Action

Biochemical and electrophysiological studies have shed light on how these inhibitors function. Synta66 is understood to act as a pore blocker of the Orai1 channel, the pore-forming subunit of the CRAC channel.[5] This direct inhibition of the channel pore prevents the influx of calcium into the cell. The precise mechanism of action for this compound is not as extensively detailed in the available literature.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are summaries of common methods used to evaluate the performance of CRAC channel inhibitors.

Fluorescence-Based Calcium Addback Assay

This is a widely used method to measure the inhibition of store-operated calcium entry (SOCE).

G cluster_workflow Calcium Addback Assay Workflow A Seed cells in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) A->B C Pre-incubate with CRAC channel inhibitor B->C D Deplete intracellular calcium stores (e.g., with thapsigargin) in a calcium-free buffer C->D E Add extracellular calcium to initiate SOCE D->E F Measure fluorescence to determine intracellular calcium concentration E->F

Workflow for a fluorescence-based calcium addback assay.

Protocol Details:

  • Cell Preparation: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which allows for the measurement of intracellular calcium concentrations.

  • Inhibitor Incubation: Cells are pre-incubated with the CRAC channel inhibitor at various concentrations.

  • Store Depletion: Intracellular calcium stores are depleted using a SERCA pump inhibitor like thapsigargin (B1683126) in a calcium-free buffer.

  • Calcium Addback: Extracellular calcium is added back to the medium to initiate SOCE through the CRAC channels.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the changes in intracellular calcium concentration. The inhibitory effect of the compound is determined by comparing the calcium influx in treated versus untreated cells.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through CRAC channels.

G cluster_workflow Whole-Cell Patch Clamp Workflow A Establish whole-cell configuration on a single cell B Deplete intracellular calcium stores via the patch pipette solution (containing EGTA) A->B C Apply voltage ramps to measure ICRAC (CRAC current) B->C D Perfuse the cell with the CRAC channel inhibitor C->D E Continuously measure ICRAC to determine the extent of inhibition D->E

Workflow for whole-cell patch clamp measurement of ICRAC.

Protocol Details:

  • Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior.

  • Store Depletion: The intracellular solution within the pipette contains a calcium chelator, such as EGTA, which diffuses into the cell and depletes the endoplasmic reticulum calcium stores, thereby activating the CRAC channels.

  • Current Measurement: Voltage ramps are applied to the cell, and the resulting ionic currents (ICRAC) are measured.

  • Inhibitor Application: The CRAC channel inhibitor is applied to the cell via the extracellular solution.

  • Inhibition Analysis: The reduction in the measured ICRAC in the presence of the inhibitor is quantified to determine its potency.

Signaling Pathway

The inhibition of CRAC channels by compounds like this compound and Synta66 has a direct impact on downstream signaling pathways that are dependent on calcium entry.

G cluster_pathway CRAC Channel Signaling Pathway ER_Ca_Depletion ER Ca2+ Store Depletion STIM1_Activation STIM1 Activation ER_Ca_Depletion->STIM1_Activation Orai1_Opening Orai1 Channel Opening STIM1_Activation->Orai1_Opening Ca_Influx Ca2+ Influx (SOCE) Orai1_Opening->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., NFAT activation, gene expression) Ca_Influx->Downstream_Signaling Inhibitor CRAC Channel Inhibitor (e.g., Synta66) Inhibitor->Orai1_Opening Inhibition

References

A Comparative Guide to CRAC Channel Inhibitors: Benchmarking a Staple Against Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Calcium Release-Activated Calcium (CRAC) channel is a critical mediator of store-operated calcium entry (SOCE) in numerous cell types, playing a pivotal role in a wide array of physiological processes, most notably in the activation and function of immune cells.[1] Dysregulation of CRAC channel activity is implicated in a variety of autoimmune and inflammatory diseases, rendering it a prime therapeutic target.[2][3] This has spurred the development of numerous small-molecule inhibitors. This guide provides an objective comparison of a well-established CRAC channel inhibitor, here referred to as "CRAC channel inhibitor-1" (represented by the widely used benchmark compound YM-58483/BTP-2), against a selection of other novel inhibitors, supported by experimental data.

Quantitative Comparison of CRAC Channel Inhibitors

The potency of CRAC channel inhibitors is a key determinant of their utility in research and therapeutic development. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for this compound and other novel inhibitors across different experimental systems. It is important to note that these values can vary depending on the cell type, whether the CRAC channel components are endogenously or exogenously expressed, and the specific assay used (e.g., electrophysiology measuring ICRAC versus calcium imaging assessing SOCE).

InhibitorTarget(s)Cell Type/SystemAssayIC50Reference(s)
This compound (YM-58483/BTP-2) CRAC channelsHuman T cellsSOCE~10 nM[4]
RBL cellsICRAC1.4 µM[4]
Synta66 Orai1RBL cellsICRAC1.4 µM[4][5]
Human VSMCsSOCEPotent inhibitor
CM4620 (Zegocractin) Orai1, Orai2HEK293 cells (overexpressing human Orai1/STIM1)Ca2+ currents~120 nM[6]
HEK293 cells (overexpressing human Orai2/STIM1)Ca2+ currents~900 nM[6]
GSK-5498A CRAC channelsHEK cells (expressing STIM1 and ORAI1)ICRAC~1 µM[4]
GSK-7975A Orai1, Orai3HEK cells (expressing STIM1 and Orai1/3)STIM1-mediated currents~4 µM[7]
PRCL-02 CRAC channelsHuman PBMCIL-2 productionLess potent than Cyclosporin A[8]
RO2959 Orai1T-REx-CHO cells (expressing STIM1/ORAI1)SOCE25 nM[4][7]
RBL-2H3 cellsICRAC~400 nM[4]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the CRAC channel signaling pathway and the experimental workflows used to assess their efficacy.

Caption: CRAC Channel Signaling Pathway.

The diagram above illustrates the sequence of events leading to CRAC channel activation. Depletion of calcium from the endoplasmic reticulum (ER) is sensed by STIM1, which then oligomerizes and translocates to ER-plasma membrane junctions.[7] There, it interacts with and activates the Orai1 channel, the pore-forming subunit of the CRAC channel, leading to an influx of extracellular calcium.[7] This sustained calcium entry is crucial for downstream signaling events, such as the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell_prep Cell Preparation cluster_data_analysis Data Analysis calcium_imaging Calcium Imaging (SOCE Assay) ic50 IC50 Determination calcium_imaging->ic50 patch_clamp Whole-Cell Patch Clamp (I_CRAC Measurement) patch_clamp->ic50 cell_culture Cell Culture (e.g., Jurkat, RBL, HEK293) cell_culture->patch_clamp Prepare for recording dye_loading Calcium Dye Loading (e.g., Fura-2 AM) cell_culture->dye_loading store_depletion ER Store Depletion (e.g., Thapsigargin) dye_loading->store_depletion store_depletion->calcium_imaging Measure Ca2+ influx selectivity Selectivity Profiling ic50->selectivity Inhibitor CRAC Channel Inhibitor Inhibitor->calcium_imaging Inhibitor->patch_clamp

Caption: Experimental workflow for evaluating CRAC channel inhibitors.

The workflow diagram outlines the key steps in the preclinical evaluation of CRAC channel inhibitors. This typically involves in vitro assays such as calcium imaging to measure SOCE and whole-cell patch clamp to directly measure the ICRAC current.[9][10] These experiments are fundamental for determining the potency (IC50) and selectivity of the inhibitors.

Experimental Protocols

Calcium Imaging for Store-Operated Calcium Entry (SOCE)

Objective: To measure the inhibitory effect of a compound on SOCE in a cell population.

Methodology:

  • Cell Preparation: Culture cells (e.g., Jurkat T cells or RBL-1 cells) in appropriate media.[11] Seed the cells onto black-walled, clear-bottom microplates.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.[9][12] This is typically done for 30-60 minutes at 37°C.

  • Store Depletion: Wash the cells to remove excess dye. Perfuse the cells with a calcium-free buffer containing a SERCA pump inhibitor, such as thapsigargin (B1683126) (1-2 µM), to deplete intracellular calcium stores.[11][13]

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the CRAC channel inhibitor for a defined period.

  • Calcium Re-addition and Measurement: Add a calcium-containing solution to the cells and measure the subsequent increase in intracellular calcium concentration using a fluorescence plate reader or microscope.[11] The change in fluorescence intensity or ratio is indicative of calcium influx.

  • Data Analysis: The peak or integrated calcium response is measured for each inhibitor concentration. The data are then normalized to the response in the absence of the inhibitor, and an IC50 curve is generated by fitting the data to a dose-response equation.

Whole-Cell Patch Clamp Electrophysiology for ICRAC Measurement

Objective: To directly measure the inhibitory effect of a compound on the CRAC channel current (ICRAC).

Methodology:

  • Cell Preparation: Culture cells (e.g., RBL-1 cells or HEK293 cells overexpressing STIM1 and Orai1) on glass coverslips.[13]

  • Solutions:

    • Extracellular (Bath) Solution: Contains a physiological salt solution. A calcium-free version is used initially, followed by a calcium-containing solution to measure ICRAC.

    • Intracellular (Pipette) Solution: Contains a high concentration of a calcium chelator (e.g., BAPTA or EGTA) to passively deplete the ER calcium stores upon establishing the whole-cell configuration.[14]

  • Electrophysiological Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential where voltage-gated channel activity is minimized (e.g., 0 mV).[13]

    • Apply voltage ramps (e.g., -100 to +100 mV over 50-500 ms) to elicit and measure the inwardly rectifying ICRAC.[14]

  • Inhibitor Application: Apply the CRAC channel inhibitor to the extracellular solution via perfusion and record the change in ICRAC amplitude.

  • Data Analysis: Measure the peak inward current at a negative potential (e.g., -100 mV).[10] The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a dose-response curve.

Concluding Remarks

The landscape of CRAC channel inhibitors is continually expanding, offering researchers a diverse toolkit to probe the intricacies of calcium signaling in health and disease. While "this compound" (as represented by YM-58483/BTP-2) remains a valuable and potent tool, novel inhibitors such as Synta66, CM4620, and others offer a range of potencies and selectivities.[4][15] The choice of inhibitor will ultimately depend on the specific experimental context, including the cell type, the desired level of isoform specificity, and the intended application, be it basic research or preclinical drug development. The detailed protocols provided herein offer a standardized framework for the rigorous evaluation and comparison of these critical pharmacological agents.

References

Validating the Specificity of a Novel CRAC Channel Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel Calcium Release-Activated Calcium (CRAC) channel inhibitor, hereafter referred to as "CRAC channel inhibitor-1," with established inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows. The validation of a novel CRAC channel inhibitor hinges on demonstrating both high potency for its intended target and minimal activity against other cellular targets.

Comparative Analysis of Inhibitor Potency and Specificity

The validation of a novel CRAC channel inhibitor requires a quantitative comparison against well-characterized inhibitors to understand its relative potency and specificity. The table below provides a template for comparing "this compound" with established inhibitors like BTP-2 (also known as YM-58483) and GSK-7975A.

InhibitorTarget(s)IC50 (nM)Cell Type/SystemKey CharacteristicsReference
This compound User to inputUser to inputUser to inputUser to inputUser to input
BTP-2 (YM-58483) CRAC channels, TRPC3~10 (CRAC in T cells)Jurkat T cells, human T cellsPotent inhibitor of SOCE and T-cell cytokine production. Also inhibits TRPC3 channels.[1][]
GSK-7975A Orai1, Orai3~1000 (Orai1/STIM1)HEK293 cells expressing STIM1/Orai1Selective CRAC channel blocker that acts downstream of STIM1 oligomerization and STIM1/Orai1 interaction.[3][3]
Synta66 CRAC channelsVariesVascular smooth muscle cellsSuppresses the release of several interleukins and interferon-γ. Does not affect STIM1 clustering.[][4][][4]
SKF-96365 TRP channels, SOCE~12,000 (SOCE in Jurkat T cells)Jurkat T cellsBroad spectrum blocker of TRP channels and SOCE.[1][5][1][5]
2-APB IP3R, SOCE, OraiBiphasic effectVariousPotentiates CRAC channels at low concentrations (1-10 µM) and inhibits at higher concentrations (20-100 µM).[1][3][1][3]

Experimental Protocols for siRNA-Mediated Target Validation

To ascertain that the biological effects of "this compound" are mediated through the CRAC channel, specifically the Orai1 subunit, a knockdown experiment using small interfering RNA (siRNA) is essential. The principle is that if the inhibitor's effect is on-target, silencing the target gene should mimic or occlude the inhibitor's effect.

siRNA Design and Transfection
  • Design: Design at least two independent siRNAs targeting different sequences of the Orai1 mRNA to control for off-target effects.[6] A non-targeting scrambled siRNA should be used as a negative control.

  • Cell Culture: Plate cells (e.g., Jurkat T cells or HEK293 cells stably expressing STIM1 and Orai1) at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Transfect cells with Orai1-targeting siRNAs and a scrambled control siRNA using a suitable transfection reagent according to the manufacturer's protocol. The final siRNA concentration typically ranges from 10 to 50 nM.

  • Incubation: Incubate the cells for 48-72 hours post-transfection to allow for sufficient knockdown of the target protein.

Verification of Orai1 Knockdown
  • Quantitative PCR (qPCR): At 48 hours post-transfection, harvest a subset of cells to isolate RNA. Perform reverse transcription followed by qPCR to quantify Orai1 mRNA levels relative to a housekeeping gene (e.g., GAPDH). Expect a significant reduction in Orai1 mRNA in cells treated with Orai1 siRNAs compared to the scrambled control.

  • Western Blotting: At 72 hours post-transfection, lyse the remaining cells and perform Western blotting to assess Orai1 protein levels. Use an antibody specific to Orai1 and a loading control (e.g., β-actin) to confirm protein knockdown.

Functional Assay: Store-Operated Calcium Entry (SOCE)
  • Cell Preparation: After confirming Orai1 knockdown, re-plate the transfected cells for a calcium imaging experiment.

  • Calcium Imaging:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Initially, perfuse the cells with a calcium-free buffer.

    • Deplete intracellular calcium stores by applying a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump inhibitor, such as thapsigargin (B1683126) (1-2 µM). This will cause a transient increase in cytosolic calcium due to leakage from the ER.

    • Once the cytosolic calcium level has returned to baseline, reintroduce a calcium-containing buffer. The subsequent rise in intracellular calcium is due to SOCE through CRAC channels.

  • Data Acquisition: Measure the change in fluorescence intensity over time. The magnitude and rate of the calcium influx upon reintroduction of extracellular calcium are indicative of CRAC channel activity.

  • Comparison: Compare the SOCE profile in cells treated with scrambled siRNA, Orai1 siRNA, and scrambled siRNA-treated cells exposed to "this compound".

Data Analysis and Interpretation
  • Expected Outcome:

    • Cells treated with Orai1 siRNA should exhibit a significantly reduced SOCE compared to cells treated with the scrambled siRNA.

    • The inhibitory effect of "this compound" on SOCE in scrambled siRNA-treated cells should be comparable to the reduction in SOCE observed in Orai1 siRNA-treated cells.

    • Treatment of Orai1 knockdown cells with "this compound" should result in no or minimal further reduction in SOCE, demonstrating that the inhibitor's effect is dependent on the presence of Orai1.

Visualizing Key Pathways and Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the CRAC channel signaling pathway and the experimental workflows used to assess their specificity.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca_ext Ca²⁺ Ca_cyt Ca²⁺ Ca_ext->Ca_cyt influx Orai1 Orai1 Channel Calcineurin Calcineurin Ca_cyt->Calcineurin activates NFAT_inactive Inactive NFAT NFAT_active Active NFAT NFAT_inactive->NFAT_active translocates to nucleus Calcineurin->NFAT_inactive dephosphorylates STIM1_inactive STIM1 (Ca²⁺ bound) STIM1_active STIM1 (unbound) STIM1_inactive->STIM1_active Ca²⁺ dissociation STIM1_active->Orai1 translocates and binds Ca_er Ca²⁺ Store_depletion Store Depletion (e.g., Thapsigargin) Store_depletion->Ca_er release Gene_expression Gene Expression (e.g., IL-2) NFAT_active->Gene_expression promotes CRAC_inhibitor This compound CRAC_inhibitor->Orai1 blocks

Caption: CRAC Channel Signaling Cascade

siRNA_Validation_Workflow cluster_validation Knockdown Validation cluster_functional_assay Functional Assay start Start: Plate Cells transfection Transfect with: - Scrambled siRNA (Control) - Orai1 siRNA #1 - Orai1 siRNA #2 start->transfection incubation Incubate for 48-72 hours transfection->incubation qpcr qPCR for Orai1 mRNA (48h) incubation->qpcr western Western Blot for Orai1 Protein (72h) incubation->western ca_imaging Measure Store-Operated Calcium Entry (SOCE) incubation->ca_imaging analysis Data Analysis and Comparison qpcr->analysis western->analysis add_inhibitor Treat with 'CRAC inhibitor-1' ca_imaging->add_inhibitor compare with ca_imaging->analysis add_inhibitor->analysis conclusion Conclusion on Specificity analysis->conclusion

Caption: Experimental Workflow for siRNA Validation

Logical_Relationship cluster_outcomes Possible Outcomes premise1 Premise 1: 'CRAC inhibitor-1' blocks SOCE. hypothesis Hypothesis: 'CRAC inhibitor-1' acts by blocking Orai1. premise1->hypothesis premise2 Premise 2: siRNA-mediated knockdown of Orai1 blocks SOCE. premise2->hypothesis experiment Experiment: Treat Orai1 knockdown cells with 'CRAC inhibitor-1'. hypothesis->experiment outcome1 Outcome A: No further reduction in SOCE. experiment->outcome1 outcome2 Outcome B: Significant further reduction in SOCE. experiment->outcome2 conclusion1 Conclusion: Hypothesis supported. Inhibitor is specific to Orai1. outcome1->conclusion1 conclusion2 Conclusion: Hypothesis refuted. Inhibitor has off-target effects. outcome2->conclusion2

Caption: Logic for Validating Inhibitor Specificity

References

Comparative Guide to Negative Control Experiments for CRAC Channel Inhibitor-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental approaches for validating the specificity of "CRAC channel inhibitor-1," a representative potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. A critical aspect of pharmacological research is the use of appropriate negative controls to ensure that the observed effects are due to the specific inhibition of the target and not off-target effects or experimental artifacts. Here, we compare the use of a vehicle control and a structurally similar, inactive analogue as negative controls in key functional assays.

Understanding CRAC Channel Inhibition

CRAC channels are crucial for store-operated calcium entry (SOCE), a fundamental process in many cell types, particularly immune cells.[1] These channels are composed of the endoplasmic reticulum (ER) Ca2+ sensor, STIM1, and the plasma membrane pore-forming subunit, Orai1.[1] Depletion of ER Ca2+ stores triggers STIM1 to activate Orai1, leading to a sustained influx of Ca2+ that is vital for processes like T-cell activation and cytokine release.[1] Dysregulation of CRAC channel activity is implicated in various autoimmune diseases and inflammatory conditions, making them a key therapeutic target.[2] "this compound" represents a class of small molecules designed to block the Orai1 pore, thereby inhibiting SOCE.

The Importance of Negative Controls

To confidently attribute a biological effect to the inhibition of CRAC channels by "this compound," it is essential to perform negative control experiments. These controls help to:

  • Rule out off-target effects: Many small molecule inhibitors can interact with other proteins, leading to unintended biological consequences.

  • Control for solvent effects: The vehicle (e.g., DMSO) used to dissolve the inhibitor can have its own biological effects.

For this guide, we will consider two primary negative controls:

  • Vehicle Control (0.1% DMSO): The solvent used to dissolve the inhibitor, used at the same final concentration.

  • Inactive Analogue-1: A hypothetical, structurally similar molecule to "this compound" where a key chemical group essential for its inhibitory activity has been modified, rendering it inactive against CRAC channels.

Quantitative Data Comparison

The following table summarizes hypothetical data from key experiments comparing the efficacy of "this compound" with the negative controls.

Parameter "this compound" (1 µM) Inactive Analogue-1 (1 µM) Vehicle Control (0.1% DMSO)
IC50 for SOCE Inhibition 15 nM> 50 µMNo Inhibition
Peak Intracellular Ca2+ ([Ca2+]i) after Store Depletion (Fura-2 Ratio 340/380 nm) 0.8 ± 0.052.5 ± 0.152.6 ± 0.12
NFAT Activation (% of control) 12% ± 3%95% ± 5%100%
IL-2 Production (pg/mL) 55 ± 8480 ± 25500 ± 30
Cell Viability (% of control) 98% ± 2%99% ± 1%100%

Experimental Protocols

Intracellular Calcium Measurement using Fura-2 AM

This protocol measures store-operated calcium entry (SOCE) in a cell population.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): NaCl (140 mM), KCl (5 mM), MgCl2 (1 mM), D-glucose (10 mM), HEPES (10 mM), CaCl2 (2 mM), pH 7.4

  • Ca2+-free HBS: HBS without CaCl2 and with EGTA (1 mM)

  • Thapsigargin (B1683126) (TG)

  • "this compound"

  • Inactive Analogue-1

  • DMSO

  • Fluorescence plate reader with dual excitation (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Preparation: Plate Jurkat T-cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with Fura-2 AM (2 µM) and Pluronic F-127 (0.02%) in RPMI-1640 for 45-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBS to remove extracellular Fura-2 AM.

  • Baseline Measurement: Measure the baseline fluorescence ratio (340 nm / 380 nm excitation, 510 nm emission) in Ca2+-free HBS.

  • Compound Incubation: Add "this compound" (1 µM), Inactive Analogue-1 (1 µM), or vehicle (0.1% DMSO) and incubate for 10 minutes.

  • Store Depletion: Add thapsigargin (2 µM) to deplete intracellular Ca2+ stores and continue recording the fluorescence ratio.

  • Initiation of SOCE: Add CaCl2 (2 mM final concentration) to the wells to initiate Ca2+ influx through CRAC channels.

  • Data Acquisition: Record the fluorescence ratio for an additional 5-10 minutes. The peak increase in the ratio after CaCl2 addition represents SOCE.

NFAT Activation Assay

This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT), a downstream transcription factor of Ca2+ signaling.

Materials:

  • Jurkat T-cells stably expressing an NFAT-luciferase reporter construct

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Treatment: Pre-incubate the NFAT-luciferase Jurkat cells with "this compound" (1 µM), Inactive Analogue-1 (1 µM), or vehicle (0.1% DMSO) for 30 minutes.

  • Cell Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 6 hours to activate T-cell signaling pathways.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of NFAT activation.

Visualizations

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Ca Ca2+ STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active ER Ca2+ depletion Orai1 Orai1 Channel STIM1_active->Orai1 activates Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA inhibits SERCA->ER_Ca pumps Ca2+ in Cytosolic_Ca [Ca2+]i Orai1->Cytosolic_Ca increases Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1 influx Calcineurin Calcineurin Cytosolic_Ca->Calcineurin activates NFAT_p NFAT (P) Calcineurin->NFAT_p dephosphorylates NFAT NFAT NFAT_p->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression promotes CRAC_Inhibitor CRAC channel inhibitor-1 CRAC_Inhibitor->Orai1 blocks

Caption: CRAC Channel Signaling Pathway and Point of Inhibition.

SOCE_Assay_Workflow start Start: Jurkat T-cells load Load with Fura-2 AM start->load wash Wash cells load->wash baseline Measure baseline in Ca2+-free HBS wash->baseline add_compounds Add: - Inhibitor-1 - Inactive Analogue-1 - Vehicle baseline->add_compounds deplete Deplete stores (Thapsigargin) add_compounds->deplete add_ca Add extracellular Ca2+ deplete->add_ca measure Measure Fura-2 ratio (SOCE) add_ca->measure end End: Compare Ca2+ influx measure->end

Caption: Experimental Workflow for Measuring Store-Operated Calcium Entry (SOCE).

Conclusion and Interpretation

The data presented in this guide clearly demonstrates the effectiveness of "this compound" in blocking SOCE and downstream cellular responses. The lack of activity of the "Inactive Analogue-1" and the vehicle control confirms that the observed effects of "this compound" are due to its specific action on CRAC channels.

  • Specificity: The inactive analogue, despite its structural similarity, fails to inhibit SOCE, NFAT activation, and IL-2 production. This strongly suggests that the activity of "this compound" is dependent on a specific chemical structure that interacts with the CRAC channel.

  • No Vehicle Effect: The vehicle control shows a robust Ca2+ influx and downstream signaling, indicating that the solvent (DMSO) does not interfere with the biological process being measured.

  • Non-toxic: The cell viability data confirms that the observed inhibition is not due to cytotoxicity of the compounds at the tested concentrations.

References

A Comparative Guide to CRAC Channel Inhibition: IC50 Values and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potency (IC50) of various small molecule inhibitors of the Calcium Release-Activated Calcium (CRAC) channel across different cell lines. The data presented is crucial for selecting the appropriate inhibitor and understanding its efficacy in relevant cellular models of immunity, inflammation, and other physiological processes.

Comparative Analysis of CRAC Channel Inhibitor IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several common CRAC channel inhibitors in Jurkat (a human T-lymphocyte cell line), HEK293 (a human embryonic kidney cell line), and mast cell lines (or related models like RBL-2H3). It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and the specific assay used.

InhibitorJurkat CellsHEK293 CellsMast Cells (RBL)
GSK-7975A ~1 µM (T-lymphocytes)[1]~4 µM (Orai1/STIM1)[2][3][4][5]Not explicitly found
Synta-66 ~1 µM[6]0.2 µM[3]~1.4 - 3 µM[5][6]
YM-58483 (BTP2) Not explicitly found0.1 - 0.3 µM[7]460 nM (histamine release)[1]
Pyr2 10 - 100 nM[6]~1 µM[6]0.59 µM[6]
CM4620 17 nM[6]~0.1 µM (Orai1/STIM1)[6]25 nM[6]

Understanding the CRAC Channel Signaling Pathway

The activation of CRAC channels is a key event in store-operated calcium entry (SOCE), a fundamental cellular signaling process. The pathway is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. STIM1 then translocates to the plasma membrane to interact with and activate the Orai1 channel, leading to an influx of extracellular calcium.

CRAC_Signaling_Pathway ER_Ca Ca2+ STIM1_inactive Inactive STIM1 STIM1_active Active STIM1 (Oligomerization & Translocation) STIM1_inactive->STIM1_active Orai1_closed Closed Orai1 Channel Orai1_open Open Orai1 Channel Orai1_closed->Orai1_open Activation Ca_influx Ca2+ Influx Orai1_open->Ca_influx PLC PLC IP3 IP3 PLC->IP3 Receptor Cell Surface Receptor Receptor->PLC IP3R IP3R IP3R->ER_Ca IP3->IP3R Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream Ligand Ligand Ligand->Receptor STIM1_active->Orai1_closed

Caption: The CRAC channel signaling cascade.

Experimental Protocol: Determination of IC50 by Measuring Intracellular Calcium Flux

The following is a generalized protocol for determining the IC50 of a CRAC channel inhibitor by measuring changes in intracellular calcium concentration using a fluorescent indicator like Indo-1 and flow cytometry.

Materials:

  • Cells of interest (e.g., Jurkat, HEK293, mast cells)

  • Cell culture medium

  • Indo-1 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Thapsigargin (B1683126) (or another SERCA pump inhibitor to induce store depletion)

  • CRAC channel inhibitor of interest

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer with UV excitation capability

Procedure:

  • Cell Preparation and Dye Loading:

    • Harvest cells and resuspend them in culture medium at a concentration of 1-5 x 10^6 cells/mL.

    • Prepare a loading buffer containing Indo-1 AM (typically 1-5 µM) and an equal concentration of Pluronic F-127 in serum-free medium.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with fresh medium to remove extracellular dye.

    • Resuspend the cells in a calcium-containing buffer for analysis.

  • Inhibitor Incubation:

    • Aliquot the Indo-1 loaded cells into different tubes.

    • Add varying concentrations of the CRAC channel inhibitor to the respective tubes. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired period (e.g., 10-30 minutes) at 37°C.

  • Measurement of Calcium Flux:

    • Acquire a baseline fluorescence reading on the flow cytometer for each sample.

    • Induce store-operated calcium entry by adding a stimulus such as thapsigargin (typically 1-2 µM).

    • Immediately begin recording the fluorescence signal over time. The ratio of calcium-bound Indo-1 (emission ~400 nm) to calcium-free Indo-1 (emission ~500 nm) is measured.

    • Continue recording until the calcium signal reaches a plateau.

  • Data Analysis:

    • Calculate the magnitude of the calcium influx for each inhibitor concentration (e.g., peak fluorescence ratio or area under the curve).

    • Normalize the data to the vehicle control (100% activity) and a baseline control (0% activity).

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

IC50_Determination_Workflow start Start cell_prep Cell Preparation & Dye Loading (Indo-1 AM) start->cell_prep inhibitor_inc Incubation with CRAC Channel Inhibitor (Varying Concentrations) cell_prep->inhibitor_inc baseline Acquire Baseline Fluorescence (Flow Cytometry) inhibitor_inc->baseline stimulate Stimulate SOCE (e.g., Thapsigargin) baseline->stimulate record Record Ca2+ Flux Over Time stimulate->record data_analysis Data Analysis record->data_analysis plot Plot Dose-Response Curve data_analysis->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for IC50 determination.

This guide provides a foundational understanding of CRAC channel inhibitor potency and the methodologies used for their evaluation. For specific applications, it is recommended to consult the primary literature and optimize protocols for the cell lines and inhibitors being investigated.

References

Comparative Guide to the Selectivity of CRAC Channel Inhibitor-1 Against TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a representative Calcium Release-Activated Calcium (CRAC) channel inhibitor, GSK-7975A (referred to herein as "CRAC channel inhibitor-1"), with its activity against various Transient Receptor Potential (TRP) channels. The information is supported by experimental data from peer-reviewed literature to aid in assessing its selectivity profile.

Introduction

CRAC channels, formed by ORAI and STIM proteins, are crucial for store-operated calcium entry (SOCE) in numerous cell types, playing a vital role in immune responses and other physiological processes. Their involvement in various pathologies has made them attractive therapeutic targets. However, the development of selective CRAC channel inhibitors is challenged by the need to avoid off-target effects on other ion channels, particularly the diverse family of TRP channels, which also contribute to calcium signaling and are involved in a wide array of physiological functions. This guide focuses on GSK-7975A, a potent and selective CRAC channel blocker, to illustrate a framework for evaluating inhibitor selectivity against TRP channels.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity of GSK-7975A against CRAC channels (Orai1 and Orai3 subunits) and a panel of other ion channels, including several TRP channel family members. The data is compiled from electrophysiological and calcium imaging studies.

ChannelSubtype(s)SpeciesAssay TypeInhibitor Concentration% InhibitionIC50Reference(s)
CRAC Channel Orai1HumanWhole-cell patch clamp10 µM~100%4.1 µM[1]
Orai3HumanWhole-cell patch clamp10 µM~100%3.8 µM[1]
Endogenous (RBL cells)RatThapsigargin-induced Ca2+ entry--0.8 µM[1]
TRP Channels TRPV6RatWhole-cell patch clamp10 µM~100%Not reported[1]
Other TRP ChannelsVariousNot specifiedup to 10 µMNo significant effect> 10 µM[1]
Other Ion Channels L-type Ca2+ ChannelCaV1.2Not specified-Slight inhibitory effect~8 µM[1][2]
15 other ion channelsVariousNot specifiedup to 10 µMNo significant effect> 10 µM[1]

Note: The comprehensive screen of GSK-7975A against a panel of 16 ion channels revealed a high degree of selectivity for CRAC channels.[1] While specific data for all TRP channels in that panel are not detailed here, the study reported no other significant off-target effects at concentrations up to 10 µM, with the exception of TRPV6 and a weak effect on CaV1.2.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ion channel inhibitor selectivity. The following are standard protocols for electrophysiology and calcium imaging tailored for comparing the effects of an inhibitor on CRAC and TRP channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel currents and is considered the gold standard for characterizing inhibitor potency and kinetics.

Objective: To determine the IC50 of an inhibitor on CRAC and specific TRP channels.

Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the target human CRAC (Orai1/STIM1) or TRP channel subunits.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution (e.g., containing in mM: 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA for CRAC channel recordings to chelate intracellular calcium and activate store-operated currents; pH 7.2). For TRP channels, the internal solution may vary depending on the specific channel's gating properties.

  • Establish a gigaohm seal between the patch pipette and the cell membrane of a single, healthy-looking cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of, for example, -80 mV.

  • Apply a voltage ramp or step protocol to elicit channel currents. For CRAC channels, currents will develop over several minutes as BAPTA diffuses into the cell and depletes internal calcium stores. For TRP channels, apply a specific agonist (e.g., capsaicin (B1668287) for TRPV1, menthol (B31143) for TRPM8) to activate the channels.

  • Once a stable baseline current is established, apply the inhibitor at increasing concentrations through the perfusion system.

  • Record the steady-state current inhibition at each concentration.

  • Wash out the inhibitor to assess the reversibility of its effect.

Data Analysis:

  • Measure the peak current amplitude at a specific voltage (e.g., -100 mV) before and after the application of the inhibitor.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Ratiometric Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) in a population of cells, providing a high-throughput assessment of inhibitor activity.

Objective: To determine the IC50 of an inhibitor on CRAC and TRP channel-mediated calcium influx.

Cell Preparation and Dye Loading:

  • Plate cells expressing the target CRAC or TRP channel in a 96-well black-walled, clear-bottom plate.

  • Wash the cells with a physiological salt solution (e.g., HBSS).

  • Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) by incubating them in the dye-containing solution for 30-60 minutes at 37°C.

  • Wash the cells to remove excess extracellular dye.

Calcium Measurement:

  • Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for ratiometric imaging.

  • Measure the baseline fluorescence ratio (e.g., 340 nm/380 nm excitation for Fura-2) before stimulation.

  • To assess CRAC channel activity, first deplete intracellular calcium stores by applying a SERCA inhibitor (e.g., thapsigargin) in a calcium-free medium. Then, re-introduce calcium to the extracellular solution to initiate store-operated calcium entry.

  • To assess TRP channel activity, apply a specific agonist for the channel of interest.

  • Measure the peak increase in the fluorescence ratio, which corresponds to the increase in [Ca2+]i.

  • To determine the inhibitory effect, pre-incubate the cells with various concentrations of the inhibitor before initiating calcium influx.

Data Analysis:

  • Calculate the change in the fluorescence ratio (ΔRatio) in response to channel activation.

  • Determine the percentage of inhibition of the ΔRatio at each inhibitor concentration.

  • Plot the concentration-response curve and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a generalized experimental workflow.

CRAC_Channel_Activation_Pathway cluster_ER ER Lumen Ligand Ligand GPCR GPCR/RTK Ligand->GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ IP3R->Ca_ER releases STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active Ca2+ depletion ORAI1 ORAI1 Channel STIM1_active->ORAI1 translocates & couples to Ca_influx Ca2+ Influx ORAI1->Ca_influx opens Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream

Caption: CRAC Channel Activation Pathway.

TRP_Channel_Signaling_Pathways cluster_TRPV1 TRPV1 Pathway cluster_TRPM8 TRPM8 Pathway cluster_TRPC6 TRPC6 Pathway TRPV1 TRPV1 Ca_Na_influx_V1 Ca2+/Na+ Influx TRPV1->Ca_Na_influx_V1 Heat Heat (>43°C) Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (low pH) Protons->TRPV1 Pain Pain Sensation Ca_Na_influx_V1->Pain TRPM8 TRPM8 Ca_Na_influx_M8 Ca2+/Na+ Influx TRPM8->Ca_Na_influx_M8 Cold Cold (<25°C) Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Cooling Cooling Sensation Ca_Na_influx_M8->Cooling TRPC6 TRPC6 Ca_Na_influx_C6 Ca2+/Na+ Influx TRPC6->Ca_Na_influx_C6 GPCR_C6 GPCR PLC_C6 PLC GPCR_C6->PLC_C6 DAG_C6 DAG PLC_C6->DAG_C6 DAG_C6->TRPC6 Cellular_Responses Cellular Responses (e.g., vasoconstriction) Ca_Na_influx_C6->Cellular_Responses

Caption: Simplified TRP Channel Signaling Pathways.

Experimental_Workflow Cell_Culture 1. Cell Culture (HEK293 expressing target channel) Assay_Prep 2. Assay Preparation (Plating, Dye Loading, etc.) Cell_Culture->Assay_Prep Baseline 3. Baseline Measurement (Before stimulation) Assay_Prep->Baseline Stimulation 4. Channel Activation (Thapsigargin/Agonist) Baseline->Stimulation Inhibitor 5. Inhibitor Application (Concentration-response) Stimulation->Inhibitor Measurement 6. Data Acquisition (Current/Fluorescence) Inhibitor->Measurement Analysis 7. Data Analysis (IC50 determination) Measurement->Analysis Conclusion 8. Selectivity Profile Analysis->Conclusion

Caption: General Experimental Workflow for Inhibitor Profiling.

References

A Researcher's Guide to Comparing CRAC Channel Inhibitors: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the objective comparison of Calcium Release-Activated Calcium (CRAC) channel inhibitors. While specific experimental data for "CRAC channel inhibitor-1" is not publicly available, this guide details the necessary experimental protocols and data presentation methods to enable a thorough evaluation against other established alternatives.

The pursuit of selective CRAC channel inhibitors is a burgeoning area of drug discovery, targeting a range of immunologic, inflammatory, and oncologic conditions.[1][2] The therapeutic potential of these inhibitors hinges on their efficacy and specificity, necessitating rigorous comparative studies. This guide outlines the key experimental approaches and data analysis required for a comprehensive assessment of CRAC channel inhibitors, using well-characterized compounds as examples.

The CRAC Channel Signaling Pathway

CRAC channels are crucial for store-operated calcium entry (SOCE), a fundamental process in many cell types.[3] The activation of these channels is a key step in various cellular responses, including T-cell activation and inflammatory cytokine release.[1] The process begins with the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. STIM1 then translocates to the plasma membrane to activate the Orai1 channel, the pore-forming subunit of the CRAC channel, leading to an influx of extracellular calcium.

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (Inactive) Ca2+ bound STIM1_active STIM1 (Active) Oligomerized STIM1_inactive->STIM1_active Conformational Change Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Binds and Activates Ca_store Ca2+ Store Depletion Ca_store->STIM1_inactive Depletes Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Ca_influx Ca2+ Influx Orai1_open->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation, Cytokine Release) Ca_influx->Downstream Inhibitor CRAC Channel Inhibitor Inhibitor->Orai1_open Blocks

Caption: The CRAC channel signaling pathway, a key regulator of cellular calcium homeostasis.

In Vitro Efficacy: A Comparative Look at Leading Inhibitors

The in vitro efficacy of CRAC channel inhibitors is primarily assessed through their ability to block SOCE and subsequent downstream cellular responses. Key assays include calcium influx assays and cytokine release assays. While data for "this compound" is not available, the following table summarizes the performance of several well-studied inhibitors.

InhibitorTarget(s)IC50 (CRAC Channel)Cell Type(s)Key Findings
YM-58483 (BTP2) ORAI1 and ORAI2[4]~10-100 nM[5]Human T-cells, Jurkat cellsPotent and selective inhibitor of CRAC channels.[3]
Synta66 ORAI1[6]~1.4 µM[5]RBL cells, Human VSMCsInhibits ORAI1, potentiates ORAI2, no effect on ORAI3.[6]
GSK-7975A ORAI1[6]~3.4 µM[7]HEK293 cellsActs as an allosteric pore blocker.[8]
CM4620 (Zegocractin) ORAI1/STIM1, ORAI2/STIM1119 nM (Orai1), 895 nM (Orai2)-Potent inhibitor of Orai1-mediated calcium currents.[9]
SKF-96365 Broad spectrum (CRAC, TRP channels)-VariousNon-selective, used historically as a SOCE inhibitor.[3]

In Vivo Efficacy: Performance in Preclinical Models

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. CRAC channel inhibitors have been evaluated in various animal models of inflammatory diseases.

InhibitorAnimal ModelDisease IndicationKey Findings
YM-58483 (BTP2) Murine model of asthmaAsthmaPrevents antigen-induced airway eosinophilia and asthmatic responses.
CM4620 (Zegocractin) Rat model of acute pancreatitisAcute PancreatitisReduced histological damage and inflammation in the pancreas and lungs.[10]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate comparison of CRAC channel inhibitors.

In Vitro Assay: Store-Operated Calcium Entry (SOCE)

This assay directly measures the ability of a compound to inhibit calcium influx through CRAC channels.

SOCE_Workflow A 1. Cell Preparation Seed cells (e.g., Jurkat T-cells) in a 96-well plate. B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM). A->B C 3. Baseline Measurement Measure baseline fluorescence in a calcium-free buffer. B->C D 4. Store Depletion & Inhibitor Addition Add thapsigargin (B1683126) to deplete ER Ca2+ stores. Add CRAC channel inhibitor at various concentrations. C->D E 5. Calcium Re-addition Add extracellular Ca2+ to initiate SOCE. D->E F 6. Data Acquisition Measure the change in fluorescence over time. E->F G 7. Data Analysis Calculate IC50 values based on the inhibition of the calcium influx. F->G

Caption: Experimental workflow for the store-operated calcium entry (SOCE) assay.

Protocol Details:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in a calcium-free buffer for 30-60 minutes at 37°C.[11]

  • Baseline Fluorescence: Measure the baseline fluorescence ratio (340/380 nm excitation) using a fluorescence plate reader.[11]

  • Store Depletion: Add 1-2 µM thapsigargin to the cells to passively deplete the ER calcium stores.[11]

  • Inhibitor Treatment: Add the CRAC channel inhibitor at a range of concentrations.

  • Calcium Influx: Add calcium chloride to the wells to a final concentration of 2 mM to initiate SOCE.[11]

  • Data Analysis: Monitor the fluorescence ratio over time. The peak increase in fluorescence after calcium addition represents SOCE. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[11]

In Vitro Assay: Cytokine Release

This assay assesses the functional consequence of CRAC channel inhibition on immune cell activation.

Cytokine_Release_Workflow A 1. Cell Isolation Isolate human peripheral blood mononuclear cells (PBMCs). B 2. Cell Plating Plate PBMCs in a 96-well plate. A->B C 3. Inhibitor Pre-treatment Pre-incubate cells with various concentrations of the CRAC channel inhibitor. B->C D 4. Cell Stimulation Stimulate cells with an activating agent (e.g., anti-CD3/CD28 antibodies or PHA). C->D E 5. Incubation Incubate for 24-48 hours to allow cytokine production and release. D->E F 6. Supernatant Collection Collect the cell culture supernatant. E->F G 7. Cytokine Quantification Measure the concentration of cytokines (e.g., IL-2, IFN-γ) using ELISA. F->G H 8. Data Analysis Calculate IC50 values for the inhibition of cytokine release. G->H

Caption: Experimental workflow for the cytokine release assay.

Protocol Details:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[12]

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate.[12]

  • Inhibitor Treatment: Pre-treat the cells with the CRAC channel inhibitor at various concentrations for 1 hour.[11]

  • Stimulation: Stimulate the cells with phytohemagglutinin (PHA) or plate-bound anti-CD3 and soluble anti-CD28 antibodies.[11][12]

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.[11]

  • Cytokine Measurement: Collect the supernatants and measure the concentration of cytokines such as IL-2 and IFN-γ using a commercial ELISA kit according to the manufacturer's instructions.[11][12]

  • Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration and determine the IC50 values.[12]

Conclusion

The objective comparison of CRAC channel inhibitors is paramount for advancing novel therapeutics. While this guide provides a comprehensive framework for such comparisons, it is important to note the current absence of publicly available experimental data for "this compound". The detailed protocols for in vitro calcium influx and cytokine release assays, along with an overview of relevant in vivo models, are intended to empower researchers to conduct their own rigorous, comparative studies. Such investigations will be instrumental in elucidating the relative efficacy and therapeutic potential of new and existing CRAC channel inhibitors.

References

Comparative Analysis of Synta66, a CRAC Channel Inhibitor: Cross-Reactivity with Other Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the Calcium Release-Activated Calcium (CRAC) channel inhibitor, Synta66, with a focus on its cross-reactivity with other calcium channel families. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of calcium signaling and the development of selective ion channel modulators.

Introduction to CRAC Channels and Synta66

Calcium release-activated calcium (CRAC) channels are a crucial component of store-operated calcium entry (SOCE), a fundamental mechanism for calcium signaling in numerous cell types, particularly in the immune system.[1] These channels are primarily composed of ORAI pore-forming subunits in the plasma membrane and STIM calcium sensors in the endoplasmic reticulum. Upon depletion of intracellular calcium stores, STIM proteins activate ORAI channels, leading to a sustained influx of calcium that is vital for processes such as T-cell activation, mast cell degranulation, and gene expression.

Synta66 is a potent and selective inhibitor of CRAC channels, specifically targeting the ORAI1 subunit.[2][3] It is widely used as a chemical probe to investigate the physiological and pathological roles of CRAC channels. Understanding the selectivity profile of Synta66 is paramount for the accurate interpretation of experimental results and for assessing its therapeutic potential.

Comparative Selectivity Profile of Synta66

The following table summarizes the known inhibitory or modulatory effects of Synta66 on various calcium channels. The data has been compiled from electrophysiological and calcium imaging studies.

Ion Channel FamilySpecific ChannelEffect of Synta66IC50 / ConcentrationReference
CRAC Channels ORAI1Inhibition~1-4 µM[2]
ORAI2Potentiation10 µM[4]
ORAI3No Effect10 µM[4]
Voltage-Gated Ca2+ Channels L-type (CaV1.x)Data Not Available-
T-type (CaV3.x)Data Not Available-
TRP Channels TRPC SubfamilyData Not Available-
TRPV SubfamilyData Not Available-
TRPM SubfamilyData Not Available-
Other Plasma Membrane Ca2+ ATPase (PMCA)No EffectNot Specified[3]
Inwardly Rectifying K+ ChannelsNo EffectNot Specified[3]

Note: The lack of available data for Voltage-Gated and TRP channels highlights a significant gap in the current understanding of Synta66's complete selectivity profile. Further experimental validation is required to definitively assess its cross-reactivity with these channel families.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the CRAC channel signaling pathway and a general workflow for assessing inhibitor selectivity.

cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane STIM1_inactive STIM1 (Inactive) Ca2+ Sensor STIM1_active STIM1 (Active) Oligomerized STIM1_inactive->STIM1_active Store Depletion ORAI1_closed ORAI1 Channel (Closed) STIM1_active->ORAI1_closed Coupling Ca_store Ca2+ Store ORAI1_open ORAI1 Channel (Open) ORAI1_closed->ORAI1_open Activation Ca_influx Ca2+ Influx (SOCE) ORAI1_open->Ca_influx Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->ORAI1_open Synta66 Synta66 Synta66->ORAI1_open Inhibition

CRAC Channel Signaling and Inhibition by Synta66

start Start: Cell Culture (Expressing Target Channel) protocol_choice Select Assay start->protocol_choice electrophysiology Whole-Cell Patch Clamp Electrophysiology apply_inhibitor Apply Synta66 (Concentration Gradient) electrophysiology->apply_inhibitor calcium_imaging Fura-2 Calcium Imaging calcium_imaging->apply_inhibitor protocol_choice->electrophysiology protocol_choice->calcium_imaging record_data Record Channel Activity (Current or Fluorescence) apply_inhibitor->record_data analyze_data Data Analysis (IC50 Determination) record_data->analyze_data end End: Determine Cross-Reactivity Profile analyze_data->end

Experimental Workflow for Assessing Inhibitor Selectivity

Detailed Experimental Methodologies

The following are detailed protocols for the two primary methods used to assess the activity and selectivity of CRAC channel inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through CRAC channels and is considered the gold standard for characterizing ion channel modulators.

Objective: To measure the effect of Synta66 on the CRAC current (ICRAC) and other ion channel currents.

Cell Preparation:

  • Cells endogenously expressing or transiently transfected with the ion channel of interest are cultured on glass coverslips.

Solutions:

  • External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 1 MgCl2, 10 D-glucose, 10 HEPES (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 6 MgCl2 (pH 7.2 with CsOH). To passively deplete stores and activate ICRAC, a high concentration of a calcium chelator like EGTA or BAPTA is included in the pipette solution.

Recording Procedure:

  • A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • The membrane patch is then ruptured to achieve the whole-cell configuration.

  • The cell is held at a holding potential of 0 mV. Voltage ramps (e.g., -100 mV to +100 mV over 100 ms) are applied every 2 seconds to elicit the characteristic inwardly rectifying ICRAC.

  • Once a stable baseline current is established, Synta66 is applied to the external solution via a perfusion system at various concentrations.

  • The effect of the compound on the current amplitude is recorded and analyzed to determine the IC50 value.[5]

Fura-2 Calcium Imaging

This fluorescence-based method allows for the measurement of changes in intracellular calcium concentration in a population of cells, providing a functional readout of channel activity.

Objective: To measure the effect of Synta66 on store-operated calcium entry (SOCE).

Cell Preparation and Dye Loading:

  • Cells are seeded in a 96-well, black-walled, clear-bottom plate.

  • Cells are loaded with 3-5 µM Fura-2 AM in a physiological salt solution for 30-60 minutes at room temperature in the dark.[6][7]

Measurement of SOCE:

  • After washing to remove extracellular dye, the plate is placed in a fluorescence plate reader or on a fluorescence microscope.

  • The Fura-2 fluorescence is measured by exciting at 340 nm and 380 nm and recording the emission at ~510 nm.

  • Initially, cells are perfused with a calcium-free solution.

  • To deplete intracellular calcium stores, a SERCA pump inhibitor such as thapsigargin (B1683126) (1-2 µM) is added. This results in a transient increase in intracellular calcium due to leakage from the ER.

  • Once the calcium levels return to a stable baseline, a solution containing 2 mM CaCl2 is added to initiate SOCE.

  • The subsequent increase in the Fura-2 340/380 ratio reflects the influx of calcium through store-operated channels.

  • To test the effect of Synta66, cells are pre-incubated with the inhibitor before the addition of thapsigargin. The inhibition of the calcium influx upon re-addition of extracellular calcium is then quantified.[6][7]

Conclusion

Synta66 is a valuable tool for studying CRAC channel function, demonstrating clear selectivity for ORAI1 over its homologs ORAI2 and ORAI3. However, the current body of public-domain literature lacks a comprehensive cross-reactivity profile against other major calcium channel families, such as voltage-gated and TRP channels. Researchers utilizing Synta66 should be mindful of this data gap and consider performing appropriate control experiments to validate the specificity of their findings, particularly when interpreting effects in cell types known to express a variety of calcium channels. The detailed protocols provided in this guide offer a framework for conducting such validation studies.

References

A Head-to-Head Comparison of CRAC Channel Inhibitor-1 and Other SOCE Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of CRAC Channel Inhibitor-1 against other prominent Store-Operated Calcium Entry (SOCE) inhibitors. This document provides a detailed analysis of their performance, supported by experimental data, comprehensive methodologies for key experiments, and visualizations of the relevant biological pathways and workflows.

Calcium Release-Activated Calcium (CRAC) channels are key mediators of SOCE, a fundamental Ca2+ signaling pathway in numerous cell types, particularly in immune and mast cells. The dysregulation of CRAC channel activity is implicated in a variety of autoimmune and inflammatory diseases, making them a prime therapeutic target. This compound, a 1-phenyl-3-(1-phenylethyl)urea derivative, has emerged as a novel inhibitor of this pathway.[1][2][3][4] This guide provides a comparative analysis of its performance against other well-established SOCE inhibitors.

Quantitative Comparison of SOCE Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other widely used SOCE inhibitors. It is important to note that these values can vary depending on the specific experimental conditions, including the cell type, assay method, and whether the target channels are endogenously or exogenously expressed.

InhibitorTarget(s)IC50 (SOCE/ICRAC)Cell TypeAssayReference(s)
This compound ORAI13.25 ± 0.17 µMHEK293 (overexpressing ORAI1/STIM1)Ca2+ influx[1][2][3][4]
BTP2 (YM-58483) CRAC channels, TRPC310-100 nMJurkat T cellsCa2+ influx[5]
Synta-66 ORAI1209 nMHEK293Ca2+ addback[5]
1.4 µMRBL cellsICRAC[3]
Pyr6 CRAC channels~0.5 µMRBL-2H3 cellsCa2+ influx[6]
GSK-7975A ORAI1, ORAI3, TRPV6~4 µMHEK293 (overexpressing STIM1/ORAI)ICRAC[3][7]
RO2959 ORAI1 > ORAI2/3400 nMRBL-2H3 cellsICRAC[3]
Carboxyamidotriazole (CAI) Non-selective~0.5 µMHEK293ICRAC[3]

Note: The IC50 value for this compound was determined in a separate study from the other inhibitors listed. Direct comparison should be made with caution due to potential variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation of these inhibitors, it is crucial to visualize the CRAC channel signaling pathway and the experimental workflows.

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_inhibitors Inhibitor Action ER_Ca High [Ca2+] STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive maintains inactive state ORAI1_closed Closed ORAI1 Channel ORAI1_open Open ORAI1 Channel Ca_influx Ca2+ Influx (SOCE) ORAI1_open->Ca_influx Thapsigargin Thapsigargin (Store Depletion) ER_Ca_depleted Low [Ca2+] Thapsigargin->ER_Ca_depleted PLC_activation PLC Activation IP3 IP3 PLC_activation->IP3 IP3->ER_Ca_depleted STIM1_active Active STIM1 (Oligomerization & Translocation) ER_Ca_depleted->STIM1_active STIM1_active->ORAI1_open interacts with Downstream Downstream Signaling (e.g., NFAT activation, Gene expression) Ca_influx->Downstream Inhibitor SOCE Inhibitors (e.g., this compound) Inhibitor->ORAI1_open block

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.

Calcium_Addback_Workflow start Start: Seed cells in a 96-well plate load_dye Load cells with a Ca2+-sensitive dye (e.g., Fura-2 AM) start->load_dye wash1 Wash to remove excess dye load_dye->wash1 preincubate Pre-incubate with SOCE inhibitor or vehicle wash1->preincubate store_depletion Induce store depletion in Ca2+-free buffer (e.g., with Thapsigargin) preincubate->store_depletion measure_baseline Measure baseline fluorescence store_depletion->measure_baseline add_ca Add extracellular Ca2+ to initiate SOCE measure_baseline->add_ca measure_soc Measure fluorescence increase (SOCE) add_ca->measure_soc analyze Analyze data and calculate IC50 measure_soc->analyze

References

Benchmarking CRAC Channel Inhibitor-1 Against Known Immunosuppressants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunosuppressive agents, targeting the initial stages of T-cell activation is a key strategy for preventing allograft rejection and managing autoimmune diseases. This guide provides a head-to-head comparison of a novel Calcium Release-Activated Calcium (CRAC) channel inhibitor, designated here as CRAC channel inhibitor-1 (represented by the well-characterized compound YM-58483/BTP2), against the established calcineurin inhibitors, Tacrolimus (B1663567) and Cyclosporine A. This comparison focuses on their mechanisms of action, in vitro efficacy in T-cell functional assays, and potential for cytotoxicity.

Mechanism of Action: Targeting T-Cell Activation at Different Points

The immunosuppressive effects of all three compounds converge on preventing the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and the amplification of the immune response. However, they achieve this through distinct mechanisms targeting different stages of the T-cell activation signaling cascade.

This compound acts at a very early stage of T-cell activation by blocking the influx of extracellular calcium. Upon T-cell receptor (TCR) engagement, intracellular calcium stores in the endoplasmic reticulum are depleted, which triggers the opening of CRAC channels in the plasma membrane. This sustained calcium entry is essential for the activation of calcineurin. By inhibiting CRAC channels, this inhibitor prevents the rise in intracellular calcium required for downstream signaling.[1][2]

Tacrolimus and Cyclosporine A are classified as calcineurin inhibitors. They act downstream of the initial calcium signal. Tacrolimus binds to the immunophilin FKBP12, while Cyclosporine A binds to cyclophilin. These drug-immunophilin complexes then bind to and inhibit the phosphatase activity of calcineurin.[3] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. By inhibiting calcineurin, Tacrolimus and Cyclosporine A prevent NFAT dephosphorylation and its subsequent translocation to the nucleus, thereby blocking the transcription of the IL-2 gene.[3]

Immunosuppressant_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR TCR Antigen->TCR PLC PLC TCR->PLC CRAC_Channel CRAC Channel (Orai1) Ca_Cytosol Ca2+ CRAC_Channel->Ca_Cytosol Ca2+ influx IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER ER->Ca_Cytosol Ca2+ release Ca_ER Ca2+ Calcineurin Calcineurin Ca_Cytosol->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates NFATp NFAT-P NFATp->Calcineurin IL2_Gene IL-2 Gene NFAT->IL2_Gene activates transcription FKBP12 FKBP12 Tacrolimus_FKBP12 Tacrolimus-FKBP12 FKBP12->Tacrolimus_FKBP12 Cyclophilin Cyclophilin Cyclosporine_Cyclophilin Cyclosporine-Cyclophilin Cyclophilin->Cyclosporine_Cyclophilin Tacrolimus_FKBP12->Calcineurin inhibits Cyclosporine_Cyclophilin->Calcineurin inhibits IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA CRAC_Inhibitor_1 CRAC Channel Inhibitor-1 CRAC_Inhibitor_1->CRAC_Channel inhibits Tacrolimus Tacrolimus Tacrolimus->FKBP12 Cyclosporine_A Cyclosporine_A Cyclosporine_A->Cyclophilin

Figure 1: Signaling pathway of T-cell activation and points of inhibition.

In Vitro Efficacy Comparison

The efficacy of these immunosuppressants was evaluated in key in vitro assays that model T-cell function: a T-cell proliferation assay and a cytokine release assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundT-Cell Proliferation (MLR) IC50 (nM)IL-2 Production IC50 (nM)
This compound (YM-58483/BTP2)330[4][5]100[6]
Tacrolimus~1-5 (estimated)~0.1-1
Cyclosporine A12.7[4][5]~1-10

Note: IC50 values can vary depending on the specific experimental conditions, cell types, and stimulation methods used. The estimated range for Tacrolimus is based on its known higher potency compared to Cyclosporine A.

Cytotoxicity Profile

An important consideration for any therapeutic is its potential for off-target toxicity. The cytotoxic effects of the three compounds on lymphocytes were assessed.

CompoundCytotoxicity Profile
This compound (YM-58483/BTP2)Primarily cytostatic (inhibits proliferation) rather than cytotoxic at effective concentrations for CRAC channel inhibition. Cytotoxicity may be observed at higher concentrations.[6]
TacrolimusCan induce apoptosis in lymphocytes at higher concentrations.[7]
Cyclosporine ACan induce cytotoxicity in lymphocytes, particularly at concentrations higher than those required for immunosuppression.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for cross-experimental comparisons.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the ability of T-cells to proliferate upon stimulation and the inhibitory effect of the test compounds.

G cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis pbmc_isolation Isolate PBMCs from whole blood cfse_labeling Label PBMCs with CFSE pbmc_isolation->cfse_labeling plating Plate CFSE-labeled PBMCs cfse_labeling->plating add_compounds Add serial dilutions of immunosuppressants plating->add_compounds stimulation Stimulate with anti-CD3/ anti-CD28 antibodies add_compounds->stimulation incubation Incubate for 72-96 hours stimulation->incubation flow_cytometry Acquire samples on a flow cytometer incubation->flow_cytometry gating Gate on lymphocyte population flow_cytometry->gating cfse_analysis Analyze CFSE dilution to determine proliferation gating->cfse_analysis ic50_calc Calculate IC50 values cfse_analysis->ic50_calc

Figure 2: Workflow for CFSE-based T-cell proliferation assay.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS.

2. CFSE Labeling:

  • Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium (containing 10% FBS).

  • Wash the cells three times with complete RPMI 1640 medium.

3. Cell Culture and Treatment:

  • Resuspend CFSE-labeled PBMCs in complete RPMI 1640 medium at 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

  • Prepare serial dilutions of this compound, Tacrolimus, and Cyclosporine A in complete RPMI 1640 medium.

  • Add 50 µL of the compound dilutions to the respective wells.

  • Add 50 µL of a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to all wells except for the unstimulated controls.

  • The final volume in each well should be 200 µL.

4. Incubation:

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

5. Flow Cytometry Analysis:

  • Harvest the cells and stain with antibodies against T-cell markers (e.g., CD4, CD8) if desired.

  • Acquire the samples on a flow cytometer.

  • Gate on the lymphocyte population based on forward and side scatter, and then on T-cell subsets if stained.

  • Analyze the CFSE fluorescence in the gated population. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.

  • Calculate the percentage of divided cells and determine the IC50 value for each compound.

Cytokine Release Assay (Multiplex Bead-Based Assay)

This assay quantifies the secretion of multiple cytokines from stimulated PBMCs.

1. PBMC Isolation and Culture:

  • Isolate and prepare PBMCs as described in the T-cell proliferation assay protocol.

  • Plate 1 x 10^5 PBMCs in 100 µL of complete RPMI 1640 medium per well in a 96-well plate.

2. Treatment and Stimulation:

  • Add 50 µL of serial dilutions of the test compounds to the wells.

  • Add 50 µL of a stimulation cocktail (e.g., anti-CD3/anti-CD28 antibodies or PHA) to the wells.

3. Incubation:

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

4. Supernatant Collection:

  • Centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the cell-free supernatant from each well.

5. Multiplex Bead-Based Assay:

  • Perform the multiplex cytokine assay according to the manufacturer's instructions (e.g., BD™ Cytometric Bead Array).[3][10]

  • Briefly, incubate the supernatants with a mixture of capture beads, each specific for a different cytokine.

  • Add a fluorescently labeled detection antibody cocktail.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using the appropriate software to determine the concentration of each cytokine (e.g., IL-2, IFN-γ, TNF-α) in the samples.

  • Calculate the IC50 values for the inhibition of key cytokine production.

Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, as an indicator of cytotoxicity.

G cluster_culture Cell Culture & Treatment cluster_assay LDH Assay cluster_analysis Analysis plating Plate lymphocytes add_compounds Add serial dilutions of immunosuppressants plating->add_compounds incubation Incubate for 24-72 hours add_compounds->incubation supernatant_transfer Transfer supernatant to a new plate incubation->supernatant_transfer add_reagent Add LDH reaction mixture supernatant_transfer->add_reagent incubation_reagent Incubate at room temperature add_reagent->incubation_reagent add_stop Add stop solution incubation_reagent->add_stop read_absorbance Measure absorbance at 490nm add_stop->read_absorbance calc_cytotoxicity Calculate percent cytotoxicity read_absorbance->calc_cytotoxicity

Figure 3: Workflow for LDH cytotoxicity assay.

1. Cell Culture and Treatment:

  • Culture lymphocytes (e.g., PBMCs or a T-cell line like Jurkat) in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).

  • Add serial dilutions of the test compounds to the wells.

  • Include control wells: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

2. LDH Release Measurement:

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well according to the manufacturer's protocol.[11][12]

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add a stop solution to terminate the reaction.

3. Data Analysis:

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Conclusion

This comparative guide demonstrates that while this compound, Tacrolimus, and Cyclosporine A all effectively suppress T-cell activation, they do so through distinct mechanisms. CRAC channel inhibition offers a more upstream point of intervention in the T-cell activation cascade. Based on the available data for the representative compound YM-58483/BTP2, CRAC channel inhibition is less potent in T-cell proliferation assays compared to the calcineurin inhibitors. However, it exhibits a favorable cytotoxicity profile, being primarily cytostatic at its effective concentrations. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of CRAC channel inhibitors in various clinical settings. This guide provides researchers and drug development professionals with a foundational understanding and practical methodologies for the continued evaluation of this promising class of immunosuppressants.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of CRAC Channel Inhibitor-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To ensure the safety of laboratory personnel and the protection of our environment, this guide provides essential, step-by-step procedures for the proper disposal of CRAC Channel Inhibitor-1. This document is intended for researchers, scientists, and drug development professionals, offering clear, actionable information to manage and dispose of this compound safely.

Calcium release-activated calcium (CRAC) channels are crucial mediators of store-operated calcium entry in various cell types, playing a significant role in immune responses and other physiological processes.[1][2] Small molecule inhibitors of these channels, such as this compound (Compound 55), are invaluable tools in immunological research. Given their biological activity, proper handling and disposal are paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to consult the compound's Safety Data Sheet (SDS). While a specific SDS for this compound (CAS No. 903591-53-7) is not publicly available, general safety protocols for handling potent small molecule inhibitors should be strictly followed.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

In Case of Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound, a halogenated organic compound (C18H9ClF5N3O), requires careful segregation and handling to comply with laboratory safety and environmental regulations.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste at the point of generation is the most critical step.[3]

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes.

  • Liquid Waste:

    • Solutions containing this compound (e.g., dissolved in DMSO or other solvents).

    • Rinsate from cleaning contaminated glassware.

Step 2: Waste Collection and Labeling

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound".

      • The CAS Number: "903591-53-7".

      • The primary hazard(s) (e.g., "Toxic," "Irritant" - consult the specific SDS if available, or institutional guidelines).

      • The accumulation start date.

  • Liquid Waste:

    • Since this compound is a halogenated compound, all liquid waste containing it must be collected in a designated "Halogenated Organic Waste" container.[3]

    • Never mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[3]

    • The liquid waste container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

    • Label the container clearly with "Halogenated Organic Waste," the full chemical name(s) of the contents, and the approximate concentrations.

Step 3: Decontamination of Labware

  • Glassware and Equipment:

    • Triple-rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the first two rinses as hazardous liquid waste in the "Halogenated Organic Waste" container.[4]

    • The third rinse, if local regulations permit, may be disposed of as non-hazardous waste after ensuring thorough cleaning.

    • After rinsing, wash the glassware with an appropriate laboratory detergent and water.

Step 4: Storage and Final Disposal

  • Storage:

    • Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.[4]

    • Store incompatible waste streams separately to prevent accidental reactions.[5]

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Never dispose of this compound or its containers in the regular trash or down the drain.[4]

Diagrams

Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal A This compound Use B Solid Waste (Contaminated consumables, unused powder) A->B C Liquid Waste (Solutions, rinsate) A->C D Labeled 'Hazardous Solid Waste' Container B->D E Labeled 'Halogenated Organic Waste' Container C->E F EHS / Licensed Waste Contractor Pickup D->F E->F Decontamination_Workflow A Contaminated Labware B Rinse 1 with Solvent A->B C Rinse 2 with Solvent B->C E Collect in 'Halogenated Organic Waste' B->E D Rinse 3 with Solvent C->D C->E D->E  Check local regulations F Wash with Detergent & Water D->F G Clean Labware F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.